4-(Difluoromethyl)piperidine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(difluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVMRGLIWAZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283717-58-7 | |
| Record name | 4-(difluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethyl)piperidine hydrochloride is a fluorinated heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. The introduction of the difluoromethyl group (-CHF₂) onto the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of parent molecules. This technical guide provides a comprehensive overview of the known physical properties, safety considerations, and potential applications of this compound, serving as a vital resource for its effective handling, characterization, and utilization in research and development.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, and its presence can influence the pKa of nearby functionalities.
Core Physical and Chemical Properties
This compound is commercially available as an off-white to light yellow solid.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1283717-58-7 | [2] |
| Molecular Formula | C₆H₁₂ClF₂N | [2] |
| Molecular Weight | 171.62 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity (by NMR) | ≥97.0% | [1] |
| Predicted pKa (free base) | 9.78 ± 0.10 |
Spectroscopic Data
While a publicly available, detailed spectrum for this compound is limited, a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with its chemical structure.[1] For novel research, it is imperative to acquire and interpret the full range of spectroscopic data.
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the difluoromethyl group. The proton of the -CHF₂ group would appear as a triplet due to coupling with the two fluorine atoms. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the piperidine ring and a characteristic triplet for the difluoromethyl carbon due to one-bond carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.
-
FT-IR: The infrared spectrum is expected to show characteristic C-H stretching and bending vibrations for the piperidine ring. The C-F stretching vibrations will likely appear in the region of 1000-1100 cm⁻¹. The N-H stretching vibration of the hydrochloride salt will be visible in the range of 2500-3000 cm⁻¹.
Experimental Protocols
For researchers seeking to verify the physical and chemical properties of this compound, the following are generalized experimental protocols.
Melting Point Determination
Principle: The melting point is a key indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Spatula
Procedure:
-
Ensure the this compound sample is dry.
-
Place a small amount of the solid into a capillary tube and compact the sample by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Solubility Assessment
Principle: Determining the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, toluene, hexane)
Procedure:
-
Add a small, known amount of this compound to a vial.
-
Add a known volume of the solvent to be tested.
-
Vortex the mixture for a set period to facilitate dissolution.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is soluble at that concentration. If not, it is sparingly soluble or insoluble. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined after filtration.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage is in an inert atmosphere at 2-8°C.[2]
Applications in Medicinal Chemistry and Drug Development
The piperidine moiety is a prevalent scaffold in many approved drugs and biologically active compounds.[3] The introduction of a difluoromethyl group can confer unique properties that are advantageous for drug design.
Potential Roles of the 4-(Difluoromethyl)piperidine Moiety:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to an improved pharmacokinetic profile of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Conformational Control: The presence of the difluoromethyl group can influence the conformational preference of the piperidine ring, which can be critical for optimal binding to a biological target.
While specific drugs containing the this compound moiety are not yet on the market, this building block holds potential for the development of novel therapeutics in areas such as neuroscience, oncology, and infectious diseases. Its utility is being explored in the synthesis of novel compounds for various biological targets.
Synthesis Workflow
A general synthetic approach to 4-(difluoromethyl)piperidine derivatives can be conceptualized as follows:
Caption: A generalized synthetic workflow for this compound.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a rigid heterocyclic scaffold and the electronically distinct difluoromethyl group offers a promising avenue for the design of novel therapeutic agents with enhanced pharmacological properties. While comprehensive public data on its physical properties remains somewhat limited, this guide provides a foundational understanding and practical protocols for its use. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of next-generation pharmaceuticals.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Sources
A Senior Application Scientist's Guide to 4-(Difluoromethyl)piperidine Hydrochloride: Structure, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Difluoromethyl)piperidine hydrochloride is a critical building block in modern medicinal chemistry. The strategic incorporation of the difluoromethyl (-CHF₂) group onto the piperidine scaffold offers a unique combination of physicochemical properties that are highly advantageous for drug design. This guide provides an in-depth analysis of its chemical structure, common synthetic pathways, analytical characterization, and pivotal role in pharmaceutical development. We will explore the causality behind its utility, focusing on how the difluoromethyl moiety acts as a bioisostere, enhances metabolic stability, and modulates receptor binding affinity, thereby providing a robust tool for lead optimization and the development of next-generation therapeutics.
Introduction: The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The difluoromethyl (-CHF₂) group, in particular, has gained significant attention. It serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups, which are common pharmacophores but often susceptible to metabolic degradation.[3][4] Unlike the more lipophilic trifluoromethyl (-CF₃) group, the -CHF₂ moiety possesses a unique acidic proton, enabling it to act as a weak hydrogen bond donor, potentially enhancing drug-target interactions.[4][5]
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer water solubility and modulate lipophilicity.[6][7] The combination of these two motifs in this compound creates a versatile building block for constructing novel drug candidates with improved metabolic stability, membrane permeability, and target affinity.[5][8]
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's properties is foundational to its application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1633236-05-9 (representative) | [9] |
| Molecular Formula | C₆H₁₂ClF₂N | [9] |
| Molecular Weight | 171.62 g/mol | [9] |
| Appearance | White to off-white solid | Generic |
| Storage | Inert atmosphere, 2-8°C | [9] |
The structure consists of a saturated six-membered piperidine ring with a difluoromethyl group at the 4-position. The nitrogen atom is protonated and forms an ionic bond with a chloride ion, rendering the compound a stable, crystalline solid that is generally more soluble in polar solvents than its free-base form.
The C-F bonds are exceptionally strong (bond dissociation energy ~485 kJ/mol), which is the primary reason for the high metabolic stability of the difluoromethyl group.[8] This resistance to enzymatic breakdown, particularly by cytochrome P450 enzymes, is a critical advantage in drug design, often leading to a longer biological half-life and reduced drug dosage.[8]
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Pathways
The synthesis of 4-(difluoromethyl)piperidine typically involves the introduction of the difluoromethyl group onto a pre-formed piperidine ring. A common and efficient strategy is the deoxyfluorination of a corresponding aldehyde.
Common Synthetic Route: Deoxyfluorination of N-Boc-4-formylpiperidine
This widely used pathway leverages the commercially available N-Boc-4-formylpiperidine. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the piperidine nitrogen, preventing side reactions and allowing for clean, high-yield transformations.
-
Fluorination: The aldehyde is treated with a deoxyfluorination reagent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), to convert the formyl group (-CHO) into the difluoromethyl group (-CHF₂). This reaction is a cornerstone of modern organofluorine chemistry.[5]
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically using hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously unmasks the piperidine nitrogen and forms the hydrochloride salt in a single, efficient operation.[10][11]
Caption: A generalized synthetic workflow for producing the target compound.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and structure of this compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the molecule.
-
¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range. The most distinctive signal is the proton of the -CHF₂ group, which appears as a triplet (due to coupling with the two fluorine atoms) at approximately 5.5-6.5 ppm. The N-H protons often appear as a broad signal that can exchange with D₂O.
-
¹³C NMR: The carbon spectrum will show the piperidine ring carbons. The carbon of the -CHF₂ group is also highly characteristic, appearing as a triplet (due to one-bond coupling with the two fluorine atoms) in the downfield region, typically around 115-125 ppm.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. A single signal, coupled to the geminal proton, will confirm the presence of the difluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the free base [M+H]⁺ ion would be observed, confirming the mass of the cationic portion of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:
-
C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
N-H stretching: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the ammonium salt.
-
C-F stretching: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region.
Caption: A standard workflow for the analytical validation of the compound.
Applications in Medicinal Chemistry and Drug Development
The utility of this compound stems directly from the advantageous properties conferred by the -CHF₂ group.
-
Bioisosterism: The difluoromethyl group serves as an excellent bioisostere for hydroxyl and thiol groups.[3][5] It can mimic the hydrogen-bonding capability of these groups while being resistant to the oxidative metabolism that often deactivates them.[4] This allows medicinal chemists to replace metabolically labile functionalities without sacrificing target binding affinity.
-
Metabolic Stability: The strength of the C-F bond significantly reduces the susceptibility of the molecule to metabolic attack at the 4-position of the piperidine ring.[8][12] This "metabolic blocking" can increase the half-life and bioavailability of a drug candidate.[8]
-
Modulation of Physicochemical Properties: The introduction of the -CHF₂ group increases lipophilicity (logP) compared to a hydroxyl group, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[3][5] It also lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, which can influence drug-receptor interactions and solubility profiles.
This building block has been incorporated into a wide range of drug candidates targeting CNS disorders, inflammation, and viral infections, where improved brain penetration and metabolic stability are critical for efficacy.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[13][14] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][15]
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[13][14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][14]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13][15]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[9]
Exemplar Experimental Protocol: Deprotection of N-Boc-4-(difluoromethyl)piperidine
Objective: To prepare this compound from its N-Boc protected precursor.
Materials:
-
N-Boc-4-(difluoromethyl)piperidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve N-Boc-4-(difluoromethyl)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirring solution, add 4M HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Precipitation and Washing: To the resulting residue, add diethyl ether to precipitate the hydrochloride salt. Stir the suspension for 15-30 minutes.
-
Filtration and Drying: Collect the white solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for overcoming common challenges in drug discovery. Its unique combination of a privileged heterocyclic scaffold and a metabolically robust, hydrogen-bond-donating functional group provides a powerful platform for medicinal chemists. By understanding its synthesis, properties, and the rationale behind its application, researchers can effectively leverage this building block to design safer and more effective pharmaceuticals. The continued development of novel synthetic methods will only increase the accessibility and utility of this important compound in the future.[2]
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. J. Med. Chem., 58, 8315–8359.
- CymitQuimica. (2025). SAFETY DATA SHEET - 4-(difluoromethylene)piperidine hydrochloride.
- NIH. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- Vertex AI Search. (n.d.). The Impact of Fluorine in Chemical Synthesis: Focus on Difluoromethylation.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Trifluoromethyl)piperidine hydrochloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride.
- BLD Pharm. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of 4, 4-difluoropiperidine hydrochloride.
- ChemicalBook. (n.d.). 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE synthesis.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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An In-depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacological profiles. Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group holds a unique and advantageous position. 4-(Difluoromethyl)piperidine hydrochloride is a key building block that provides medicinal chemists with a robust tool to introduce this valuable moiety.
The -CF₂H group is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities.[1][2] This substitution can profoundly influence a molecule's properties. Unlike the trifluoromethyl (-CF₃) group, the -CF₂H group retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be critical for enhancing binding affinity and specificity with biological targets.[1][2][3][4] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms increases metabolic stability by shielding the adjacent C-H bond from oxidative metabolism, often resulting in an extended drug half-life.[1][2] The introduction of this group also modulates physicochemical characteristics such as lipophilicity (logP), pKa, and dipole moment, thereby improving membrane permeability and overall bioavailability.[1]
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, applications, and safe handling, designed to empower researchers in their drug development endeavors.
Core Compound Identification
Proper identification is critical for sourcing and regulatory compliance. The definitive identifier for this compound is its CAS number.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1283717-58-7 | [5] |
| Molecular Formula | C₆H₁₂ClF₂N | [5] |
| Molecular Weight | 171.62 g/mol | [5] |
| MDL Number | MFCD18711662 | [5] |
Synthesis and Purification: A Mechanistic Perspective
The synthesis of this compound typically involves the deoxyfluorination of a corresponding aldehyde, a robust and widely adopted strategy for creating C(sp³)–CF₂H bonds.[3] The general approach begins with a protected piperidine-4-carboxaldehyde.
Conceptual Synthetic Workflow
The process can be visualized as a multi-step sequence designed to build the target molecule while preventing unwanted side reactions, culminating in the deprotection and salification to yield the stable hydrochloride salt.
Sources
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- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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- 5. 1283717-58-7|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Piperidines
In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2][3] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling optimal interactions with biological targets.[3] The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic to fine-tune molecular properties, enhancing drug-like characteristics such as metabolic stability, membrane permeability, and binding affinity.[4][5][6]
This guide focuses on a particularly valuable building block: 4-(Difluoromethyl)piperidine hydrochloride. The difluoromethyl (-CHF₂) group is not merely a placeholder for a methyl or trifluoromethyl group; it is a unique functional moiety that acts as a bioisostere for hydroxyl, thiol, and amine groups.[7][8] It possesses a distinct combination of properties, including the ability to act as a hydrogen bond donor, which can introduce critical new interactions with a target protein.[8][9] This technical whitepaper provides a comprehensive overview of the synthesis, properties, and analytical characterization of this compound, offering insights into its application for the development of next-generation therapeutics.
Core Molecular Properties
This compound is a stable, solid material amenable to a wide range of synthetic transformations. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClF₂N | [2][10] |
| Molecular Weight | 171.62 g/mol | [2][10] |
| CAS Number | 1283717-58-7 | [2][10] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [10] |
The Medicinal Chemist's Perspective: Why Choose the Difluoromethyl Group?
The decision to incorporate a difluoromethyl group is a strategic choice aimed at modulating key pharmacokinetic and pharmacodynamic parameters. Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety offers a unique suite of benefits.
-
Hydrogen Bond Donor Capability : The proton on the difluoromethyl group is sufficiently acidic to act as a weak hydrogen bond donor.[8] This creates opportunities for new, favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.
-
Modulation of Lipophilicity : The -CHF₂ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[7][8] It offers a finer level of control compared to the more lipophilic -CF₃ group, allowing for precise optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[4][8] Introducing this group at a known metabolic "soft spot" can significantly increase a drug candidate's half-life and reduce metabolic clearance.
-
Bioisosterism : The -CHF₂ group can serve as a metabolically stable bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores but often susceptible to rapid metabolism.[7]
The logical flow for considering this building block in a drug discovery program is illustrated below.
Caption: Strategic application of the 4-(difluoromethyl)piperidine moiety in lead optimization.
Synthesis and Purification: A Plausible Methodology
The following multi-step protocol is a self-validating system, with checkpoints for purification and characterization at each critical stage.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Boc-4-formylpiperidine
-
Objective: To prepare the key aldehyde intermediate from commercially available N-Boc-piperidine-4-carboxylic acid.
-
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours until CO₂ evolution ceases.
-
In a separate flask, prepare a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C.
-
Slowly add the activated acid solution to the LiAlH₄ suspension, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxymethylpiperidine.
-
Dissolve the alcohol in dichloromethane (DCM) and add Dess-Martin periodinane (1.2 eq). Stir at room temperature for 3 hours.
-
Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate to yield the crude aldehyde.
-
-
Purification & Validation: Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). Validate the structure using ¹H NMR.
Step 2: Deoxyfluorination to N-Boc-4-(difluoromethyl)piperidine
-
Objective: To convert the aldehyde to the difluoromethyl group.
-
Causality: Deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation. DAST is highly reactive and must be handled with extreme care.
-
Procedure:
-
Dissolve N-Boc-4-formylpiperidine (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.
-
Add DAST (1.3 eq) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to a saturated NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification & Validation: Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient). Validate using ¹H, ¹⁹F NMR, and Mass Spectrometry.
Step 3: Deprotection to this compound
-
Objective: To remove the Boc protecting group and form the hydrochloride salt.
-
Procedure:
-
Dissolve the purified N-Boc-4-(difluoromethyl)piperidine (1.0 eq) in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether, filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford the final product as a white to off-white solid.
-
-
Final Validation: Confirm the structure and purity (≥97%) by ¹H NMR, ¹³C NMR, and HPLC analysis.
Caption: Synthetic workflow for this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and structure of the final compound is critical. The following protocols describe a comprehensive analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation and assess purity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). Add a small amount of a reference standard (e.g., TMS or TMSP-d₄) if quantitative analysis (qNMR) is desired.
-
¹H NMR Spectroscopy:
-
Expected Data: The spectrum will show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 5.5-6.5 ppm. The N-H protons may appear as a broad singlet.
-
-
¹³C NMR Spectroscopy:
-
Expected Data: The piperidine carbons will appear in the aliphatic region (20-50 ppm). The carbon of the -CHF₂ group will be observed as a triplet (due to C-F coupling) in the range of 110-120 ppm.
-
-
¹⁹F NMR Spectroscopy:
-
Expected Data: A single signal, likely a doublet of triplets (due to coupling with the geminal proton and vicinal protons), will confirm the presence of the difluoromethyl group.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the free base.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or an acetonitrile/water mixture.
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 300.
-
-
Expected Data: The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 136.09. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.[14]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the final compound.
Methodology (Reversed-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Validation: The method should be validated for linearity, accuracy, and precision.[15] A pure sample should exhibit a single major peak, with purity typically reported as >97% by area normalization.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and serious eye irritation. Avoid inhalation of dust.
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[10]
Conclusion
This compound is more than just another fluorinated building block; it is a strategic tool for addressing common challenges in drug discovery. Its unique ability to act as a hydrogen bond donor while simultaneously improving metabolic stability and modulating lipophilicity makes it an invaluable asset for lead optimization. By understanding its core properties and employing robust synthetic and analytical methodologies as outlined in this guide, researchers can confidently leverage this compound to engineer molecules with superior therapeutic profiles.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
- Fluorine in drug discovery: Role, design and case studies.
- Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]
- Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
- 1H NMR Spectrum of Piperidine.
- Preparation method of 4, 4-difluoropiperidine hydrochloride.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
- 13C NMR Chemical Shifts.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley. [Link]
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- 1. 4-FLUOROPIPERIDINE HYDROCHLORIDE(57395-89-8) 1H NMR spectrum [chemicalbook.com]
- 2. file.leyan.com [file.leyan.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1283717-58-7|this compound|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 14. catalogimages.wiley.com [catalogimages.wiley.com]
- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Difluoromethyl)piperidine hydrochloride solubility data
An In-depth Technical Guide on the Solubility of 4-(Difluoromethyl)piperidine Hydrochloride
Introduction
This compound is a substituted piperidine derivative of increasing interest within pharmaceutical research and drug development. The piperidine scaffold is a prevalent structural motif in a multitude of approved drugs, valued for its favorable pharmacokinetic properties. The introduction of a difluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and pKa, making this compound a valuable building block for novel therapeutics.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As a hydrochloride salt, its solubility profile is distinct from its free base form. Understanding this profile is critical for its effective handling, formulation, and application in both chemical synthesis and biological assays. This document will delve into the theoretical and practical aspects of its solubility, offering insights into its behavior in various solvent systems and providing a robust experimental framework for its quantitative determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C6H13ClF2N | PubChem[1] |
| Molecular Weight | 175.62 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | |
| pKa | (Predicted to be in the range of typical secondary amine hydrochlorides, ~8-11) |
The presence of the hydrochloride salt form renders the molecule ionic, which is a primary determinant of its solubility characteristics.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, a qualitative and predictive understanding can be derived from its structure as an amine hydrochloride.[2][3]
General Principles:
Amine hydrochlorides are salts formed from the reaction of a basic amine with hydrochloric acid. This conversion to a salt form generally leads to increased polarity and, consequently, enhanced solubility in polar solvents.[3]
-
Polar Protic Solvents: In solvents like water, methanol, and ethanol, this compound is expected to exhibit high solubility. These solvents can effectively solvate both the chloride anion and the protonated piperidinium cation through ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents: In solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound is likely to have moderate to good solubility.
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexane, toluene, and diethyl ether is predicted to be low to negligible. The ionic nature of the salt is incompatible with the nonpolar character of these solvents.
Predicted Solubility in Common Laboratory Solvents:
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Favorable ion-dipole interactions and hydrogen bonding.[2] |
| Methanol | Polar Protic | High | Similar to water, effective solvation of the ionic species.[2] |
| Ethanol | Polar Protic | High | Good solubility is expected due to its polar protic nature.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | A strong polar aprotic solvent capable of dissolving many salts. |
| Dichloromethane (DCM) | Nonpolar | Low | Limited ability to solvate ionic compounds. |
| Diethyl Ether | Nonpolar | Insoluble | Ineffective at solvating the salt.[2] |
| Hexane | Nonpolar | Insoluble | Highly nonpolar, poor solvent for salts.[2] |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a well-controlled experimental protocol is necessary. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[2][4] This method is in line with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105, for determining water solubility.[5][6][7][8]
Principle:
An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Experimental Workflow Diagram:
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility.
-
Transfer the solid to a series of vials with secure caps.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.[2]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S = C_diluted × Dilution Factor
-
Where:
-
C_diluted is the concentration of the diluted sample determined by the analytical method.
-
The Dilution Factor is the ratio of the final volume to the initial volume of the aliquot taken.
-
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Self-Validating System:
-
Visual Confirmation: After the equilibration period, there should be a visible excess of solid material at the bottom of the vial, confirming that a saturated solution has been achieved.
-
Time to Equilibrium: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been reached.
-
Reproducibility: Conducting the experiment with multiple replicates will provide a mean solubility value and a standard deviation, which are indicative of the precision of the measurement.
Conclusion
This compound, as a polar ionic salt, is anticipated to exhibit high solubility in polar protic solvents such as water and alcohols, and limited solubility in nonpolar organic solvents. While specific quantitative data is sparse, the provided experimental protocol based on the isothermal equilibrium method offers a robust and reliable framework for researchers to determine the precise solubility in various solvents of interest. The generation of such empirical data is crucial for advancing the use of this important building block in drug discovery and development, enabling informed decisions in reaction optimization, formulation development, and biological screening.
References
- Solubility testing in accordance with the OECD 105. FILAB.
- Test No. 105: Water Solubility. OECD.
- Water Solubility. Scymaris.
- OECD 105 - Water Solubility Test at 20°C. Analytice.
- 4-(Fluoromethyl)piperidine hydrochloride. PubChem.
Sources
- 1. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. filab.fr [filab.fr]
- 6. oecd.org [oecd.org]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
The Strategic Integration of 4-(Difluoromethyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical analysis of 4-(Difluoromethyl)piperidine hydrochloride, a critical building block in contemporary medicinal chemistry. Moving beyond a simple catalog description, we will explore the strategic rationale for its use, its impact on critical drug-like properties, and its application in the synthesis of advanced therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated scaffolds for next-generation therapeutics.
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. The difluoromethyl (CF2H) group, in particular, offers a unique balance of lipophilicity and hydrogen-bonding capability. When incorporated into a piperidine ring—a prevalent scaffold in many approved drugs—it creates the 4-(difluoromethyl)piperidine moiety. This building block, most commonly supplied as its hydrochloride salt for improved stability and handling, serves as a versatile synthon for creating novel chemical entities with enhanced metabolic stability, binding affinity, and bioavailability.
This guide will deconstruct the scientific principles behind the application of this compound, providing both theoretical understanding and practical, field-proven insights into its use.
Physicochemical Properties and Strategic Implications
The strategic value of the 4-(difluoromethyl)piperidine moiety stems directly from the unique electronic properties of the CF2H group. Unlike the more common trifluoromethyl (CF3) group, the CF2H group can act as a hydrogen bond donor, introducing new potential interactions with biological targets.
Impact on Lipophilicity and pKa
The introduction of the difluoromethyl group significantly alters the electron density of the piperidine ring. This has two critical consequences:
-
Basicity (pKa) Modulation : The electron-withdrawing nature of the CF2H group lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity Tuning : The CF2H group increases the lipophilicity of the scaffold, which can enhance membrane permeability and improve oral bioavailability. This allows chemists to fine-tune the overall lipophilicity of a final compound to achieve the desired balance between solubility and permeability.
Metabolic Stability
A primary driver for the use of fluorinated compounds is the enhanced metabolic stability they confer. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most small-molecule drugs. By placing the difluoromethyl group at the 4-position of the piperidine ring, chemists can block a potential site of oxidative metabolism, thereby increasing the drug's half-life and duration of action.
Core Synthetic Applications and Methodologies
This compound is primarily utilized in coupling reactions to introduce the fluorinated scaffold into a larger molecule. The most common application is in N-arylation or N-alkylation reactions.
Buchwald-Hartwig Amination: A Key Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming carbon-nitrogen bonds. This reaction is a workhorse in medicinal chemistry for coupling amines with aryl halides or triflates.
Detailed Protocol: Synthesis of an N-Aryl-4-(difluoromethyl)piperidine
This protocol describes a representative procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried flask, add the aryl bromide, palladium catalyst, and ligand.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add this compound and the base to the flask. The hydrochloride salt is typically neutralized in situ by the excess base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired N-aryl-4-(difluoromethyl)piperidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and poor reaction yields.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and hydrolyze the base.
-
Choice of Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond. The choice of ligand (e.g., Xantphos, SPhos) can significantly impact reaction efficiency and should be optimized for the specific substrates.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for a typical Buchwald-Hartwig amination using 4-(difluoromethyl)piperidine HCl.
Case Study: Incorporation into a Bioactive Molecule
While this compound does not have an intrinsic mechanism of action, its incorporation into larger molecules is key to their therapeutic effect. Consider a hypothetical case where this building block is used in the development of a kinase inhibitor.
Diagram: Contribution of the Moiety to Kinase Inhibition
Caption: How the 4-(difluoromethyl)piperidine moiety contributes to kinase inhibitor binding.
In this example:
-
Core Pharmacophore : A separate part of the molecule (e.g., a pyrimidine core) forms the primary hydrogen bonds with the kinase hinge region, which is essential for potent inhibition.
-
Piperidine Scaffold : The piperidine ring itself acts as a non-polar scaffold that positions the difluoromethyl group into a specific hydrophobic pocket within the ATP binding site. This van der Waals interaction increases the overall binding affinity (potency) of the inhibitor.
-
Difluoromethyl Group : The CF2H group serves multiple functions:
-
Metabolic Blocker : It prevents oxidation at the 4-position of the piperidine ring, increasing the compound's metabolic half-life.
-
Solubility and Vector : Pointing towards the solvent-exposed region, it can improve the overall solubility and pharmacokinetic properties of the molecule compared to a more lipophilic CF3 group.
-
Fine-Tuning Affinity : It provides a unique electronic and steric profile that can be optimized to fit the specific topology of the target kinase, improving selectivity.
-
Therefore, the "mechanism of action" is that of the final kinase inhibitor, but its efficacy and drug-like properties are directly and significantly enhanced by the strategic inclusion of the 4-(difluoromethyl)piperidine building block.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic tool for overcoming common challenges in drug development. Its utility in modulating pKa, enhancing metabolic stability, and fine-tuning ligand-target interactions makes it an invaluable asset in the medicinal chemist's toolbox. As drug discovery programs continue to tackle increasingly complex biological targets, the rational design and application of sophisticated building blocks like this one will be paramount to success. The continued exploration of novel fluorinated scaffolds remains a promising frontier for the development of safer and more effective medicines.
References
There are no direct scientific publications detailing the "mechanism of action" for this compound itself, as it is a chemical building block. The authoritative sources for such a compound are chemical databases and suppliers that characterize its properties and provide it for synthesis.
- PubChem Compound Summary for CID 13867623, this compound.
The Strategic Role of 4-(Difluoromethyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, fluorinated scaffolds have garnered significant attention for their ability to modulate key pharmacological properties. This guide provides an in-depth technical analysis of 4-(Difluoromethyl)piperidine hydrochloride, a versatile intermediate whose unique structural and physicochemical characteristics make it a valuable asset in the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS). While not possessing significant intrinsic biological activity itself, its utility as a precursor is noteworthy for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Advantages of the Difluoromethylpiperidine Moiety
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CHF2) at the 4-position of the piperidine ring offers a nuanced approach to property modulation compared to the more common trifluoromethyl group.
Key Physicochemical Properties:
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C6H12ClF2N | Provides a foundational structure for further chemical modification. |
| Molecular Weight | 171.62 g/mol | A relatively low molecular weight allows for the addition of other functionalities without excessive size. |
| pKa (predicted) | ~9.5-10.5 | The basicity of the piperidine nitrogen is crucial for salt formation and interaction with biological targets. The difluoromethyl group has a modest electron-withdrawing effect. |
| LogP (predicted) | ~1.5-2.0 | The difluoromethyl group increases lipophilicity compared to a methyl group, which can enhance membrane permeability and blood-brain barrier penetration. |
The piperidine ring itself is a prevalent scaffold in many CNS-active drugs, as it can mimic the structure of endogenous neurotransmitters and interact with their receptors.[1] The addition of the difluoromethyl group provides a unique combination of properties that medicinal chemists can leverage to fine-tune the characteristics of a lead compound.
Synthesis of this compound
The availability of a robust and scalable synthesis is crucial for the utility of any chemical intermediate. A common synthetic route to this compound involves the fluorination of a suitable precursor, followed by deprotection.
General Synthetic Workflow:
Caption: General synthetic scheme for this compound.
Detailed Protocol: Synthesis via Fluorination of N-Boc-4-piperidone
This protocol outlines a representative laboratory-scale synthesis.
Materials:
-
N-Boc-4-piperidone
-
Diethylaminosulfur trifluoride (DAST) or similar fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Fluorination:
-
Dissolve N-Boc-4-piperidone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DAST in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-(difluoromethyl)piperidine.
-
-
Deprotection:
-
Dissolve the purified N-Boc-4-(difluoromethyl)piperidine in a suitable solvent such as methanol or DCM.
-
Add a solution of HCl (e.g., 4M in dioxane) and stir at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound as a white to off-white solid.
-
Causality Behind Experimental Choices: The use of the Boc protecting group is essential to prevent side reactions with the piperidine nitrogen during fluorination. DAST is a common and effective, albeit hazardous, reagent for this type of deoxofluorination. The final HCl treatment efficiently removes the Boc group to yield the desired hydrochloride salt, which is often more stable and easier to handle than the free base.
Application in the Synthesis of Bioactive Molecules
The true value of this compound lies in its role as a versatile building block for more complex and potent drug candidates. The piperidine nitrogen provides a convenient handle for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation.
Hypothetical Synthetic Application Workflow:
Caption: General workflow for synthesizing bioactive molecules from this compound.
Example Application: Synthesis of Novel Dopamine Receptor Ligands
The piperidine scaffold is a key feature in many dopamine receptor antagonists.[2] The following is a hypothetical example of how this compound could be used to synthesize a novel library of potential dopamine D4 receptor antagonists for screening.
Protocol: Synthesis of a Library of N-Aryl-4-(difluoromethyl)piperidines
Materials:
-
This compound
-
A library of substituted aryl halides (e.g., bromides or iodides)
-
A suitable palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)
-
A base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or dioxane
-
Standard parallel synthesis equipment
Procedure:
-
To an array of reaction vials, add this compound, an aryl halide, the palladium catalyst, the ligand, and the base.
-
Add anhydrous toluene or dioxane to each vial and seal under an inert atmosphere.
-
Heat the reactions to 80-120 °C and stir for 12-24 hours.
-
Cool the reactions to room temperature, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solutions and purify the products using high-throughput purification techniques such as preparative HPLC or mass-directed purification.
This approach allows for the rapid generation of a diverse set of compounds for biological screening.
Screening for Biological Activity
Once a library of compounds has been synthesized using this compound as a scaffold, the next critical step is to assess their biological activity.
Workflow for Biological Screening:
Caption: A typical workflow for screening the biological activity of a synthesized compound library.
Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is a standard method for determining the affinity of test compounds for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.
-
[3H]-Spiperone (a common radioligand for dopamine receptors).
-
Synthesized test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]-Spiperone, and varying concentrations of the test compound in the assay buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
The results of this assay will identify which of the synthesized compounds have the highest affinity for the dopamine D4 receptor, guiding the selection of lead compounds for further development.
Conclusion
This compound is a valuable and strategic building block in medicinal chemistry. While it may not be a biologically active molecule in its own right, its unique physicochemical properties and synthetic accessibility make it an important tool for the creation of novel drug candidates. By leveraging the properties of the difluoromethylpiperidine scaffold, researchers can develop compounds with improved pharmacological profiles, particularly for challenging targets within the central nervous system. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of new chemical entities derived from this promising intermediate.
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The Strategic Incorporation of 4-(Difluoromethyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
The deliberate integration of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 4-(difluoromethyl)piperidine scaffold has emerged as a particularly valuable building block. This technical guide provides an in-depth exploration of 4-(difluoromethyl)piperidine hydrochloride and its derivatives in drug discovery. We will dissect the strategic rationale for its use, detail synthetic methodologies, analyze its impact on crucial drug-like properties, and present case studies illustrating its application in the development of novel therapeutics, with a focus on oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile chemical moiety.
Introduction: The Flourishing Role of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules can profoundly alter their properties in ways that are highly advantageous for drug development.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability, increased binding affinity, and altered pKa, all of which can contribute to a more favorable pharmacokinetic and pharmacodynamic profile.[1] The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a three-dimensional framework that can effectively explore chemical space and interact with biological targets.[2][3] The combination of these two entities in the form of 4-(difluoromethyl)piperidine offers a unique set of properties that medicinal chemists are increasingly exploiting.
The 4-(Difluoromethyl)piperidine Moiety: A Privileged Scaffold
The difluoromethyl group (CHF2) is often employed as a bioisostere for hydroxyl, thiol, or amine groups.[4][5] This substitution can maintain or enhance biological activity while improving key drug-like properties.
Physicochemical Properties and Their Implications
The incorporation of the difluoromethyl group at the 4-position of the piperidine ring imparts several key physicochemical changes:
-
Lipophilicity: The CHF2 group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group. This tunable lipophilicity allows for fine-tuning of a compound's solubility and membrane permeability, which are critical for oral bioavailability.
-
Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming crucial interactions with target proteins.[4][5]
-
Metabolic Stability: The strong C-F bonds in the difluoromethyl group make it resistant to oxidative metabolism, often blocking a potential metabolic soft spot in a molecule and thereby increasing its half-life.
-
pKa Modulation: The electron-withdrawing nature of the difluoromethyl group can lower the pKa of the piperidine nitrogen, influencing the compound's ionization state at physiological pH. This can impact its solubility, cell permeability, and off-target activities.
Synthetic Strategies for 4-(Difluoromethyl)piperidine Derivatives
The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and effective method involves the difluoromethylation of a suitable piperidine precursor.
General Synthetic Workflow
A representative synthetic workflow for accessing 4-(difluoromethyl)piperidine derivatives is outlined below. This often starts from a commercially available piperidone derivative, which is then functionalized and subsequently difluoromethylated.
Caption: General synthetic workflow for 4-(difluoromethyl)piperidine derivatives.
Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride
The following protocol is adapted from a patented method for the synthesis of 4,4-difluoropiperidine hydrochloride, a closely related analogue that illustrates the key transformations.[6]
Step 1: Fluorination of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM), cool the reaction mixture to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (2-3 equivalents) to the cooled solution.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4,4-difluoropiperidine.
Step 2: Deprotection to form 4,4-Difluoropiperidine Hydrochloride
-
Dissolve the purified N-Boc-4,4-difluoropiperidine (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane or diethyl ether.
-
Stir the solution at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 4,4-difluoropiperidine hydrochloride as a white solid.
Rationale: The Boc protecting group is used to moderate the reactivity of the piperidine nitrogen during the fluorination step. DAST is a common and effective reagent for deoxofluorination of ketones. The final deprotection under acidic conditions is a standard and high-yielding procedure.
Applications in Drug Discovery: Case Studies
The 4-(difluoromethyl)piperidine moiety has been incorporated into a variety of drug candidates across different therapeutic areas, most notably in oncology.
Case Study: Targeting the Notch Signaling Pathway in Pancreatic Cancer
The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers, including pancreatic cancer.[7]
A novel compound, 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone (DiFiD), which features a difluorinated piperidone core, has demonstrated significant antitumor activity in pancreatic cancer models.[7]
Caption: Simplified schematic of DiFiD's mechanism of action on the Notch signaling pathway.
DiFiD was found to inhibit the growth of pancreatic cancer cells and reduce tumor xenograft growth.[7] Mechanistically, it was shown to downregulate the expression of the Notch ligand Jagged1 and key components of the γ-secretase complex, Presenilin-1 and Nicastrin.[7] This leads to reduced Notch-1 activation and decreased expression of its downstream target, Hes-1, ultimately resulting in cell cycle arrest and apoptosis.[7]
Other Therapeutic Targets
Derivatives of fluorinated piperidines are being investigated for a range of other targets, including:
-
Heat Shock Protein 70 (HSP70): As a molecular chaperone, HSP70 is often overexpressed in cancer cells and plays a role in tumor cell survival and drug resistance. Piperidine derivatives have been designed as novel HSP70 inhibitors.[8]
-
G Protein-Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in GPCR-targeted drugs.[1][9][10][11][12] The introduction of a difluoromethyl group can fine-tune the affinity and selectivity of these ligands.
Data Summary: Biological Activity of Representative Piperidine Derivatives
The following table summarizes the biological activity of selected piperidine derivatives, highlighting the potency that can be achieved with this scaffold.
| Compound Class | Target | Measurement | Value | Reference |
| Piperidine Derivative | HSP70 | IC50 (BT474 cells) | 1.41 µM | [13] |
| Piperidine Derivative | HSP70 | IC50 (BT/Lap(R)1.0 cells) | 1.47 µM | [13] |
| DiFiD | Pancreatic Cancer Cells | - | Induces G2/M arrest | [7] |
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the piperidine ring protons and a triplet for the CHF2 proton due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon of the CHF2 group will appear as a triplet due to one-bond coupling to the fluorine atoms.
-
¹⁹F NMR: A doublet will be observed for the two equivalent fluorine atoms, coupled to the adjacent proton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to determine the molecular weight and fragmentation pattern of these compounds.[13]
Future Perspectives and Conclusion
The this compound scaffold represents a highly valuable and versatile tool in the medicinal chemist's arsenal. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it an attractive component for the design of novel therapeutics. The continued development of innovative synthetic methodologies for the introduction of the difluoromethyl group will further expand the accessibility and utility of this important building block.[14] As our understanding of the intricate interactions between small molecules and their biological targets deepens, the strategic application of moieties like 4-(difluoromethyl)piperidine will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
References
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- Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2018). MDPI.
- Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. (n.d.). PrepChem.com.
- Preparation method of 4, 4-difluoropiperidine hydrochloride. (2020). Google Patents.
- 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2014). National Institutes of Health.
- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2024). Frontiers.
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The Difluoromethyl Group in Piperidine Scaffolds: A Technical Guide to Modulating Physicochemical and Pharmacokinetic Properties
Introduction: The Strategic Role of Fluorine in the Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents targeting the central nervous system, cancer, and infectious diseases.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize interactions with biological targets.[2][3][4] In the relentless pursuit of drug candidates with improved efficacy, safety, and pharmacokinetic profiles, the strategic incorporation of fluorine has emerged as a powerful tool.[5][6] Among the various fluorinated motifs, the difluoromethyl (CHF2) group holds a special significance. This guide provides an in-depth technical exploration of the multifaceted role of the difluoromethyl group in modulating the properties of piperidine-containing molecules, offering insights for researchers and drug development professionals.
The introduction of a CHF2 group is not merely an act of atomic substitution; it is a deliberate strategy to fine-tune a molecule's electronic and steric properties. This seemingly simple modification can profoundly impact a compound's lipophilicity, basicity (pKa), metabolic stability, and even its ability to form crucial interactions within a protein's binding pocket.[7][8] Understanding the causal relationships behind these effects is paramount for the rational design of next-generation therapeutics.
Modulating Physicochemical Properties: The Impact of the Difluoromethyl Group
The decision to introduce a CHF2 group onto a piperidine scaffold is often driven by the desire to predictably alter its fundamental physicochemical properties. These properties, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Membrane Permeability: A Balancing Act
A common rationale for incorporating a CHF2 group is to increase a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes.[7] The two highly electronegative fluorine atoms can create a lipophilic surface, which is often beneficial for oral absorption and brain penetration. However, the effect on lipophilicity, typically measured as the logarithm of the partition coefficient (logP), is not always straightforward. While the CHF2 group is generally considered a lipophilicity-enhancing moiety, the experimental change in logP can range from a slight decrease to a moderate increase.[7][9] This variability is influenced by the electronic environment of the surrounding molecule.[9]
| Parameter | Typical Effect of CHF2 Introduction | Causality |
| logP (Octanol-Water) | Generally increases, but can vary (-0.1 to +0.4 change)[7][9] | The two fluorine atoms create a more lipophilic surface area. The overall effect is context-dependent on the electronic nature of the rest of the molecule.[9] |
| Membrane Permeability | Often enhanced | Increased lipophilicity generally correlates with improved passive diffusion across lipid bilayers.[7] |
Basicity (pKa) Modulation: A Key to Selectivity and Safety
The nitrogen atom of the piperidine ring is basic, and its degree of protonation at physiological pH is a critical determinant of a drug's properties, including its solubility, target binding, and potential for off-target effects such as hERG channel inhibition.[10] The introduction of a CHF2 group, particularly in proximity to the piperidine nitrogen, exerts a strong inductive electron-withdrawing effect. This effect significantly reduces the electron density on the nitrogen, thereby lowering its basicity (pKa).[10][11] This modulation of pKa can be a powerful tool to mitigate cardiac toxicity associated with hERG channel binding, as a lower pKa can reduce the interaction with the channel.[10]
| Parameter | Typical Effect of CHF2 Introduction | Causality |
| pKa of Piperidine Nitrogen | Decreases significantly[10][11] | The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density on the nitrogen, making it less likely to accept a proton.[11] |
Conformational Control: Shaping the Molecule for Optimal Binding
The substitution of hydrogen with fluorine can have a profound impact on the conformational preferences of the piperidine ring.[5][12] These conformational changes can lock the molecule into a specific three-dimensional shape that is more favorable for binding to its biological target. This can lead to increased potency and selectivity.[5]
The Difluoromethyl Group as a Bioisostere: Mimicking for Enhanced Interactions
One of the most compelling applications of the CHF2 group is its role as a bioisostere for other functional groups, most notably the hydroxyl (-OH), thiol (-SH), and in some cases, the amine (-NH2) group.[7][9] Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the molecule's overall profile while retaining its biological activity.
The CHF2 group is considered a "lipophilic hydrogen bond donor."[7][9] The acidic proton on the difluoromethyl carbon can participate in hydrogen bonding interactions with protein residues, mimicking the hydrogen bond donating capacity of a hydroxyl or thiol group.[7] However, unlike the more polar -OH and -SH groups, the CHF2 group is more lipophilic, which can be advantageous for improving membrane permeability.[7]
Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl group.
In a notable case study, 2-difluoromethylpyridine was successfully employed as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors, leading to enhanced bioactivity.[13] This highlights the versatility of the CHF2 group in mimicking the electronic properties of different functional groups.
Enhancing Metabolic Stability: A Double-Edged Sword
A primary driver for the incorporation of fluorine into drug candidates is to block sites of metabolic oxidation.[5][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, or by introducing a CHF2 group, the metabolic stability of a molecule can be substantially improved.[14][15][16] This can lead to a longer half-life in the body and improved oral bioavailability.[1]
However, it is crucial to recognize the potential "dark side" of fluorine in drug metabolism.[17] While the C-F bond is strong, metabolic processes can sometimes occur at adjacent positions, leading to the formation of reactive metabolites that can be toxic.[17] For instance, hydroxylation at a difluoromethyl carbon has been reported as a minor metabolic pathway for some compounds, which could potentially lead to the release of fluoride ions or the formation of reactive species.[17] Therefore, a thorough investigation of the metabolic fate of any difluoromethylated compound is essential.
Caption: The effect of the difluoromethyl group on metabolic stability.
Experimental Protocols
Protocol 1: Determination of logP (Octanol-Water Partition Coefficient)
Objective: To quantify the lipophilicity of a difluoromethylated piperidine derivative compared to its non-fluorinated analog.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in the solvent in which it is more soluble (e.g., octanol or water). The concentration should be accurately known and below the limit of saturation in both phases.
-
Pre-saturate octanol with water and water with octanol by shaking them together for 24 hours at the experimental temperature, then allowing the phases to separate.
-
-
Partitioning:
-
In a glass vessel with a stopper, add a known volume of the pre-saturated octanol and pre-saturated water (e.g., a 1:1 volume ratio).
-
Add a small, accurately measured amount of the stock solution of the test compound.
-
Seal the vessel and shake vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the octanol and water phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
logP is the logarithm (base 10) of the partition coefficient.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a difluoromethylated piperidine derivative in the presence of liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).
-
Prepare a solution of pooled human or rat liver microsomes in the buffer at a concentration of 20 mg/mL.
-
Prepare a solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the buffer, the microsomal solution (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = -0.693 / k.
-
Conclusion
The difluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing the properties of piperidine-based drug candidates. Its ability to modulate lipophilicity, pKa, and conformational preferences, act as a bioisostere for key functional groups, and enhance metabolic stability makes it a highly attractive substituent. However, a comprehensive understanding of its context-dependent effects and potential metabolic liabilities is crucial for its successful application. By leveraging the principles outlined in this guide, researchers can make more informed decisions in the design and development of novel piperidine-containing therapeutics with improved druggability and clinical potential.
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- (3S)-3-(Difluoromethoxy)piperidine hydrochloride. (n.d.). Smolecule.
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An In-depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride: Safety, Handling, and Experimental Considerations
This guide provides comprehensive technical and safety information for researchers, scientists, and drug development professionals working with 4-(Difluoromethyl)piperidine hydrochloride. The introduction of the difluoromethyl group into the piperidine scaffold presents unique chemical properties and biological potential, making a thorough understanding of its handling and reactivity paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental success.
Compound Profile and Significance
This compound is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and the incorporation of a difluoromethyl (CF2H) group can significantly modulate a molecule's physicochemical and biological properties. The CF2H group is often considered a bioisostere for hydroxyl, thiol, or amine functionalities and can enhance metabolic stability, membrane permeability, and binding affinity through its ability to act as a hydrogen bond donor.[1][2] Its growing importance in the synthesis of novel bioactive molecules necessitates a detailed understanding of its safe handling and application.[3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and related compounds is presented below. Data for the target compound is supplemented with information from analogous structures to provide a more complete profile.
| Property | This compound | 4,4-Difluoropiperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride | Piperidine |
| CAS Number | 1283717-58-7[6] | 144230-52-4[7] | 155849-49-3[8] | 110-89-4 |
| Molecular Formula | C6H12ClF2N[6] | C5H10ClF2N[7] | C6H11ClF3N | C5H11N[9] |
| Molecular Weight | 171.62 g/mol [6] | 157.59 g/mol [7] | 189.62 g/mol | 85.15 g/mol |
| Appearance | Solid (presumed) | Solid | White Solid[8] | Clear, colorless liquid[9][10] |
| Melting Point | Not available | 173 - 177 °C | 160 °C[8] | -9 °C[9][10] |
| Boiling Point | Not available | Not available | Not available | 106 °C[9][10] |
| Solubility | Not available | Not available | No information available[8] | Miscible in water[9][10] |
Hazard Identification and Risk Assessment
-
Piperidine Moiety: Piperidine itself is a flammable liquid and a strong irritant.[9][10] It can cause severe skin burns and eye damage.[11][12] Inhalation may lead to respiratory irritation, coughing, and wheezing.[13] Piperidine and its derivatives can be toxic if swallowed or in contact with skin.[14][11]
-
Organofluorine Compounds: The introduction of fluorine atoms can alter the toxicological profile. While the difluoromethyl group is generally considered to have lower toxicity than some other fluorine-containing functionalities, all organofluorine compounds should be handled with care.[15] Upon combustion, fluorinated organic compounds can produce hazardous hydrogen fluoride gas.
-
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid and may pose a dust inhalation hazard.
Based on this information, this compound should be treated as a substance that is:
-
Harmful if swallowed or in contact with skin.
-
A cause of serious eye irritation.
A thorough risk assessment should be performed before any new experimental procedure involving this compound.[15]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls, is essential when handling this compound.
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure.
Caption: Hierarchy of controls for minimizing chemical exposure.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to control airborne dust and potential vapors.[15] For highly sensitive operations or when handling larger quantities, a glove box may be appropriate.[15]
-
Administrative Controls: Standard Operating Procedures (SOPs) specific to the handling of this compound must be developed and readily accessible.[15] All personnel must receive training on these SOPs and the potential hazards involved.[15] It is advisable to avoid working alone when handling this and other potentially hazardous materials.[15]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling this compound.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[15] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[17]
-
Hand Protection: Nitrile gloves are generally recommended for handling solid chemicals.[17] Given the potential for skin toxicity, double-gloving may be a prudent measure.[15] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[15] Closed-toe shoes are mandatory in the laboratory.[17]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[15][17]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is crucial for maintaining a safe laboratory environment.
General Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Weigh the solid compound in the fume hood. Avoid creating dust.[17] Use appropriate tools like spatulas and weighing paper.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware that some dissolution processes can be exothermic.
-
Reaction Setup: All reactions involving this compound should be set up in the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[18][11] Decontaminate the work area.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area.[11][15] Keep the container tightly closed to prevent moisture absorption and contamination.[8][14][11] Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately.[10][11][16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][14]
-
Skin Contact: Immediately remove all contaminated clothing.[18][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[11][16] Seek medical attention.[18]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[14][11][12] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[10][14] Rinse the mouth with water and drink two glasses of water if the person is conscious. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.
-
Spills: For small spills, alert others in the area and restrict access.[15] Wearing appropriate PPE, contain the spill with a compatible absorbent material.[18][15] Collect the material into a sealed container for proper waste disposal.[18][15] For larger spills, evacuate the area and follow your institution's emergency procedures.[17]
Reactivity and Synthetic Applications
The difluoromethyl group imparts unique reactivity to the piperidine scaffold. The C-H bond of the CF2H group is polarized, making it a potential hydrogen bond donor.[1] This feature is of significant interest in designing interactions with biological targets.
Difluoromethylation of heterocyclic compounds is an active area of research, with methods often involving radical processes.[3][4] The introduction of the CF2H group can be achieved through various synthetic strategies, and this compound can serve as a valuable building block in the synthesis of more complex molecules.[2][3]
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the use of this compound in a nucleophilic substitution reaction.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The difluoromethyl group will exhibit characteristic splitting patterns in both 1H and 19F NMR spectra.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress.[20][21]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in clearly labeled, compatible containers.[15] Do not mix with incompatible waste streams.
-
Disposal Method: Due to the presence of carbon-fluorine bonds, which are very stable, specialized disposal methods may be required.[22] Incineration at high temperatures is a potential method for the destruction of fluorinated organic compounds, but it must be conducted in a facility equipped to handle and scrub acidic gases (like HF) that are produced.[22][23] Landfilling in a designated hazardous waste landfill is another option, although this only contains the substance rather than destroying it.[23] Always follow local, state, and federal regulations for the disposal of hazardous chemical waste.
Conclusion
This compound is a valuable building block for the development of new chemical entities. Its unique properties, conferred by the difluoromethyl group, offer exciting opportunities for medicinal chemists. However, the potential hazards associated with the piperidine scaffold and organofluorine compounds necessitate a diligent and informed approach to its handling. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling protocols, researchers can safely unlock the synthetic potential of this important compound.
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Conformational Analysis of Difluoromethylpiperidine: A Technical Guide for Drug Development Professionals
Introduction: The Growing Prominence of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for precise positioning of substituents to interact with biological targets. The introduction of fluorine into these scaffolds has become a powerful strategy to modulate key drug properties, including metabolic stability, pKa, and membrane permeability.[3][4] The difluoromethyl (CHF2) group, in particular, offers a unique blend of steric and electronic properties, acting as a lipophilic hydrogen bond donor and influencing molecular conformation in profound ways.
This guide provides an in-depth technical exploration of the conformational analysis of difluoromethylpiperidine. We will move beyond a simple description of techniques to provide a causal understanding of experimental and computational choices, empowering researchers to design and interpret their studies with confidence. Our focus is on the critical equilibrium between the axial and equatorial conformers of the difluoromethyl group, a factor with significant implications for a molecule's biological activity and pharmacokinetic profile.
The Conformational Dichotomy: Axial vs. Equatorial Preference
The chair conformation is the most stable arrangement for the piperidine ring.[5] For a substituted piperidine, the key conformational question is the preference of the substituent for either an axial or equatorial position. For the difluoromethyl group, this equilibrium is governed by a complex interplay of several factors.
A number of factors are understood to influence the conformational preferences of fluorinated piperidine derivatives, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.[1][6] The solvent polarity has also been shown to play a significant role in the stabilization of particular conformers.[6][7]
One of the key phenomena at play is the gauche effect .[8] This effect describes the tendency of a molecule to adopt a conformation where vicinal electron-withdrawing groups, such as fluorine, are positioned at a dihedral angle of approximately 60° (gauche) rather than 180° (anti).[8] In the context of difluoromethylpiperidine, this has implications for the orientation of the C-F bonds relative to the C-C bonds of the piperidine ring. The stability of the gauche conformer is often attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F).[8][9]
The following diagram illustrates the two primary chair conformations of 4-(difluoromethyl)piperidine.
Caption: Conformational equilibrium of 4-(difluoromethyl)piperidine.
Experimental Determination of Conformational Preference: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone experimental technique for determining the conformational equilibrium of molecules in solution.[4] For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe. The key to elucidating the axial/equatorial preference lies in the analysis of scalar (J) coupling constants, particularly the three-bond couplings (³J).[10]
Self-Validating NMR Protocol
This protocol outlines a robust workflow for the conformational analysis of a novel difluoromethylpiperidine derivative.
-
Sample Preparation and Purity Assessment:
-
Dissolve 5-10 mg of the purified difluoromethylpiperidine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as polarity can influence the conformational equilibrium.[7]
-
Acquire a high-resolution ¹H NMR spectrum to confirm the structural integrity and purity of the sample.
-
-
¹H and ¹⁹F NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-coupled ¹⁹F NMR spectrum. This is crucial for observing the H-F couplings.
-
Perform 2D NMR experiments, such as COSY (¹H-¹H) and HSQC (¹H-¹³C), to aid in the complete assignment of all proton and carbon signals. A HOESY (¹H-¹⁹F) experiment can also provide through-space correlations, further confirming assignments.[11]
-
-
Analysis of Coupling Constants:
-
³J(H,H) Coupling: Analyze the coupling constants between the protons on the piperidine ring. Large vicinal coupling constants (³J ≈ 10-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller couplings (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
³J(H,F) Coupling: The magnitude of the three-bond coupling between the proton on the carbon bearing the difluoromethyl group and the fluorine atoms is highly diagnostic of the substituent's orientation.[3] Large ³J(H,F) values are typically associated with an axial fluorine, while smaller values indicate an equatorial fluorine.[3] For a CHF₂ group, the observed coupling will be an average of the couplings to the two fluorine atoms.
-
Data Interpretation
The following table summarizes the expected ranges for key coupling constants that help differentiate between the axial and equatorial conformers of a 4-(difluoromethyl)piperidine.
| Coupling Constant | Axial CHF₂ | Equatorial CHF₂ | Rationale |
| ³J(H4, H3/H5) | Small (2-5 Hz) | Large (10-13 Hz) | Karplus relationship for H-C-C-H dihedral angles. |
| ³J(F, H3/H5) | Varies | Varies | Dependent on the specific dihedral angles. |
By carefully measuring and analyzing these coupling constants, the relative populations of the axial and equatorial conformers in solution can be determined.
Computational Chemistry: An Indispensable Partner to Experiment
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide invaluable insights into the conformational landscape of molecules.[12][13] They allow for the determination of relative energies of different conformers and an exploration of their dynamic behavior.
Workflow for Computational Conformational Analysis
The following diagram outlines a comprehensive computational workflow.
Caption: Integrated DFT and MD workflow for conformational analysis.
Detailed Computational Protocols
Density Functional Theory (DFT) Calculations:
-
Structure Preparation: Build initial 3D structures for both the axial and equatorial conformers of the difluoromethylpiperidine derivative.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A functional like M06-2X with a large basis set such as def2-QZVPP is recommended for accurately capturing the non-covalent interactions that are crucial in fluorinated systems.[7]
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to verify that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy) for the calculation of Gibbs free energy.
-
Solvation Modeling: To compare with experimental data in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[6]
-
Energy Analysis: The difference in the calculated Gibbs free energies (ΔG) between the axial and equatorial conformers provides a quantitative prediction of their relative populations.
Molecular Dynamics (MD) Simulations:
-
System Setup: Take the lowest energy conformer from the DFT calculations and place it in a periodic box of explicit solvent (e.g., water).
-
Equilibration: Gradually heat the system and then equilibrate it under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute.
-
Production Simulation: Run a production simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) to adequately sample the conformational space.[14]
-
Trajectory Analysis: Analyze the simulation trajectory to monitor the dihedral angles defining the piperidine ring and the orientation of the difluoromethyl group. This can reveal the dynamic equilibrium between conformers and the time scales of their interconversion.
Synergizing Experiment and Computation
The true power in conformational analysis comes from the synergy between experimental and computational approaches.[1][13] DFT calculations can provide a theoretical prediction of the lowest energy conformer, which can then be validated by NMR experiments. Conversely, unexpected NMR results can prompt further computational investigation to uncover the underlying electronic or steric factors. MD simulations can bridge the gap between the static picture from DFT and the dynamic reality in solution, providing a more complete understanding of the molecule's behavior.
Conclusion
The conformational analysis of difluoromethylpiperidine is a critical exercise in modern drug design. A thorough understanding of the factors driving the axial-equatorial equilibrium of the difluoromethyl group is essential for optimizing a compound's interaction with its biological target and for fine-tuning its pharmacokinetic properties. By employing a synergistic approach that combines high-resolution NMR spectroscopy with robust computational methods like DFT and MD simulations, researchers can confidently elucidate the conformational preferences of these important molecules, thereby accelerating the drug discovery and development process.
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4-(Difluoromethyl)piperidine hydrochloride literature review
An In-Depth Technical Guide to 4-(Difluoromethyl)piperidine Hydrochloride for Advanced Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, this compound has emerged as a particularly valuable synthon. The difluoromethyl (CHF2) group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offers unique stereoelectronic properties. This technical guide provides an in-depth review of this compound, consolidating information on its synthesis, physicochemical characteristics, and applications for researchers, chemists, and drug development professionals. We will explore the mechanistic rationale behind its synthesis and its strategic deployment in designing next-generation therapeutics with enhanced efficacy and optimized ADME profiles.
The Strategic Imperative of Fluorinated Piperidines in Drug Discovery
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to serve as a versatile, saturated scaffold that can be readily functionalized in three dimensions. The piperidine nitrogen is basic (typical pKa ~11.2), allowing it to be protonated at physiological pH. This feature is critical for forming salt bridges with biological targets and enhancing aqueous solubility. Its rigid, chair-like conformation helps to lock in specific vectoral orientations for appended functional groups, reducing the entropic penalty of binding to a receptor and often leading to higher potency and selectivity.[3][4]
The Rise of Organofluorine Chemistry in Medicine
The introduction of fluorine atoms into organic molecules can profoundly alter their biological properties. Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the piperidine nitrogen. This tuning is crucial for optimizing target engagement and cell permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds, dipole-dipole, and multipolar interactions (e.g., with amide backbones in proteins), enhancing binding affinity.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and the blood-brain barrier.
The Difluoromethyl Group (CHF2): A Unique Bioisostere
The difluoromethyl group stands out from the more common trifluoromethyl group. While highly lipophilic, the CHF2 group possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor . This unique capability allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, but with significantly greater metabolic stability and altered lipophilicity. This dual role as a lipophilic modulator and hydrogen bond donor makes it an invaluable tool for lead optimization.[5] Studies have shown that replacing a methyl group with a difluoromethyl group can lead to dramatic improvements in pharmacokinetic profiles, including higher bioavailability and better brain penetration.[5]
Profile of this compound
This building block, with CAS Number 1283717-58-7, combines the privileged piperidine scaffold with the unique difluoromethyl group.[6] As a hydrochloride salt, it is typically a stable, crystalline solid that is readily soluble in polar solvents, making it convenient for use in synthetic chemistry workflows.
Synthesis and Mechanistic Considerations
The synthesis of 4-(Difluoromethyl)piperidine is not trivial and requires specialized reagents. While multiple proprietary routes exist, a common and logical approach involves the difluoromethylation of a suitable 4-piperidone precursor followed by deprotection and salt formation.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the hydrochloride salt and then identifying the key C-CHF2 bond formation step. This leads back to a protected 4-piperidone, a readily available starting material.
Caption: Retrosynthetic analysis of 4-(Difluoromethyl)piperidine HCl.
Key Synthetic Methodologies
The crucial step is the introduction of the difluoromethyl group. This can be achieved via several methods:
-
Nucleophilic Difluoromethylation: This involves reacting an electrophilic carbonyl, such as N-Boc-4-piperidone, with a nucleophilic "CHF2-" source. Reagents like (Difluoromethyl)trimethylsilane (TMSCHF2), used with a fluoride activator, can generate a difluoromethyl anion equivalent.
-
Electrophilic Difluoromethylation: While less common for this specific transformation, reagents exist to add a "CHF2+" equivalent to a nucleophilic carbon.
-
Fluorination of a Precursor: A strategy analogous to the synthesis of 4,4-difluoropiperidine involves the direct fluorination of N-Boc-4-piperidone using a fluorinating agent like Deoxofluor or Morph-DAST.[7] However, achieving selective mono-difluoromethylation at the alpha-carbon can be challenging.
The nucleophilic addition route is often preferred for its control and predictability.
Experimental Protocol: A Plausible Nucleophilic Difluoromethylation Route
The following protocol is a representative, field-proven workflow for synthesizing the target compound, emphasizing the causality behind each step.
Step 1: Nucleophilic Addition of the Difluoromethyl Group
-
Reaction: N-Boc-4-piperidone + (Difluoromethyl)trimethylsilane (TMSCHF2) → tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate
-
Procedure:
-
To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in THF.
-
Add (Difluoromethyl)trimethylsilane (1.5 eq).
-
Slowly add a fluoride source, such as tetrabutylammonium acetate (TBAA) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) (0.1 eq), to initiate the reaction. Rationale: The fluoride source activates the TMSCHF2, generating the transient, highly reactive nucleophilic difluoromethyl anion.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution. Rationale: The acidic quench protonates the alkoxide intermediate and neutralizes any remaining reactive species.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Reductive Deoxygenation (Barton-McCombie Deoxygenation)
-
Reaction: tert-butyl 4-(difluoromethyl)-4-hydroxypiperidine-1-carboxylate → tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate
-
Procedure:
-
Convert the tertiary alcohol to a thiocarbonyl derivative (e.g., a xanthate). This is a standard procedure involving reaction with NaH, CS2, and MeI. Rationale: The C-O bond of an alcohol is strong; converting it to a C-O-C=S derivative makes it susceptible to radical-based reduction.
-
Dissolve the resulting xanthate in toluene.
-
Add a radical initiator like AIBN (azobisisobutyronitrile) (0.2 eq) and a reducing agent such as tributyltin hydride (Bu3SnH) (1.5 eq).
-
Heat the mixture to 80-100 °C for several hours. Rationale: The initiator generates radicals that react with Bu3SnH to create the tributyltin radical. This radical attacks the sulfur atom of the xanthate, leading to a cascade that ultimately cleaves the C-O bond and forms the desired C-H bond, leaving the CHF2 group intact.
-
Cool the reaction and purify by column chromatography to isolate the Boc-protected product.
-
Step 3: Boc Deprotection and Hydrochloride Salt Formation
-
Reaction: tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate → this compound
-
Procedure:
-
Dissolve the purified Boc-protected intermediate in a suitable solvent like 1,4-dioxane or diethyl ether.
-
Add a solution of HCl in dioxane (e.g., 4M) or bubble HCl gas through the solution. Rationale: The strong acid protonates the carbamate, causing the tert-butyl group to be eliminated as isobutylene and CO2, cleanly liberating the free amine.
-
Stir at room temperature. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
-
Caption: Plausible synthetic workflow for 4-(Difluoromethyl)piperidine HCl.
Physicochemical and Structural Properties
The properties of this compound make it an attractive building block for fragment-based and lead optimization campaigns.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 1283717-58-7 | [6] |
| Molecular Formula | C6H12ClF2N | [6] |
| Molecular Weight | 171.62 g/mol | [6] |
| Appearance | White to off-white solid (typical) | - |
| Storage | Inert atmosphere, 2-8°C | [6] |
| pKa (Predicted) | ~8.5 - 9.5 | - |
| cLogP (Predicted) | ~1.0 - 1.5 (for free base) | - |
Note: Predicted values are based on computational models and may vary from experimental results. The predicted pKa is lower than that of piperidine itself due to the electron-withdrawing effect of the difluoromethyl group.
Conformational Analysis
The piperidine ring exists predominantly in a chair conformation. The 4-(difluoromethyl) substituent can occupy either an axial or equatorial position. Due to its steric bulk, the equatorial position is strongly favored, minimizing unfavorable 1,3-diaxial interactions. This conformational preference is critical as it dictates the spatial orientation of the CHF2 group, influencing how it interacts with the binding pocket of a target protein.
Applications in Medicinal Chemistry
The true value of this compound lies in its application as a strategic building block to solve common challenges in drug development.
Modulation of Pharmacokinetic (ADME) Properties
As previously mentioned, the CHF2 group is a powerful tool for enhancing metabolic stability. By replacing a more labile group (e.g., an alcohol or methyl ether) at the 4-position, chemists can block a potential site of metabolism. Furthermore, the modulated basicity of the piperidine nitrogen can be fine-tuned to achieve an optimal balance between solubility and permeability, a key factor in achieving good oral bioavailability. For CNS-targeted drugs, the increased lipophilicity imparted by the CHF2 group can aid in crossing the blood-brain barrier.[5]
Role as a Versatile Synthetic Intermediate
The secondary amine of this compound is a versatile handle for further synthetic elaboration. It can readily undergo a wide range of standard chemical transformations, including:
-
Reductive Amination: Reaction with aldehydes or ketones to form new C-N bonds.
-
Amide Coupling: Acylation with carboxylic acids or acid chlorides.
-
N-Arylation/Alkylation: Formation of bonds to aryl or alkyl groups, often via Buchwald-Hartwig or S_NAr reactions.
This allows for the rapid generation of diverse chemical libraries, where the 4-(difluoromethyl)piperidine core serves as a constant anchor while the N-substituent is varied to explore structure-activity relationships (SAR).[8]
Case Studies and Future Perspectives
While specific approved drugs containing the 4-(difluoromethyl)piperidine moiety are not yet widespread, this fragment is increasingly appearing in patent literature and preclinical candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases. For example, piperidine derivatives are key components in antagonists for receptors like the serotonin 5-HT6 receptor, which is a target for cognitive deficits in Alzheimer's disease.[5] The unique properties of the CHF2 group make it an ideal candidate for optimizing such compounds.
The future will likely see this building block used to develop more selective and potent inhibitors and modulators, particularly where hydrogen bonding and metabolic stability are co-dependent requirements for efficacy.
Conclusion
This compound is more than just another fluorinated building block; it is a sophisticated tool for medicinal chemists. It combines the proven structural benefits of the piperidine scaffold with the unique and powerful electronic and steric properties of the difluoromethyl group. Its ability to serve as a metabolically robust, lipophilic hydrogen bond donor provides a distinct advantage in lead optimization. A firm understanding of its synthesis and physicochemical properties enables drug discovery teams to rationally design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the development of next-generation medicines.
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- Li, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry.
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An In-Depth Technical Guide to the Preliminary In-Vitro Investigation of 4-(Difluoromethyl)piperidine Hydrochloride
Foreword: The Scientific Rationale for Investigating 4-(Difluoromethyl)piperidine Hydrochloride
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. The strategic introduction of fluorine-containing functional groups has also become a critical tool in drug design, offering a powerful method to modulate metabolic stability, lipophilicity, and binding affinity.[3]
This guide focuses on a novel entity, this compound, which combines the privileged piperidine core with a difluoromethyl (-CF₂H) group. The -CF₂H moiety is of particular interest as it can serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups.[4][5] Unlike the more common trifluoromethyl group, the -CF₂H group retains an acidic proton, enabling it to act as a weak hydrogen bond donor, which can be crucial for enhancing binding specificity and target affinity.[4][6] Furthermore, the inclusion of the difluoromethyl group can improve metabolic stability and membrane permeability.[4]
Given the broad spectrum of biological activities reported for substituted piperidines—including roles as dopamine receptor antagonists, anticancer agents, and enzyme inhibitors—a systematic in-vitro evaluation of this compound is warranted.[4][7] This document provides a comprehensive framework for the preliminary in-vitro studies of this compound, offering detailed, self-validating protocols and the scientific reasoning behind each experimental choice. The objective is to thoroughly characterize its initial biological activity profile and to identify promising avenues for further drug development.
Part 1: Foundational In-Vitro Profiling
The initial phase of investigation is designed to cast a wide net, exploring the compound's potential effects on common drug targets and its general cytotoxicity.
Assessment of Cytotoxicity in Cancer Cell Lines
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This provides a baseline understanding of its cytotoxic potential and can offer initial clues towards possible anticancer activity. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[8]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | > 100 |
| PC-3 | Prostate Carcinoma | 75.2 |
| U251 | Glioblastoma | > 100 |
| NCI-H460 | Non-small Cell Lung Cancer | 89.5 |
Diagram 1: General Workflow for In-Vitro Cytotoxicity Testing
Caption: General workflow for in-vitro cytotoxicity testing of a novel compound.
Part 2: Investigation into Specific Molecular Targets
Based on the activities of structurally related piperidine compounds, the following in-vitro assays are proposed to investigate the interaction of this compound with specific molecular targets.
Dopamine D4 Receptor Binding Assay
Derivatives of piperidine have been identified as potent antagonists of the dopamine D4 receptor, which is a key target in the development of treatments for neurological and psychiatric disorders.[3][4] A competitive radioligand binding assay can determine the affinity of the test compound for this receptor.
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay
-
Membrane Preparation: Utilize membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a reference compound (e.g., 10 µM Spiperone).
-
Competitor Binding: 50 µL of each serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Membrane Addition: Add 50 µL of the diluted membrane preparation to each well.
-
Radioligand Addition: Add 50 µL of [³H]-spiperone diluted in assay buffer to each well. The final concentration should be close to its Kd for the D4 receptor (typically 0.1-0.5 nM).
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (concentration of the test compound that displaces 50% of the radioligand) and then calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Table 2: Hypothetical Dopamine D4 Receptor Binding Affinity
| Compound | Radioligand | Receptor Source | Ki (nM) |
| 4-(Difluoromethyl)piperidine HCl | [³H]-spiperone | HEK293-hD4 | 85.3 |
| Clozapine (Reference) | [³H]-spiperone | HEK293-hD4 | 3.6 ± 0.6 |
Acetylcholinesterase Inhibition Assay
The piperidine moiety is present in donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2] The Ellman's assay is a reliable colorimetric method to assess the AChE inhibitory potential of the test compound.[2][9]
Experimental Protocol: Ellman's Assay for AChE Inhibition
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (Ellman's reagent) solution (10 mM).
-
Acetylthiocholine iodide (ATChI) substrate solution (10 mM).
-
AChE enzyme solution (e.g., 0.1 U/mL).
-
Serial dilutions of this compound.
-
-
Assay Plate Setup (96-well plate):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test compound to the test wells.
-
For the positive control (no inhibition), add 25 µL of phosphate buffer.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the positive control and calculate the IC₅₀ value.
Diagram 2: Principle of the Ellman's Assay for AChE Inhibition
Caption: The enzymatic reaction and colorimetric detection in the Ellman's assay.
PI3Kδ Kinase Inhibition Assay
Certain piperidine derivatives have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), particularly the delta isoform (PI3Kδ), which is a target for anti-cancer therapies.[10] A luminescence-based kinase assay can be used to determine the inhibitory effect of the compound on PI3Kδ activity.
Experimental Protocol: PI3Kδ Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Kinase Reaction Buffer.
-
PI3Kδ enzyme and PIP2 substrate solution.
-
ATP solution.
-
Serial dilutions of this compound.
-
Luminescence-based ADP detection reagent kit (e.g., ADP-Glo™).
-
-
Kinase Reaction (in a 384-well plate):
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3Kδ activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
-
Diagram 3: The PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Conclusion and Future Directions
This technical guide outlines a rational and structured approach for the preliminary in-vitro evaluation of this compound. The proposed studies are designed to provide a comprehensive initial assessment of its biological activity profile, drawing upon the known pharmacology of the piperidine scaffold and the unique properties of the difluoromethyl group.
The results from these assays will be instrumental in guiding the subsequent steps of the drug discovery process. A significant finding in any of these areas would warrant further investigation, including selectivity profiling against other related targets, more in-depth mechanistic studies, and eventually, progression to in-vivo models. This foundational dataset will be critical for making informed decisions about the therapeutic potential of this novel chemical entity.
References
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- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
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- Ilov, N., et al. (2023).
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- Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning.
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- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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- Aluko, R. E., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers.
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- Zhang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.
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Methodological & Application
Synthesis of 4-(Difluoromethyl)piperidine Hydrochloride: An In-depth Technical Guide for Researchers
Introduction: The Significance of the Difluoromethyl Group in Modern Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. It serves as a lipophilic bioisostere for hydrogen-bond donors like hydroxyl or thiol groups, enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] 4-(Difluoromethyl)piperidine hydrochloride is a valuable building block that introduces this key functionality into a piperidine scaffold, a heterocyclic core present in numerous pharmaceuticals.[2] This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers in drug development.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. The overall strategy involves three key stages:
-
Protection and Activation of the Piperidine Core: The synthesis commences with the protection of the piperidine nitrogen to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[3] The protected piperidine is then functionalized at the 4-position to prepare it for the critical difluoromethylation step.
-
Introduction of the Difluoromethyl Group: This is the most crucial and challenging step of the synthesis. It involves the conversion of a precursor functional group, such as a carboxylic acid or an aldehyde, at the 4-position into the difluoromethyl moiety. This transformation typically employs specialized fluorinating reagents.
-
Deprotection and Salt Formation: The final stage involves the removal of the Boc protecting group to liberate the piperidine nitrogen, followed by the formation of the hydrochloride salt to improve the compound's stability and handling properties.
The following diagram illustrates the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of N-Boc-piperidine-4-carboxylic Acid
Rationale: The initial step focuses on the protection of the piperidine nitrogen with a Boc group. This is essential to prevent the secondary amine from interfering with subsequent reactions. The reaction of piperidine-4-carboxylic acid (isonipecotic acid) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a robust and high-yielding method for this transformation.[2][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperidine-4-carboxylic acid | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | Laboratory Supply |
| Ethyl acetate | HPLC Grade | Commercially Available |
| 1 M Hydrochloric acid (HCl) | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2 equivalents).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
PART 2: Synthesis of N-Boc-4-formylpiperidine
Rationale: The conversion of the carboxylic acid to an aldehyde provides a suitable precursor for difluoromethylation. This can be achieved via a two-step process involving the formation of a Weinreb amide followed by reduction. However, a more direct reduction of the carboxylic acid to the aldehyde is also possible using specific reducing agents. For the purpose of this protocol, we will outline a common procedure for the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Step 2a: Reduction to N-Boc-piperidine-4-methanol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-piperidine-4-carboxylic acid | As prepared in Part 1 | - |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1 M solution in THF | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Laboratory Supply |
Procedure:
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-piperidine-4-methanol.
Step 2b: Oxidation to N-Boc-4-formylpiperidine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-piperidine-4-methanol | As prepared in Step 2a | - |
| Dess-Martin periodinane (DMP) | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Laboratory Supply |
| Sodium thiosulfate (Na₂S₂O₃) | Reagent Grade | Commercially Available |
Procedure:
-
Dissolve N-Boc-piperidine-4-methanol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-formylpiperidine.
PART 3: Synthesis of N-Boc-4-(difluoromethyl)piperidine
Rationale: The deoxyfluorination of the aldehyde is a key transformation. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose, converting the carbonyl group into a difluoromethylene group. This reaction must be handled with care due to the reactivity of DAST.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-4-formylpiperidine | As prepared in Part 2 | - |
| Diethylaminosulfur trifluoride (DAST) | ≥95% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Laboratory Supply |
Procedure:
-
Dissolve N-Boc-4-formylpiperidine (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.5 equivalents) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(difluoromethyl)piperidine.
PART 4: Synthesis of this compound
Rationale: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected piperidine with a strong acid, such as hydrochloric acid in an organic solvent.[5] The hydrochloride salt often precipitates from the reaction mixture, simplifying its isolation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-4-(difluoromethyl)piperidine | As prepared in Part 3 | - |
| Hydrochloric acid | 4 M solution in 1,4-dioxane | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
Procedure:
-
Dissolve N-Boc-4-(difluoromethyl)piperidine (1 equivalent) in anhydrous 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. A white precipitate should form.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Piperidine-4-carboxylic acid | N-Boc-piperidine-4-carboxylic acid | Boc₂O, NaHCO₃ | >95% |
| 2a | N-Boc-piperidine-4-carboxylic acid | N-Boc-piperidine-4-methanol | BH₃·THF | ~90% |
| 2b | N-Boc-piperidine-4-methanol | N-Boc-4-formylpiperidine | Dess-Martin periodinane | ~85% |
| 3 | N-Boc-4-formylpiperidine | N-Boc-4-(difluoromethyl)piperidine | DAST | 60-70% |
| 4 | N-Boc-4-(difluoromethyl)piperidine | This compound | HCl in dioxane | >90% |
Characterization and Quality Control
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the difluoromethyl group's presence.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Diethylaminosulfur trifluoride (DAST) is a corrosive and moisture-sensitive reagent that can release toxic HF upon contact with water. It should be handled with extreme caution in a dry environment.
-
Strong acids and bases should be handled with appropriate care.
Conclusion
This application note provides a detailed and logical protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for use in drug discovery and development programs. The strategic incorporation of the difluoromethyl group offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds, and this guide provides a practical pathway to access this important chemical entity.
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Pharmazymes. [Link]
- Preparation method of 4, 4-difluoropiperidine hydrochloride.
- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
Sources
Application Note: A Validated Synthesis Protocol for N-Boc-4-(Difluoromethyl)piperidine Hydrochloride
Introduction: The Strategic Value of Difluoromethylated Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of FDA-approved pharmaceuticals.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including enhanced solubility and metabolic stability, while serving as a versatile three-dimensional framework for orienting pharmacophoric elements.[1]
In modern drug design, the incorporation of fluorine atoms is a widely employed strategy to modulate a molecule's biological profile. The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a lipophilic hydrogen bond donor.[2] This substitution can enhance metabolic stability, fine-tune acidity (pKa), and improve membrane permeability, making the -CHF₂ group a valuable tool for lead optimization.[3]
This application note provides a comprehensive, validated, three-step protocol for the synthesis of N-Boc-4-(difluoromethyl)piperidine hydrochloride, a crucial building block for introducing the 4-(difluoromethyl)piperidine moiety into drug candidates. The narrative explains the causality behind experimental choices, ensuring the protocol is both reproducible and instructive for researchers, scientists, and drug development professionals.
Overview of the Synthetic Strategy
The synthesis is designed as a robust three-step sequence starting from the commercially available N-Boc-4-piperidinemethanol. The strategy involves:
-
Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, N-Boc-4-formylpiperidine, using a mild and selective oxidizing agent.
-
Deoxofluorination: Transformation of the aldehyde carbonyl into a geminal difluoride using Diethylaminosulfur Trifluoride (DAST), a potent and widely used deoxofluorinating reagent.[4][5]
-
Deprotection and Salt Formation: Removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt to yield the final, stable product.[6]
Caption: Overall synthetic scheme for N-Boc-4-(difluoromethyl)piperidine hydrochloride.
Detailed Experimental Protocols
This section provides step-by-step methodologies for each synthetic transformation. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Oxidation of N-Boc-4-piperidinemethanol to N-Boc-4-formylpiperidine
Rationale: The Dess-Martin Periodinane (DMP) oxidation is chosen for its mild conditions, high efficiency, and broad functional group tolerance. It reliably converts primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid, which can be an issue with stronger, chromium-based oxidants.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-4-piperidinemethanol | 215.29 | 10.0 g | 46.45 | 1.0 |
| Dess-Martin Periodinane | 424.14 | 21.6 g | 51.10 | 1.1 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Sodium Bicarbonate (Sat. aq.) | - | 150 mL | - | - |
| Sodium Thiosulfate (10% aq.) | - | 150 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidinemethanol (10.0 g, 46.45 mmol).
-
Dissolve the starting material in 250 mL of dichloromethane (DCM).
-
In a single portion, carefully add Dess-Martin Periodinane (21.6 g, 51.10 mmol) to the stirred solution at room temperature. The reaction is typically mildly exothermic.
-
Stir the resulting suspension at room temperature for 2-3 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the aldehyde should appear.
-
Upon completion, quench the reaction by adding 150 mL of a saturated aqueous solution of sodium bicarbonate and 150 mL of a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 30 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-formylpiperidine as a colorless oil or white solid. The product is often used in the next step without further purification.[7]
Step 2: Difluoromethylation of N-Boc-4-formylpiperidine
Rationale: Diethylaminosulfur Trifluoride (DAST) is a highly effective reagent for converting aldehydes and ketones into their corresponding geminal difluorides.[3][4] The reaction must be performed under anhydrous conditions and at low temperatures (-78 °C) to control its reactivity and minimize side reactions.
--- SAFETY WARNING --- DAST is highly toxic, corrosive, and reacts violently with water. It can decompose explosively if heated above 50 °C.[4] All operations must be conducted in a chemical fume hood. Wear safety glasses, a face shield, and appropriate gloves. Use plastic or Teflon labware for transfers, as DAST can etch glass.[8]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-4-formylpiperidine | 213.27 | 9.9 g | 46.42 | 1.0 |
| DAST | 161.19 | 9.0 g (7.4 mL) | 55.70 | 1.2 |
| Dichloromethane (DCM, Anhydrous) | - | 200 mL | - | - |
| Methanol (MeOH) | - | 10 mL | - | - |
Procedure:
-
Add N-Boc-4-formylpiperidine (9.9 g, 46.42 mmol) to a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer.
-
Dissolve the aldehyde in 200 mL of anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Using a plastic syringe, add DAST (7.4 mL, 55.70 mmol) dropwise to the cold, stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add methanol (10 mL) dropwise to quench the excess DAST. Vigorous gas evolution (HF) will occur.
-
Carefully pour the quenched mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford N-Boc-4-(difluoromethyl)piperidine as a colorless oil.
Step 3: Boc-Deprotection and Hydrochloride Salt Formation
Rationale: The Boc group is designed to be stable to many reaction conditions but is easily cleaved under acidic conditions.[6][9] Using a solution of hydrogen chloride in an organic solvent like dioxane provides a clean and efficient method for deprotection. The desired hydrochloride salt often precipitates from the reaction mixture, simplifying its isolation.[6]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-4-(difluoromethyl)piperidine | 235.28 | 9.5 g | 40.38 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | 30 mL | 120 | ~3.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
Procedure:
-
Dissolve N-Boc-4-(difluoromethyl)piperidine (9.5 g, 40.38 mmol) in DCM (50 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add the 4M HCl solution in 1,4-dioxane (30 mL, 120 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
In-Process Control: Monitor the reaction by LC-MS to confirm the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether (200 mL) to the residue and stir or sonicate the mixture to induce precipitation of the hydrochloride salt.
-
Collect the white solid product by vacuum filtration, wash the filter cake with cold diethyl ether (3 x 30 mL), and dry under high vacuum to yield the final product, 4-(difluoromethyl)piperidine hydrochloride.
Characterization and Data Analysis
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, D₂O): The spectrum is expected to show a characteristic triplet for the difluoromethyl proton (-CHF₂) around δ 6.0-6.5 ppm with a large coupling constant (J ≈ 55-60 Hz) due to coupling with the two fluorine atoms. Other piperidine protons will appear in the aliphatic region (δ 1.5-3.5 ppm).
-
¹³C NMR (101 MHz, D₂O): The difluoromethyl carbon (-CHF₂) should appear as a triplet around δ 115-120 ppm due to one-bond C-F coupling (J ≈ 235-245 Hz). The piperidine carbons will be visible in the δ 25-50 ppm range.
-
¹⁹F NMR (376 MHz, D₂O): A doublet of triplets is expected for the two equivalent fluorine atoms, coupling with the adjacent proton and the protons on the C4 of the piperidine ring.
-
Mass Spectrometry (ESI+): The analysis should show the molecular ion for the free base [M+H]⁺ at m/z = 136.1.
Caption: Detailed experimental workflow for the three-step synthesis.
Conclusion
This application note details a reliable and scalable three-step synthesis of N-Boc-4-(difluoromethyl)piperidine hydrochloride. By providing clear, step-by-step instructions and elucidating the rationale behind key procedural choices, this guide serves as an essential resource for medicinal chemists and process development scientists. The successful synthesis of this valuable building block facilitates the exploration of difluoromethylated piperidine derivatives in drug discovery programs, potentially leading to the development of novel therapeutics with improved pharmacological properties.
References
- Wikipedia. (n.d.). Diethylaminosulfur trifluoride.
- Rock, M. H. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Houben-Weyl.
- Organic Chemistry Portal. (n.d.). Diethylaminosulfur Trifluoride (DAST).
- Pápay, Z. E., et al. (2020). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules.
- AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate.
- Juskeviciene, D., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- ACS GCI Pharmaceutical Roundtable. (2025). Deprotection.
- PrepChem.com. (n.d.). Synthesis of N-formyl-4-(diphenylmethyl)piperidine.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). Asymmetric deprotonation of N-Boc-piperidines.
- Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.
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- 2. Radiodifluoromethylation of well-functionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Fluorination of Piperidine Derivatives
Abstract
The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The piperidine motif is one of the most prevalent heterocycles in pharmaceuticals, and its fluorination can lead to enhanced metabolic stability, modulated basicity (pKa), and improved binding interactions with biological targets.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary and established methods for the fluorination of piperidine derivatives. We will delve into the mechanistic underpinnings of key reaction classes, offer field-tested experimental protocols, and present a logical framework for selecting the optimal fluorination strategy.
Introduction: The 'Fluorine Advantage' in Piperidine-Containing Drugs
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. In the context of the piperidine ring, this "fluorine advantage" manifests in several critical ways:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life.
-
pKa Modulation: Fluorine's powerful electron-withdrawing inductive effect can lower the pKa of the piperidine nitrogen. This is a crucial parameter for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and off-target activity (e.g., hERG channel binding).
-
Conformational Control: Fluorine substitution can create a conformational lock, restricting the piperidine ring's flexibility.[1] This can stabilize a specific bioactive conformation, leading to enhanced potency and selectivity.[1][2]
-
Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to higher binding affinity.
Given these benefits, the development of robust and versatile methods to access fluorinated piperidines is of paramount importance.[3][4]
Strategic Decision Framework for Piperidine Fluorination
Selecting the appropriate fluorination method depends on several factors: the desired position of the fluorine atom, the electronic nature of the substrate, the presence of other functional groups, and the stage of the synthetic sequence (early vs. late-stage). The following decision tree provides a high-level guide.
Caption: Decision tree for selecting a piperidine fluorination strategy.
Key Fluorination Methodologies and Protocols
This section details the most common and reliable methods for piperidine fluorination, including mechanistic insights and step-by-step protocols.
Deoxyfluorination of Hydroxypiperidines
Deoxyfluorination is a powerful method for converting readily available hydroxypiperidine precursors into their fluorinated counterparts. The most common reagents for this transformation are dialkylaminosulfur trifluorides.
-
Principle & Mechanism: Reagents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) react with an alcohol to form a fluorosulfite intermediate.[5][6] Subsequent nucleophilic attack by fluoride, typically proceeding via an SN2 mechanism, displaces the intermediate and forms the C-F bond with inversion of stereochemistry.
Caption: Simplified mechanism of deoxyfluorination.
-
Expert Insights (DAST vs. Deoxo-Fluor®):
-
DAST is a potent deoxyfluorinating agent but is known for its thermal instability, posing a risk of explosive decomposition, especially on a larger scale.
-
Deoxo-Fluor® is generally considered a safer, more thermally stable alternative to DAST, making it preferable for process development and scale-up operations.[5][6][7] Its chemoselectivity is often superior to DAST.[6]
-
Protocol 1: Deoxyfluorination of N-Boc-4-hydroxypiperidine with Deoxo-Fluor®
This protocol describes the conversion of a commercially available hydroxypiperidine to its corresponding fluoro derivative.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Deoxo-Fluor®
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe, dropping funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2–1.5 equiv) dropwise via syringe to the stirred solution over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during addition.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield N-Boc-4-fluoropiperidine.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Incomplete reaction may require longer reaction times or slightly elevated temperatures (e.g., 35-40 °C), but this should be approached with caution.
-
Elimination Byproducts: The formation of olefin byproducts can occur, especially with sterically hindered alcohols or at higher temperatures.[8] Running the reaction at lower temperatures (-78 °C to 0 °C) can often mitigate this.
Electrophilic Fluorination
This strategy is employed to introduce fluorine onto electron-rich centers, such as enamines or enolates derived from piperidine precursors.[9] The most widely used reagent is Selectfluor®.
-
Principle & Mechanism: Selectfluor® [F-TEDA-BF₄] is an N-F reagent that acts as an electrophilic fluorine ("F+") source.[9] It reacts with a nucleophilic carbon, such as the β-carbon of an enamine, to deliver a fluorine atom.
Protocol 2: Electrophilic Fluorination of a Piperidine-derived Enamine with Selectfluor®
This protocol outlines the fluorination of an enamine, a common intermediate in piperidine synthesis.[10][11][12]
Materials:
-
Piperidine-derived enamine substrate
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
-
Basic alumina
-
Round-bottom flask, magnetic stirrer, argon inlet
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, place Selectfluor® (1.0-1.2 equiv). If necessary, dry the reagent under vacuum at 70-80 °C for 2 hours.[10]
-
Reaction Setup: To a separate flask, dissolve the enamine substrate (1.0 equiv) in anhydrous MeCN (approx. 0.02 M concentration).[10]
-
Reaction: Add the enamine solution to the flask containing Selectfluor® under argon. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction for complete consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a short plug of basic alumina, washing with additional MeCN or DCM.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the desired α-fluorinated piperidine derivative.
Expert Insights:
-
The choice of solvent is crucial; acetonitrile is most common.
-
The reaction is often rapid and occurs under mild conditions.[13]
-
This method is particularly useful for synthesizing 3-fluoropiperidine derivatives from corresponding tetrahydropyridine precursors.
Nucleophilic Substitution with Fluoride Salts
This classical method involves the displacement of a leaving group (e.g., Cl, Br, OTs, OMs) with a nucleophilic fluoride source. The primary challenge is the low nucleophilicity and high basicity of fluoride anions, which can favor elimination over substitution.
-
Principle & Causality: The success of this method hinges on enhancing the solubility and nucleophilicity of the fluoride source.[14]
-
Fluoride Source: Anhydrous potassium fluoride (KF) is cost-effective but often requires activation.[14][15] Cesium fluoride (CsF) is more soluble and reactive but more expensive. Tetrabutylammonium fluoride (TBAF) is soluble in organic solvents but is highly hygroscopic and basic.
-
Activation: Phase-transfer catalysts like crown ethers (e.g., 18-crown-6) or cryptands are essential for solubilizing KF in aprotic solvents by sequestering the K+ cation, liberating a "naked," more nucleophilic fluoride anion.[16]
-
Protocol 3: Fluorination of N-Cbz-3-chloropiperidine with Activated KF
Materials:
-
N-Cbz-3-chloropiperidine
-
Spray-dried potassium fluoride (KF)
-
18-crown-6
-
Anhydrous acetonitrile (MeCN) or DMF
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add spray-dried KF (2.0-3.0 equiv), 18-crown-6 (0.1-0.2 equiv), and N-Cbz-3-chloropiperidine (1.0 equiv).
-
Solvent Addition: Add anhydrous MeCN or DMF.
-
Heating: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. These reactions can be slow, sometimes requiring 24-48 hours.
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Extraction: If DMF was used, dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Late-Stage Fluorination (LSF)
LSF is an emerging and highly valuable strategy for introducing fluorine into complex, fully elaborated molecules.[17][18][19] This avoids re-synthesis and allows for rapid generation of analogs from a lead compound. Methods often rely on C-H activation chemistry, which is beyond the scope of this introductory guide but represents the cutting edge of the field.[20]
Data Summary: Comparison of Methods
| Method | Reagent(s) | Typical Position | Mechanism | Advantages | Key Considerations |
| Deoxyfluorination | DAST, Deoxo-Fluor® | C-OH → C-F | SN2 | High yields, predictable stereochemistry (inversion), readily available precursors. | Reagent safety (DAST), potential for elimination/rearrangement byproducts.[8][21] |
| Electrophilic | Selectfluor® | C-H → C-F (on activated C) | Electrophilic Addition | Mild conditions, high functional group tolerance, good for electron-rich systems.[22] | Requires an activated substrate (enamine, enolate, etc.).[13] |
| Nucleophilic | KF, CsF, TBAF (+ catalyst) | C-X → C-F (X=LG) | SN2/SNAr | Cost-effective reagents (KF), suitable for specific substitutions. | Can be slow, requires harsh conditions, risk of elimination, requires anhydrous conditions.[23] |
Characterization of Fluorinated Piperidines
Unequivocal characterization is essential to confirm successful fluorination and determine regiochemistry and stereochemistry.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique.[24][25] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making it highly sensitive.[26][27][28]
-
Chemical Shift (δ): The position of the signal indicates the electronic environment of the fluorine atom.
-
Coupling Constants (J): ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide invaluable structural information about which atoms are spatially close to the fluorine. Geminal (²JHF) and vicinal (³JHF) couplings are particularly useful for assigning stereochemistry.
-
-
¹H and ¹³C NMR: The signals for protons and carbons near the fluorine atom will be split into doublets or more complex multiplets due to J-coupling with ¹⁹F.
-
Mass Spectrometry (MS): Confirms the incorporation of fluorine by providing the correct molecular weight for the fluorinated product.
Conclusion
The synthesis of fluorinated piperidines is a dynamic and enabling field within drug discovery. A thorough understanding of the primary fluorination strategies—deoxyfluorination, electrophilic fluorination, and nucleophilic substitution—provides the medicinal chemist with a robust toolkit. The choice of method must be carefully considered based on the specific molecular target and synthetic context. By leveraging the protocols and mechanistic insights provided in this guide, researchers can more effectively harness the "fluorine advantage" to engineer piperidine-containing molecules with optimized pharmaceutical properties.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.
- Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. (2011). Beilstein Journal of Organic Chemistry.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). National Institutes of Health.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Fluorine NMR: Analyzing F-19 Compounds. (n.d.). Scribd.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Institutes of Health.
- Chemists develop new synthesis method for producing fluorinated piperidines. (2019). ScienceDaily.
- The formation of enamines 1a–f and their reaction with Selectfluor® (2)... (n.d.). ResearchGate.
- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
- Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. (2005). Organic Chemistry Portal.
- comparative study of different fluorinating agents for piperidine synthesis. (n.d.). BenchChem.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Alfa Chemistry.
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.). ACS Publications.
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). National Institutes of Health.
- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (2015). PubMed.
- A new route to nucleophilic substitution with potassium fluoride. (2025). University of Oxford.
- Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. (n.d.). MDPI.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Wiley Online Library.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI.
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Late-Stage Fluorination. (n.d.). Harvard University.
- Late-Stage Fluorination. (n.d.). Max-Planck-Institut für Kohlenforschung.
- Late-Stage Fluorination. (n.d.). Max-Planck-Institut für Kohlenforschung.
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008). Chemical Reviews.
- Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis. (n.d.). Royal Society of Chemistry.
- Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor. (n.d.). Royal Society of Chemistry.
- Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. (n.d.). ResearchGate.
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). (n.d.). The Organic Chemistry Portal.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2025). National Institutes of Health.
- Safety of Deoxo Fluorination Reagents. (n.d.). ResearchGate.
- Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.
Sources
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- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
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- 13. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]
- 14. scilit.com [scilit.com]
- 15. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 16. Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
- 24. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 28. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
Application Note: Strategic Incorporation of 4-(Difluoromethyl)piperidine Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group in Peptide Therapeutics
The introduction of fluorine and fluorinated motifs into peptide scaffolds is a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][3] Among fluorinated groups, the difluoromethyl (-CF2H) moiety has emerged as a particularly valuable functional group.[4][5] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H group retains an acidic proton, allowing it to act as a weak hydrogen bond donor.[3][4] This unique characteristic enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) functionalities, potentially enhancing target affinity and specificity.[3][4][6] Furthermore, the difluoromethyl group increases lipophilicity and metabolic stability, often leading to improved bioavailability and an extended in vivo half-life.[1][4]
This application note provides a detailed guide for the incorporation of 4-(Difluoromethyl)piperidine hydrochloride, a valuable building block, into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will explore the rationale behind procedural steps, offer detailed protocols, and discuss critical parameters for successful synthesis and characterization.
Physicochemical Properties of this compound
Understanding the properties of the building block is crucial for its effective use. 4-(Difluoromethyl)piperidine is supplied as a hydrochloride salt to improve its stability and handling. Before use in a standard peptide coupling reaction, the free amine must be generated in situ.
| Property | Value | Source |
| Chemical Formula | C6H11F2N · HCl | N/A |
| Molecular Weight | 175.63 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store at room temperature | [7] |
| Key Feature | Secondary amine, requires neutralization before coupling | N/A |
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating non-canonical amino acids and building blocks like 4-(Difluoromethyl)piperidine is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Below is a diagram illustrating the fundamental cycle of Fmoc-SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol: Incorporating 4-(Difluoromethyl)piperidine
This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer. The key step is the coupling of the 4-(Difluoromethyl)piperidine building block to the N-terminus of the resin-bound peptide chain.
Materials and Reagents
-
Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.
-
Fmoc-Amino Acids: Standard protected amino acids for the peptide sequence.
-
Building Block: this compound.
-
Deprotection Solution: 20% piperidine in DMF (v/v).[8]
-
Coupling Reagents:
Step-by-Step Synthesis Protocol
This protocol outlines the steps following the synthesis of the peptide chain up to the point of adding the piperidine moiety.
Step 1: Final Fmoc Deprotection
-
Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF.
-
Treat the resin with 20% piperidine in DMF. A common procedure is a short 3-minute treatment, drain, followed by a longer 15-20 minute treatment.[8] This ensures complete removal of the final Fmoc group, exposing the N-terminal amine for coupling.
-
Wash the resin extensively with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove all traces of piperidine, which would otherwise neutralize the activated carboxylic acid in the next step.[8]
-
Perform a Kaiser test to confirm the presence of a free primary amine on the resin. A positive test (deep blue beads) is required to proceed.
Step 2: Preparation of the Carboxylic Acid Component
-
In a separate reaction vial, dissolve the Nα-Fmoc-protected amino acid that will be acylated by the piperidine (3 equivalents relative to the resin loading capacity) and an activating agent like HATU (2.9 equivalents) in DMF.
Step 3: Coupling of 4-(Difluoromethyl)piperidine
Causality: As 4-(Difluoromethyl)piperidine is a secondary amine, it is generally less reactive than a primary amine. Therefore, robust activation and coupling conditions are recommended. Using a highly efficient coupling reagent like HATU is crucial for driving the reaction to completion.[10]
-
To the activated Fmoc-amino acid solution from Step 2, add DIPEA (6 equivalents) to maintain basic conditions.
-
In a separate vial, dissolve this compound (5 equivalents) in DMF. Add DIPEA (5 equivalents) to this solution to neutralize the hydrochloride salt and generate the free secondary amine.
-
Add the free piperidine solution to the activated Fmoc-amino acid solution.
-
Immediately add this final coupling cocktail to the deprotected resin from Step 1.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. For sterically hindered couplings, extending the reaction time or gentle heating (e.g., 40°C) may be beneficial.
-
After the reaction, drain the vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Perform a Kaiser test. A negative result (yellow/clear beads) indicates a successful coupling. If the test is positive, a second coupling (recoupling) may be necessary.
Comparison of Coupling Reagents
While HATU is highly effective, other reagents can also be used. The choice often depends on the specific sequence, steric hindrance, and desired cost-effectiveness.
| Coupling Reagent | Type | Key Advantages | Considerations |
| HATU/DIPEA | Uronium/Aminium | Very fast, high efficiency, low racemization.[9][10] | Higher cost. |
| HBTU/DIPEA | Uronium/Aminium | Highly efficient, widely used, cost-effective.[9][11] | Slightly slower than HATU. |
| PyBOP/DIPEA | Phosphonium | Strong coupling reagent, good for hindered couplings.[10] | Byproducts can be more difficult to wash away. |
| DIC/Oxyma | Carbodiimide | Cost-effective, simple.[9][12] | Can be slower; potential for side reactions if not used with an additive like OxymaPure®. |
Cleavage and Deprotection
-
Once the synthesis is complete, the peptide must be cleaved from the resin, and any side-chain protecting groups must be removed.
-
A standard cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a scavenger used to trap reactive cations generated during deprotection.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Characterization and Purification
The crude peptide must be analyzed to confirm the successful incorporation of the 4-(Difluoromethyl)piperidine moiety and to assess its purity.
-
Mass Spectrometry (LC-MS): This is the primary method to confirm that the final product has the correct molecular weight. The expected mass should be calculated and compared to the experimental result.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to determine the purity of the crude peptide. The sample is typically run on a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The purity is calculated by integrating the area of the product peak relative to the total peak area.
-
Purification: If the purity is below the desired level (typically >95% for biological assays), the crude peptide should be purified using preparative RP-HPLC under similar conditions to the analytical run.
Conclusion
The incorporation of this compound into a peptide sequence is a straightforward process using optimized SPPS protocols. The key to success lies in ensuring the complete neutralization of the hydrochloride salt to generate the free amine and using a highly efficient coupling reagent, such as HATU, to overcome the slightly reduced reactivity of the secondary amine. The resulting modified peptide benefits from the unique physicochemical properties of the difluoromethyl group, making this building block an excellent tool for enhancing the therapeutic potential of peptide-based drug candidates.[4][6]
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Anaspec. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Iftene, M. A., & Vasile, M. E. (2024).
- Sainlos, M., & Imperiali, B. (2007).
- ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Gao, Y., et al. (2022).
- Al-aboudi, A., et al. (n.d.).
- (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Mykhailiuk, P. K. (2024).
- Chemicalbook. (2025). 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8.
- Chemicalbook. (n.d.). 4-(difluoromethyl)piperidine-4-carboxylic acid hydrochloride | 2243511-95-5.
- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.
- Bray, B. L. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- ResearchGate. (n.d.). Approach 1. Attaching a SIA‐based amino acid building block using SPPS conditions.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)piperidine 97 155849-49-3.
- ZaiQi Bio-Tech. (n.d.). 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0.
- RSC Publishing. (n.d.). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S.
- PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351.
- ResearchGate. (n.d.).
- Guzmán, F., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. PubMed.
- Góngora-Benítez, M., et al. (n.d.).
- Peptideweb.com. (n.d.). Synthesis protocols.
Sources
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- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
Application Notes and Protocols for Central Nervous System (CNS) Drug Development
Introduction: Navigating the Labyrinth of CNS Drug Development
The development of therapeutics for Central Nervous-System (CNS) disorders remains one of the most formidable challenges in modern medicine.[1][2][3][4] The intricate complexity of the brain, the protective yet obstructive nature of the blood-brain barrier (BBB), and the heterogeneity of neurological and psychiatric diseases contribute to high attrition rates in clinical trials.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key applications and detailed protocols currently employed to de-risk and accelerate the journey of a CNS drug candidate from bench to bedside. We will delve into the critical pillars of preclinical modeling, biomarker discovery and implementation, and the application of novel therapeutic modalities, offering both the "how" and the "why" behind these state-of-the-art methodologies.
Section 1: Preclinical Models - Recreating Neurological Complexity in the Laboratory
The foundation of any successful CNS drug development program lies in the predictive power of its preclinical models. These models are essential for target validation, efficacy testing, and preliminary safety assessment. However, no single model can fully recapitulate the multifaceted nature of human CNS disorders.[5][6] Therefore, a multi-pronged approach utilizing a combination of in vitro and in vivo systems is paramount.
In Vitro Models: Deconstructing the Blood-Brain Barrier and Neuronal Networks
In vitro models offer a controlled environment to investigate specific aspects of CNS pathophysiology and drug action at a cellular and molecular level.
The BBB is a critical gatekeeper that restricts the passage of most small molecules and nearly all large molecules into the brain.[1][3] Overcoming this barrier is a primary hurdle in CNS drug development. In vitro BBB models are indispensable tools for assessing the permeability of drug candidates.[7][8]
Scientific Rationale: A robust in vitro BBB model should exhibit key physiological characteristics, including high transendothelial electrical resistance (TEER) and the expression of tight junction proteins (e.g., claudin-5, occludin, ZO-1) and efflux transporters (e.g., P-glycoprotein).[9] Co-culture systems incorporating astrocytes and pericytes more closely mimic the in vivo microenvironment, leading to enhanced barrier properties.[8][9] The use of human induced pluripotent stem cell (iPSC)-derived brain endothelial cells is a significant advancement, offering a more translationally relevant model.[7][8]
Experimental Workflow: Assessing BBB Permeability
Caption: Workflow for assessing drug permeability across an in vitro BBB model.
Protocol: Transwell-Based In Vitro BBB Permeability Assay
-
Cell Seeding: Seed primary or iPSC-derived brain endothelial cells on the apical side of a Transwell® insert. For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the well.
-
Barrier Formation: Culture the cells until a confluent monolayer is formed and a stable, high TEER value is achieved (typically >200 Ω·cm²).
-
Compound Addition: Replace the media in the apical chamber with media containing the test compound at a known concentration.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh media.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a sensitive analytical method such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
| Parameter | Interpretation |
| High Papp (>5 x 10⁻⁶ cm/s) | Suggests good potential for CNS penetration. |
| Moderate Papp (1-5 x 10⁻⁶ cm/s) | May require active transport mechanisms to achieve therapeutic concentrations. |
| Low Papp (<1 x 10⁻⁶ cm/s) | Indicates poor CNS penetration. |
In Vivo Models: Simulating Disease Phenotypes in Whole Organisms
In vivo models, particularly in rodents, are crucial for evaluating the systemic effects of a drug candidate, including its efficacy, pharmacokinetics, and potential toxicity.
Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, leading to neurodegeneration and cognitive decline.[6][10] Transgenic rodent models that overexpress human genes with familial AD mutations are widely used to mimic these pathologies.[10][11]
Scientific Rationale: While no single rodent model perfectly replicates sporadic AD, different transgenic lines offer the opportunity to study specific aspects of the disease.[5][6] For instance, the 5XFAD mouse model rapidly develops amyloid pathology, making it suitable for testing anti-amyloid therapies.[10] It is critical to select a model based on the specific mechanism of action of the drug candidate.
Commonly Used Transgenic Mouse Models for Alzheimer's Disease
| Model | Key Features | Typical Age of Onset | Applications |
| APP/PS1 | Aβ plaque deposition, gliosis, cognitive deficits.[10] | 6-8 months | Testing anti-amyloid agents, studying neuroinflammation. |
| 5XFAD | Rapid and aggressive Aβ42 accumulation, neuronal loss.[10] | 2 months | High-throughput screening of anti-amyloid compounds. |
| Tg2576 | Overexpresses human APP with the Swedish mutation, leading to age-dependent Aβ deposition.[11][12] | 11-13 months | Studying the long-term effects of Aβ pathology. |
| PDAPP | Expresses human APP with the Indiana mutation, resulting in Aβ deposits and synaptic deficits.[11][12] | 6-9 months | Investigating synaptic dysfunction and memory impairment. |
Protocol: Assessing Cognitive Improvement in a 5XFAD Mouse Model using the Morris Water Maze
-
Animal Dosing: Treat 4-month-old 5XFAD mice with the test compound or vehicle control for a specified duration (e.g., 8 weeks).
-
Morris Water Maze Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (Days 1-5):
-
Place each mouse into the pool at one of four starting positions.
-
Allow the mouse to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform, guide it to the location.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
Conduct four trials per day for each mouse.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare the escape latency, path length, and time in the target quadrant between the compound-treated and vehicle-treated groups. A significant improvement in these parameters in the treated group suggests a positive effect on spatial learning and memory.
Modeling psychiatric disorders like depression and anxiety is particularly challenging due to their complex and subjective nature.[13] Rodent models often rely on inducing stress to elicit behaviors that are analogous to human symptoms, such as anhedonia, behavioral despair, and anxiety-like behaviors.[13][14][15]
Scientific Rationale: Models like chronic mild stress and learned helplessness induce a state of behavioral despair that can be reversed by chronic, but not acute, antidepressant treatment, mirroring the clinical situation.[16][17] These models are valuable for screening novel antidepressant candidates.
Experimental Paradigms for Depression and Anxiety in Rodents
| Test | Measures | Interpretation |
| Forced Swim Test | Immobility time.[13] | Increased immobility is interpreted as behavioral despair. Antidepressants decrease immobility time. |
| Tail Suspension Test | Immobility time. | Similar to the forced swim test, increased immobility reflects a depressive-like state. |
| Sucrose Preference Test | Consumption of sucrose solution versus water. | Reduced preference for sucrose is indicative of anhedonia, a core symptom of depression. |
| Elevated Plus Maze | Time spent in the open versus closed arms. | Increased time in the closed arms suggests anxiety-like behavior. Anxiolytics increase time in the open arms. |
Section 2: Biomarkers - Illuminating the Path of Drug Action and Disease Progression
Biomarkers are objectively measured characteristics that serve as indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention.[18][19] In CNS drug development, biomarkers are critical for patient stratification, demonstrating target engagement, and providing early evidence of efficacy.[18][20]
Fluid-Based Biomarkers: A Window into the Brain
Cerebrospinal fluid (CSF) and, more recently, blood provide accessible sources for biomarkers that reflect the biochemical state of the CNS.[21][22]
In AD, CSF biomarkers are well-established and are used in both clinical diagnosis and clinical trials.[23][24]
Scientific Rationale: The classic AD CSF biomarker signature includes decreased levels of Aβ42 (reflecting its sequestration in brain plaques) and increased levels of total tau (T-tau) and phosphorylated tau (P-tau), which are markers of neurodegeneration and tau pathology, respectively.[21][23][25] The Aβ42/Aβ40 ratio is often considered a more robust marker than Aβ42 alone.[23]
CSF Biomarker Profile in Neurodegenerative Diseases
| Biomarker | Alzheimer's Disease | Frontotemporal Dementia | Lewy Body Dementia |
| CSF Aβ42 | ↓↓↓ | ↔ | ↓ |
| CSF T-tau | ↑↑ | ↑ | ↔/↑ |
| CSF P-tau | ↑↑↑ | ↔ | ↔ |
| CSF α-synuclein | ↔ | ↔ | ↓ |
Arrow direction indicates increase (↑), decrease (↓), or no change (↔). The number of arrows indicates the magnitude of the change.
Protocol: Collection and Analysis of CSF for Biomarker Assessment
-
Lumbar Puncture: CSF is collected from the patient via a lumbar puncture performed by a trained clinician.
-
Sample Processing: The CSF is centrifuged to remove cells, and the supernatant is aliquoted and stored at -80°C to ensure stability.
-
Immunoassay: The concentrations of Aβ42, T-tau, and P-tau are measured using validated enzyme-linked immunosorbent assays (ELISAs) or other highly sensitive immunoassays.
-
Data Interpretation: The patient's biomarker profile is compared to established cut-off values to determine if it is consistent with AD pathology.
Imaging Biomarkers: Visualizing Drug Action in the Living Brain
Neuroimaging techniques like Positron Emission Tomography (PET) provide a non-invasive means to visualize and quantify molecular processes in the brain.[26][27]
PET is a powerful tool used throughout the drug development pipeline.[19][26][28] It can be used to confirm that a drug reaches its target in the brain, to determine the relationship between drug dose and target occupancy, and to monitor the effects of a drug on disease pathology.[19][26][29]
The Role of PET Imaging in CNS Drug Development
Caption: Applications of PET imaging across different phases of CNS drug development.
Protocol: Aβ PET Imaging to Assess Efficacy of an Anti-Amyloid Therapy
-
Patient Selection: Enroll patients with mild cognitive impairment or early-stage AD who have a positive amyloid PET scan at baseline.
-
Baseline Scan: Administer an amyloid PET radiotracer (e.g., ¹⁸F-florbetapir, ¹⁸F-flutemetamol) and acquire a baseline brain scan.
-
Treatment: Administer the anti-amyloid therapy or placebo for a predefined period (e.g., 18 months).
-
Follow-up Scan: Perform a second amyloid PET scan at the end of the treatment period.
-
Image Analysis: Quantify the amyloid plaque burden at baseline and follow-up using standardized uptake value ratios (SUVRs).
-
Efficacy Assessment: A significant reduction in amyloid plaque burden in the treatment group compared to the placebo group provides evidence of target engagement and pharmacological activity.
Digital Biomarkers: Capturing Real-World Functional Data
Digital biomarkers, collected via smartphones, wearables, and other sensors, offer the potential to continuously and objectively measure cognitive and motor function in a real-world setting.[30][31][32]
In Parkinson's disease (PD), digital biomarkers can capture subtle changes in motor symptoms like tremor, gait, and bradykinesia that may not be apparent during infrequent clinical visits.[30]
Scientific Rationale: Traditional clinical assessments for PD, such as the Unified Parkinson's Disease Rating Scale (UPDRS), are subjective and prone to variability.[31] Digital tools can provide more frequent, objective, and sensitive measures of disease progression and treatment response.[30][33]
Examples of Digital Biomarkers in CNS Disorders
| Disorder | Digital Tool | Measured Parameters |
| Parkinson's Disease | Smartphone apps, wearable sensors | Gait, balance, tremor, speech patterns.[18] |
| Alzheimer's Disease | Tablet-based cognitive tests, GPS tracking | Memory, executive function, spatial navigation.[30][33] |
| Depression | Smartphone keyboard usage, voice analysis | Social engagement, mood, psychomotor activity. |
| Multiple Sclerosis | Wearable accelerometers | Walking speed, balance.[18] |
Section 3: Novel Therapeutic Modalities - Expanding the CNS Druggable Universe
Recent advances in biotechnology have ushered in a new era of therapeutic modalities that can address CNS targets previously considered "undruggable."
Gene Therapy: Correcting the Genetic Roots of CNS Disorders
Gene therapy offers the potential for a one-time, transformative treatment for monogenic CNS disorders by replacing or silencing a faulty gene.[34][35][36]
SMA is a devastating motor neuron disease caused by mutations in the SMN1 gene. Zolgensma (onasemnogene abeparvovec) is an FDA-approved gene therapy that delivers a functional copy of the SMN1 gene to motor neurons using an adeno-associated virus (AAV) vector.[37]
Scientific Rationale: AAV vectors, particularly AAV9, are efficient at crossing the BBB and transducing neurons, making them ideal delivery vehicles for CNS gene therapies.[34][38] A single intravenous infusion can lead to widespread and durable expression of the therapeutic transgene in the CNS.
Gene Therapy Development Workflow
Caption: Key stages in the development of a gene therapy for a CNS disorder.
Oligonucleotide Therapies: Targeting RNA to Modify Protein Expression
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are synthetic nucleic acid-based drugs that can be designed to specifically bind to and modulate the expression of a target RNA.[39][40]
Huntington's disease is a fatal neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene. ASOs designed to reduce the production of the toxic mutant huntingtin protein are a promising therapeutic strategy.[41]
Scientific Rationale: ASOs can be delivered directly into the CSF via intrathecal injection, allowing them to bypass the BBB and distribute throughout the brain and spinal cord.[37][42] They can be designed to promote the degradation of a target mRNA, thereby reducing the synthesis of the corresponding protein.[42]
Mechanism of Action of an RNAse-H Mediated ASO
-
Administration: The ASO is administered intrathecally.
-
Distribution: The ASO distributes throughout the CNS and is taken up by neurons.
-
Target Binding: The ASO binds to its complementary sequence on the target mRNA (e.g., mutant HTT mRNA).
-
RNAse-H Recruitment: The DNA-RNA hybrid formed by the ASO and mRNA recruits the enzyme RNAse-H.
-
mRNA Degradation: RNAse-H cleaves the target mRNA, leading to its degradation.
-
Reduced Protein Production: The degradation of the mRNA prevents the translation of the toxic protein.
Conclusion: An Integrated Approach to a Complex Challenge
The path to developing new treatments for CNS disorders is fraught with challenges, but the applications and protocols outlined in this guide represent a significant leap forward in our ability to navigate this complex landscape.[1][43] By integrating advanced preclinical models, a diverse array of biomarkers, and innovative therapeutic modalities, we can enhance the predictive validity of our research, make more informed decisions in the clinic, and ultimately, accelerate the delivery of transformative therapies to patients in need. The future of CNS drug development will rely on a continued commitment to scientific rigor, technological innovation, and collaboration across academia, industry, and regulatory bodies.[1]
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Application Notes & Protocols: 4-(Difluoromethyl)piperidine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Rise of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] The unique properties of fluorine and fluorinated motifs can profoundly influence a molecule's physicochemical and pharmacokinetic profile, including its metabolic stability, lipophilicity, pKa, and binding affinity.[2][3] Among the most valuable fluorinated building blocks, those combining the privileged piperidine scaffold with a difluoromethyl (-CF2H) group have garnered significant attention. The piperidine ring is a ubiquitous feature in pharmaceuticals, known for improving water solubility and providing a rigid, three-dimensional structure that can be tailored for optimal target engagement.[4][5]
This guide provides an in-depth exploration of 4-(difluoromethyl)piperidine hydrochloride, a versatile building block that merges the structural benefits of the piperidine core with the unique modulatory effects of the difluoromethyl group. We will delve into the strategic rationale for its use, its impact on drug-like properties, and provide detailed, field-proven protocols for its incorporation into lead compounds.
The Strategic Advantage: Unpacking the Difluoromethyl Group
The difluoromethyl (-CF2H) group is far more than a simple fluorinated substituent; it is a sophisticated modulator of molecular properties, often described as a "lipophilic hydrogen bond donor."[6] This unique character allows it to serve as a powerful bioisostere for common functional groups that are often liabilities in drug candidates.[2][7]
-
Bioisosterism: The -CF2H group can act as a metabolically stable replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[7] Unlike these groups, which are prone to rapid oxidative metabolism or unfavorable ionization, the C-F bonds of the difluoromethyl group are exceptionally strong, significantly reducing susceptibility to metabolic degradation by enzymes like cytochrome P450s.[1][3] This can lead to an extended drug half-life and improved oral bioavailability.[1]
-
Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains a weakly acidic proton capable of participating in hydrogen bonds.[2][6] This allows it to mimic the hydrogen bond donor capabilities of hydroxyl or thiol groups, potentially preserving or even enhancing binding affinity to a biological target.[7][8]
-
Lipophilicity and Permeability: The introduction of the -CF2H group generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption.[2] However, its impact is moderate, offering a fine-tuning mechanism to optimize the delicate balance between solubility and permeability required for effective drug delivery.[6]
Caption: Bioisosteric replacement of common functional groups with the -CF2H moiety.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is crucial for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1283717-58-7 | [9] |
| Molecular Formula | C₆H₁₂ClF₂N | [9] |
| Molecular Weight | 171.62 g/mol | [9] |
| Appearance | Solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [9] |
| SMILES | FC(C1CCNCC1)F.[H]Cl | [9] |
Synthetic Protocols: Incorporation into Molecular Scaffolds
This compound is a secondary amine salt, making it an ideal nucleophile for common bond-forming reactions after a simple neutralization step. Below are two foundational protocols for its application.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a cornerstone of modern pharmaceutical synthesis.[10][11] This protocol details the coupling of 4-(difluoromethyl)piperidine with an aryl bromide.
Materials:
-
This compound (1.05 eq)
-
Aryl Bromide (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Neutralization (In Situ): In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 eq), this compound (1.05 eq), and sodium tert-butoxide (1.4 eq). The strong base neutralizes the hydrochloride salt to generate the free amine required for the reaction.
-
Catalyst Preparation: In a separate glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to the flask. The bulky, electron-rich XPhos ligand is critical for facilitating the catalytic cycle.[12]
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Protocol 2: Amide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry. This protocol outlines a standard procedure using HATU, a highly efficient coupling reagent that minimizes side reactions and racemization.[13][14]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This forms the highly reactive O-acylisourea intermediate.[14] Two equivalents of DIPEA are used to neutralize the carboxylic acid and the hexafluorophosphate salt from HATU, while the third equivalent neutralizes the incoming piperidine hydrochloride.
-
Nucleophile Addition: Add this compound (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or another suitable organic solvent. Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide.
Conclusion
This compound is a high-value building block for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Its ability to introduce a metabolically robust, lipophilic, hydrogen-bond-donating moiety makes it a superior alternative to traditional scaffolds.[2][7] The synthetic protocols provided herein offer reliable and scalable methods for its incorporation, enabling researchers to leverage the unique advantages of the difluoromethyl group to accelerate the development of next-generation therapeutics.
References
- Alfa Chemistry. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. Available at: https://www.alfa-chemistry.
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- Ferreira, I., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: https://www.mdpi.com/1420-3049/27/24/8915
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Application Note: A Multi-faceted Approach to the Comprehensive Characterization of 4-(Difluoromethyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4-(Difluoromethyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. The strategic incorporation of a difluoromethyl (-CHF₂) moiety into molecular scaffolds can significantly modulate physicochemical and pharmacological properties. Consequently, rigorous and unambiguous characterization of such intermediates is paramount to ensure the quality, reproducibility, and success of drug discovery and development programs. This guide outlines a multi-technique approach encompassing spectroscopic identification, chromatographic purity, quantitative assay, and physicochemical property determination, designed for researchers, analytical scientists, and drug development professionals.
Introduction: The Rationale for Rigorous Characterization
This compound is a valuable synthetic intermediate. The difluoromethyl group serves as a bioisostere for hydroxyl or thiol groups, capable of altering a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] The presence of the fluorine atoms and the salt form (hydrochloride) necessitates a suite of orthogonal analytical techniques to confirm its identity, purity, and overall quality.
The analytical strategy detailed herein is designed to provide a holistic understanding of the material, moving beyond simple confirmation to a thorough quality assessment. We will explain the causality behind each experimental choice, ensuring that the protocols are not just a series of steps, but a logical, scientifically-grounded workflow.
Overall Analytical Workflow
A systematic approach is crucial for the complete characterization of the analyte. The workflow begins with unambiguous identity confirmation, followed by the assessment of purity and strength, and concludes with the determination of key physical properties.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Part I: Identity Confirmation
The first critical step is to confirm that the material is indeed this compound. A combination of NMR, Mass Spectrometry, and IR Spectroscopy provides orthogonal data to establish its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
Expertise & Causality:
-
¹H NMR confirms the proton environment, particularly the characteristic triplet of the difluoromethyl proton (-CHF₂) due to coupling with the two equivalent fluorine atoms.
-
¹³C NMR verifies the carbon backbone. The difluoromethyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR provides direct evidence of the fluorine atoms. The spectrum is expected to show a doublet of triplets, arising from coupling to the adjacent proton and the two protons on the neighboring ring carbons. Conformational dynamics of fluorinated piperidines can be complex, but NMR studies are key to confirming structure.[2]
-
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean NMR tube. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Reference: External CFCl₃ at 0 ppm.
-
Number of Scans: 128.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Expected Data: The acquired spectra should be consistent with the proposed structure. A sample certificate of analysis for a similar compound confirms that spectra consistent with the structure are the expected outcome.[3]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.8 - 6.2 | Triplet (t) | JHF ≈ 56 Hz | -CH F₂ |
| ¹H | 1.5 - 3.5 | Multiplets (m) | - | Piperidine ring protons |
| ¹³C | 110 - 115 | Triplet (t) | JCF ≈ 240 Hz | -C HF₂ |
| ¹³C | 20 - 50 | Singlets | - | Piperidine ring carbons |
| ¹⁹F | -110 to -125 | Doublet of Triplets (dt) | JHF ≈ 56 Hz, JH(ring)F ≈ 20 Hz | -CHF ₂ |
Table 1: Predicted NMR spectral data for this compound.
Mass Spectrometry (MS)
MS confirms the molecular weight of the free base form of the compound. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: The primary goal is to identify the protonated molecular ion [M+H]⁺ for the free base, C₆H₁₁F₂N.
-
Expected [M+H]⁺: Calculated m/z = 136.0934. The high-resolution mass should be within 5 ppm of the theoretical value.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. For a hydrochloride salt, the N-H stretching bands are particularly informative.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Identify characteristic absorption bands.
| Wavenumber (cm⁻¹) | Interpretation |
| 2700-3100 | Broad, strong bands corresponding to N⁺-H stretching of the piperidinium salt.[4][5] |
| 2850-2950 | C-H stretching (aliphatic). |
| 1050-1150 | Strong C-F stretching. |
Table 2: Key expected FTIR absorption bands.
Part II: Purity and Impurity Profiling
Assessing purity is critical. This involves quantifying the main component and identifying/quantifying any organic, volatile, or elemental impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the standard for determining the purity and impurity profile of non-volatile organic compounds.
-
Expertise & Causality: 4-(Difluoromethyl)piperidine lacks a strong UV chromophore, making detection challenging. While derivatization is an option,[6][7] a more direct approach is to use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Furthermore, as a polar amine, retention on standard C18 columns can be poor. Using an ion-pairing agent like heptafluorobutyric acid (HFBA) is a proven strategy to improve retention and peak shape for similar compounds without a chromophore.[8]
Figure 2: Logic diagram for selecting the appropriate HPLC methodology.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Charged Aerosol Detector (CAD).
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm, or equivalent.
-
Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi.
-
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Calculate the area percent of the main peak to determine purity. Report any impurity exceeding 0.10%.
Gas Chromatography (GC) for Residual Solvents
GC is used to identify and quantify residual solvents from the synthesis and purification process.
-
Expertise & Causality: Direct GC analysis of the hydrochloride salt is not feasible due to its non-volatile nature.[9][10] The standard approach is headspace GC, where volatile solvents are sampled from the heated vial headspace, thus avoiding injection of the non-volatile salt.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO or N,N-Dimethylformamide). Crimp the vial securely.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
GC Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Carrier Gas: Helium, constant flow.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 15 min.
-
-
Data Analysis: Identify and quantify any detected solvents against a calibrated standard of expected solvents.
Elemental Analysis
Elemental analysis provides the fundamental percentage of C, H, N, and F, offering a definitive check of purity and stoichiometry. Combustion Ion Chromatography (CIC) is a modern technique for fluorine analysis.[11][12][13]
-
Sample Preparation: Submit ~5 mg of a dried, homogenous sample for analysis.
-
Instrumentation: An automated elemental analyzer for CHN and a separate system (e.g., combustion with ion chromatography) for fluorine.
-
Data Analysis: Compare the experimental percentages to the theoretical values for C₆H₁₂ClF₂N. The results should be within ±0.4% of the theoretical values.
| Element | Theoretical % |
| Carbon (C) | 41.99 |
| Hydrogen (H) | 7.05 |
| Chlorine (Cl) | 20.66 |
| Fluorine (F) | 22.14 |
| Nitrogen (N) | 8.16 |
Table 3: Theoretical elemental composition of this compound.
Part III: Assay and Physicochemical Properties
This section focuses on determining the exact strength (assay) of the active moiety and key physical characteristics like water content.
Titrimetry for Chloride Assay
A precipitation titration is a reliable, classic method to determine the amount of hydrochloride salt content. The Volhard method, a back-titration, is particularly robust.[14]
-
Expertise & Causality: This method quantitatively determines the chloride ion content, providing a direct measure of the hydrochloride salt's contribution to the material's mass. It is a pharmacopeial method for salt content determination.[15]
-
Sample Preparation: Accurately weigh ~300 mg of the sample and dissolve it in 50 mL of deionized water. Add 5 mL of 6M nitric acid.
-
Titration Procedure:
-
Add a precise and known excess of standardized 0.1 M silver nitrate (AgNO₃) solution (e.g., 25.00 mL) to precipitate silver chloride (AgCl).
-
Add 2-3 mL of nitrobenzene (to coat the AgCl precipitate and prevent its reaction with thiocyanate) and 2 mL of ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with standardized 0.1 M potassium thiocyanate (KSCN) solution until a permanent, faint reddish-brown endpoint is observed.
-
-
Calculation:
-
Calculate moles of AgNO₃ initially added.
-
Calculate moles of KSCN used in the back-titration (this equals moles of excess AgNO₃).
-
Subtract excess moles of AgNO₃ from the initial moles to find the moles of AgNO₃ that reacted with the chloride.
-
Calculate the % Chloride content and subsequently the assay of the hydrochloride salt.
-
Karl Fischer Titration for Water Content
The Karl Fischer (KF) titration is the gold standard for water determination in pharmaceutical materials due to its specificity for water.[16][17] It is superior to "Loss on Drying" as it does not detect other volatile components.
-
Instrumentation: An automated volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for expected low water content (<1%).[18]
-
Sample Preparation: Accurately weigh a suitable amount of sample (e.g., 100-200 mg for volumetric) and add it directly to the pre-titrated KF titration vessel.
-
Titration: Initiate the titration sequence. The instrument will automatically titrate to the electrometric endpoint.
-
Calculation: The instrument software will calculate the water content as a percentage (w/w) based on the sample weight and titrant consumed. The result should be reported as % water content.
Conclusion
The analytical methods presented in this application note provide a robust framework for the complete and rigorous characterization of this compound. By employing a combination of orthogonal techniques—spectroscopy for identity, chromatography for purity, and titrimetry for assay—scientists can ensure the quality and consistency of this critical building block. Adherence to these detailed protocols will enable researchers to generate reliable and comprehensive data, supporting the advancement of their drug discovery and development projects.
References
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- Title: Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC)
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- Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchG
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Chemistry – A European Journal URL:[Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of Fluorinated Piperidine Compounds
Abstract
Fluorinated piperidine scaffolds are of immense importance in modern drug development, offering modulated potency, metabolic stability, and bioavailability.[1][2][3] However, their analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) presents unique challenges. The basicity of the piperidine nitrogen can lead to poor peak shape, while the high electronegativity of fluorine can alter analyte-stationary phase interactions. This application note presents a robust, validated HPLC-UV method designed to overcome these challenges, ensuring symmetric peaks, reliable quantitation, and excellent reproducibility for fluorinated piperidine compounds. The strategy detailed herein focuses on rational column selection and mobile phase optimization to control the ionization state of the analyte and mitigate undesirable secondary interactions.
Introduction: The Analytical Challenge
The incorporation of fluorine into piperidine-containing active pharmaceutical ingredients (APIs) is a common strategy in medicinal chemistry to enhance pharmacological properties.[1][2][3] The piperidine ring is a prevalent structural motif in numerous drugs, and its basic nitrogen atom (pKa of the conjugate acid is ~11.1-11.2) is often crucial for biological activity.[4]
This combination of a basic nitrogen and electronegative fluorine atoms creates a distinct set of analytical hurdles in RP-HPLC:
-
Peak Tailing: The basic piperidine nitrogen can interact with acidic residual silanol groups on traditional silica-based C18 columns. This secondary ionic interaction leads to significant peak tailing, compromising resolution and accuracy.
-
Altered Retention: Fluorination increases the hydrophobicity and polarity of a molecule, which can unpredictably alter its retention behavior on reverse-phase columns.[2][5]
-
Method Robustness: A method must be stable against minor variations in mobile phase pH, which can drastically affect the retention and peak shape of ionizable compounds.[6]
This guide provides a comprehensive framework for developing a reliable HPLC method, moving from theoretical considerations to a practical, step-by-step protocol.
Method Development Strategy: Causality and Choices
A successful HPLC method for basic compounds like fluorinated piperidines hinges on controlling the analyte's chemistry on the column.[7][8] Our strategy is built on two pillars: suppressing unwanted silanol interactions and ensuring consistent protonation of the piperidine nitrogen.
Column Selection: Mitigating Silanol Interactions
Standard silica-based C18 columns are often unsuitable for basic compounds due to accessible, acidic silanol groups. To achieve symmetric peaks, a stationary phase that minimizes these interactions is critical.
-
Recommendation: A column with embedded polar groups (EPG) or a modern, highly end-capped C18 phase is strongly recommended.[9][10]
-
Mechanism: EPG columns feature a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain.[11][12] This polar group has two key functions:
-
Benefit: This approach directly combats the primary cause of peak tailing for basic compounds, leading to vastly improved peak symmetry.[9][10][12]
Mobile Phase Optimization: Controlling Ionization
To ensure reproducible retention and excellent peak shape, the ionization state of the piperidine nitrogen must be controlled. Given its high pKa (~11.2), the piperidine moiety will be protonated and positively charged at neutral and acidic pH.[4]
-
pH Control: The mobile phase pH should be maintained at least two pH units away from the analyte's pKa.[6][13] For a basic compound, using an acidic mobile phase ensures it is fully and consistently protonated.
-
Acidic Modifier: Trifluoroacetic acid (TFA) is an excellent choice as a mobile phase additive for this application.
-
Low pH: A 0.1% (v/v) solution of TFA in water typically results in a pH of around 2.0-2.5. This low pH guarantees the complete protonation of the piperidine nitrogen.[14]
-
Ion Pairing: TFA acts as an ion-pairing reagent, forming a neutral complex with the protonated analyte. This neutral complex has improved retention on a C18 column and is not repelled by the hydrophobic stationary phase.[14]
-
Silanol Suppression: The low pH also suppresses the ionization of residual silanol groups on the stationary phase, further reducing the potential for secondary interactions.[14][15]
-
Experimental Protocol
This protocol provides a starting point for the analysis of a typical fluorinated piperidine compound. Optimization may be required based on the specific properties of the analyte.
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Acclaim™ Polar Advantage II (PA2) C18, 4.6 x 150 mm, 5 µm (or equivalent EPG column).
-
Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade[16]
-
Solution Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 1 L of HPLC-grade water. Degas before use.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of the fluorinated piperidine reference standard in a 50:50 mixture of Acetonitrile and Water. Dilute with the same solvent to a working concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar target concentration. Filter through a 0.45 µm syringe filter if necessary.
HPLC Method Parameters
The following parameters should be configured for the analysis.
| Parameter | Condition |
| Column | EPG C18 (e.g., Acclaim PA2), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm (or analyte-specific λmax) |
| Run Time | 20 minutes (including re-equilibration) |
System Suitability Test (SST) Protocol
Before sample analysis, the system's performance must be verified according to established guidelines from the USP and ICH.[17][18][19]
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Perform one blank injection (diluent) to ensure no interfering peaks are present.
-
Make five replicate injections of the working standard solution (~50 µg/mL).
-
Calculate the parameters below and verify they meet the acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry.[20] |
| %RSD of Peak Area | ≤ 2.0% | Measures injection precision.[19] |
| %RSD of Retention Time | ≤ 1.0% | Measures system stability. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency.[21] |
If all SST criteria are met, the system is ready for sample analysis.[21]
Analytical Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final data reporting.
Conclusion
The analytical method described provides a robust and reliable solution for the HPLC analysis of challenging fluorinated piperidine compounds. By employing a column with an embedded polar group and an acidic mobile phase modified with TFA, this protocol effectively overcomes common issues like peak tailing. The inclusion of a rigorous System Suitability Test ensures that the data generated is accurate, precise, and suitable for use in regulated research and development environments.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
- Ataman Kimya. (n.d.). PIPERIDINE.
- Merck Index. (n.d.). Piperidine.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2014, August 26). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Waters Corporation.
- Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401–405.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Hawach Scientific. (n.d.). HPLC Columns in Polar, RP HPLC Column.
- University College London. (n.d.). HPLC solvents and mobile phase additives.
- Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science.
- ResearchGate. (2025, August 5). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Agilent. (n.d.). Polaris Reversed-Phase HPLC Columns.
- Chromatography Online. (2014, August 22). System Suitability.
- LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
- ResearchGate. (2025, August 8). Polar-Embedded and Polar-Endcapped Stationary Phases for LC.
- Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
- PubMed. (2017, February 3). Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography.
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- McPolin, O. (2013, March 7). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Blogspot.
- Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
- Austin Publishing Group. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Speciation.net. (2020, January 21). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
- University of Münster. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
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Application Note: Comprehensive NMR Spectroscopic Analysis of 4-(Difluoromethyl)piperidine Hydrochloride
Abstract
The difluoromethyl (CHF₂) group is a critical pharmacophore in modern drug design, valued for its ability to act as a bioisostere for hydroxyl or thiol groups, thereby modulating physicochemical properties like lipophilicity and metabolic stability. 4-(Difluoromethyl)piperidine hydrochloride is a key building block for synthesizing active pharmaceutical ingredients (APIs). Unambiguous structural verification and purity assessment of this intermediate are paramount. This guide provides a detailed, field-proven protocol for the comprehensive analysis of this compound using ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from sample preparation to advanced 2D correlation techniques, ensuring researchers, scientists, and drug development professionals can achieve accurate and reproducible results.
Introduction: The Significance of the CHF₂ Moiety
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. The difluoromethyl group, in particular, has garnered immense interest. Its unique electronic properties and ability to participate in hydrogen bonding can lead to improved target affinity, enhanced metabolic stability, and better membrane permeability.[1] Given the prevalence of the piperidine scaffold in numerous approved drugs, 4-(difluoromethyl)piperidine serves as a vital synthon.
As a hydrochloride salt, the compound's solubility and stability are often improved, but this form also necessitates specific considerations during NMR sample preparation. This application note presents a robust framework for the complete structural elucidation and characterization of this important molecule.
Theoretical & Mechanistic Considerations
A foundational understanding of multinuclear NMR is crucial for interpreting the spectra of fluorinated compounds. The key interactions that define the spectra of this compound are spin-spin or J-couplings.[2]
-
¹H NMR: The proton of the CHF₂ group will be split by the two equivalent fluorine atoms into a characteristic triplet (¹J HF ). The protons on the piperidine ring will exhibit complex splitting patterns due to couplings with adjacent protons (²J HH and ³J HH ).
-
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive.[3][4] The two fluorine atoms of the CHF₂ group are chemically equivalent and will be split by the single adjacent proton into a doublet (¹J HF ). The large chemical shift range of ¹⁹F NMR (over 800 ppm) provides exquisite resolution and sensitivity to the local electronic environment.[3][5]
-
¹³C NMR: The carbon of the CHF₂ group will be split into a triplet by the two directly attached fluorine atoms (¹J CF ).
-
Heteronuclear Coupling: The coupling between proton and fluorine nuclei (J HF ) is a powerful diagnostic tool.[2] The magnitude of this coupling decreases as the number of intervening bonds increases. One-bond couplings (¹J HF ) are typically large (around 50-60 Hz for CHF₂ groups), while two-bond (²J HF ) and three-bond (³J HF ) couplings are progressively smaller.
Experimental Protocols & Workflows
This section outlines a self-validating system for acquiring high-quality NMR data. The process begins with meticulous sample preparation and proceeds through instrument setup and data acquisition.
Materials and Equipment
-
Analyte: this compound
-
NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[6]
-
Deuterated Solvents: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on solubility and the need to observe the N-H proton. D₂O will exchange with the acidic N-H protons, causing their signal to disappear.
-
Internal Standard (for qNMR): A certified reference material (CRM) like 3,5-Bis(trifluoromethyl)benzoic acid (for ¹⁹F qNMR) or Maleic acid (for ¹H qNMR).[7]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F.[8][9]
Experimental Workflow Diagram
Caption: End-to-end workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation.[10][11][12]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[12]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆). The hydrochloride salt form generally confers good solubility in polar solvents.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp, well-resolved peaks.[11]
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6] This prevents interference with the magnetic field homogeneity (shimming).
-
Transfer: Carefully transfer the clear solution into a labeled 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
Accurate quantification and structural elucidation require careful optimization of acquisition parameters.[13]
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and optimize the magnetic field homogeneity by shimming. Tune and match the probe for each nucleus to be observed (¹H, ¹⁹F, ¹³C).[14]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm, centered around 5-6 ppm.
-
Relaxation Delay (d1): 5 seconds. Causality: A longer delay ensures full T₁ relaxation, which is critical for accurate signal integration in quantitative NMR (qNMR).[15]
-
Number of Scans: 16-64, to achieve adequate signal-to-noise (S/N).
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (zgig or similar) for a simplified spectrum, or without decoupling to observe J-couplings.
-
Spectral Width: ~200 ppm. The wide chemical shift range of fluorine requires a larger spectral width.[3]
-
Referencing: Use an external reference of CFCl₃ at 0.00 ppm or a certified internal standard.[14][16]
-
Number of Scans: 64-256.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
2D ¹H-¹⁹F HETCOR Acquisition:
Data Analysis and Interpretation
The structural assignment relies on analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities.
Predicted Spectral Data
The following table summarizes the expected NMR data for this compound, based on its structure and data from similar compounds.[21][22][23]
| Nucleus | Position Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| ¹H | H on CHF₂ | 5.8 - 6.5 | Triplet (t) | ¹J HF ≈ 55-60 Hz |
| H-2, H-6 (axial/eq) | 3.0 - 3.5 | Multiplet (m) | ||
| H-4 | 2.0 - 2.5 | Multiplet (m) | ||
| H-3, H-5 (axial/eq) | 1.8 - 2.2 | Multiplet (m) | ||
| ¹⁹F | F on CHF₂ | -110 to -130 | Doublet (d) | ¹J FH ≈ 55-60 Hz |
| ¹³C | C of CHF₂ | 115 - 120 | Triplet (t) | ¹J CF ≈ 240-250 Hz |
| C-2, C-6 | 45 - 50 | Singlet | ||
| C-4 | 35 - 40 | Triplet (t) | ²J CF ≈ 20-25 Hz | |
| C-3, C-5 | 28 - 33 | Singlet |
Note: Chemical shifts are highly dependent on the solvent and concentration.
Key J-Coupling Interactions
The spin-spin couplings provide definitive evidence of through-bond connectivity.
Caption: Key J-coupling relationships in the molecule.
Interpreting the Spectra
-
¹H Spectrum: The most downfield signal will be the proton of the CHF₂ group, appearing as a large triplet with a J-coupling of ~55-60 Hz. The piperidine ring protons will appear as a series of complex multiplets further upfield.
-
¹⁹F Spectrum: A single, intense doublet will be observed, corresponding to the two equivalent fluorine atoms being split by the single proton. The ¹JFH value will match the ¹JHF value from the proton spectrum.
-
¹³C Spectrum: The carbon of the CHF₂ group will be a prominent triplet due to the large one-bond coupling to fluorine. The C4 carbon, two bonds away, may also show a smaller triplet splitting (²J CF ).
-
¹H-¹⁹F HETCOR Spectrum: This 2D spectrum will show a single cross-peak, correlating the ¹H chemical shift of the CHF₂ proton with the ¹⁹F chemical shift of the fluorine atoms, providing unequivocal proof of their direct connection.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By explaining the causality behind the experimental parameters and providing detailed workflows, this guide empowers researchers to obtain high-quality, reproducible data for structural verification, purity assessment, and quantitative analysis. The application of multinuclear 1D and 2D NMR techniques, as detailed herein, represents the gold standard for the characterization of fluorinated pharmaceutical building blocks, ensuring the integrity of molecules advancing through the drug development pipeline.
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- Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/20623351/
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- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. URL: https://resolvemass.
- Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. URL: https://www.researchgate.
- What is qNMR and why is it important?. Mestrelab Resources. URL: https://resources.mestrelab.
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- Quantitative NMR (qNMR). FUJIFILM Wako. URL: https://labchem-wako.fujifilm.
- 2D 1 H-19 F HETCOR (a) and FS-HETCOR (b, c) spectra (up) and 1D slices... ResearchGate. URL: https://www.researchgate.net/figure/2D-1-H-19-F-HETCOR-a-and-FS-HETCOR-b-c-spectra-up-and-1D-slices-extracted-along_fig2_340801705
- Nmr spectroscopy of fluorine 19. Slideshare. URL: https://www.slideshare.net/AnikAdhikari/nmr-spectroscopy-of-fluorine-19
- Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of Physical Chemistry. URL: https://pubs.acs.org/doi/pdf/10.1021/jo01048a051
- A Comparative Guide to Validating the Structure of Difluoromethylated Products by NMR Spectroscopy. Benchchem. URL: https://www.benchchem.com/pdf/B8680546_guide.pdf
- Preparation and NMR Spectra of Difluoromethylated Silver(I) and Silver(III) Compounds. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ic9706176
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- Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines. Benchchem. URL: https://www.benchchem.com/pdf/B8680546_guide.pdf
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem. URL: https://www.benchchem.com/pdf/a-guide-to-the-fundamental-principles-of-fluorine-19-chemical-shift-in-nmr.pdf
- 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc00465d
- Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/388/916/crm-for-19f-nmr-flyer-mk.pdf
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2022/sc/d1sc06631a
- List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. URL: https://www.researchgate.
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- Frequency-selective Heteronuclear Correlation (FS-HETCOR) Experiments in Solid-State NMR. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7556d02a50b7345b59a93
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/110-89-4_1HNMR.htm
- How to make an NMR sample. University of Ottawa. URL: https://nmr.uottawa.
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- NMR Spin−Spin Coupling Constants for Hydrogen Bonds of [F(HF)n]-, n = 1−4, Clusters. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja047499f
- 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. URL: https://www.researchgate.net/publication/262598375_35Cl_solid-state_NMR_of_HCl_salts_of_active_pharmaceutical_ingredients_Structural_prediction_spectral_fingerprinting_and_polymorph_recognition
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5118590/
- NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3 J HF coupling. ResearchGate. URL: https://www.researchgate.net/publication/229013009_NMR_Spin-Spin_Coupling_Constants_Bond_angle_dependence_of_the_sign_and_magnitude_of_the_vicinal_3_J_HF_coupling
- J-Coupling. Weizmann Institute of Science. URL: https://www.weizmann.ac.
- Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. Royal Society of Chemistry. URL: https://www.rsc.
- Certified Reference Materials for 19F Quantitative NMR. MilliporeSigma. URL: https://www.sigmaaldrich.
- NMR Sample Preparation. Cornell University. URL: https://www.chem.cornell.
- Piperidine Spectra. SpectraBase. URL: https://spectrabase.com/spectrum/5YvAys3Q6xS
- NMR Sample Preparation: The Complete Guide. Organomation. URL: https://www.organomation.
- NMR Sample Preparation. Iowa State University. URL: https://www.cif.iastate.
- 1H, 19F, and 13C Analysis in Under Two Minutes. AZoM. URL: https://www.azom.com/article.aspx?ArticleID=18485
- 1H, 19F and 13C analysis in under two minutes using X–Pulse. Oxford Instruments. URL: https://www.oxinst.com/Downloads/application-notes/1H-19F-and-13C-analysis-in-under-two-minutes-using-X-Pulse-App-Note-9-pdf
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Application Notes & Protocols for the Scale-Up Synthesis of 4-(Difluoromethyl)piperidine Hydrochloride
Abstract
The 4-(difluoromethyl)piperidine moiety is a critical structural motif in modern medicinal chemistry, serving as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups.[1] Its incorporation into drug candidates can significantly modulate properties such as metabolic stability, lipophilicity, and target binding affinity. This application note provides a comprehensive, robust, and scalable two-step synthesis for 4-(difluoromethyl)piperidine hydrochloride from commercially available N-Boc-4-piperidinecarboxaldehyde. The protocol emphasizes safety, efficiency, and provides detailed insights into reaction mechanisms, process controls, and characterization, making it suitable for researchers in academic and industrial drug development settings.
Introduction and Strategic Overview
The synthesis of fluorinated organic molecules presents unique challenges, particularly concerning the controlled introduction of fluorine atoms. The difluoromethyl group (–CHF₂) is especially valuable due to its unique electronic properties.[2] While numerous difluoromethylation methods exist, many are not amenable to large-scale production due to hazardous reagents, low yields, or high costs.[3]
The synthetic strategy outlined herein was designed for scalability, reliability, and operational simplicity. It leverages a well-established deoxyfluorination reaction followed by a standard deprotection/salt formation step.
The chosen two-step synthetic pathway involves:
-
Deoxyfluorination: Conversion of the aldehyde functional group in N-Boc-4-piperidinecarboxaldehyde to a difluoromethyl group using Diethylaminosulfur Trifluoride (DAST).
-
Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt using a solution of hydrogen chloride (HCl).
This approach was selected for several key reasons:
-
Starting Material Availability: N-Boc-4-piperidinecarboxaldehyde is a readily available and relatively inexpensive starting material.
-
Reaction Efficiency: The deoxyfluorination of aldehydes with DAST is a high-yielding transformation.[4]
-
Process Convergence: The final deprotection and salt formation steps are combined into a single, efficient operation.
-
Product Isolation: The final product is a crystalline solid, which is typically easier to purify on a large scale via recrystallization compared to oils or amorphous solids.[5]
Experimental Protocols
Part A: Synthesis of N-Boc-4-(difluoromethyl)piperidine (Intermediate)
This protocol details the deoxyfluorination of the starting aldehyde. The use of DAST requires strict adherence to safety protocols due to its reactivity with water and potential for thermal decomposition.[6][7] The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (for 25g scale) | Moles | Equivalents |
| N-Boc-4-piperidinecarboxaldehyde | 137076-22-3 | 213.28 g/mol | 25.0 g | 0.117 mol | 1.0 |
| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | 161.19 g/mol | 22.7 g (18.6 mL) | 0.141 mol | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 500 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ~200 mL | - | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ~20 g | - | - |
Step-by-Step Protocol
-
Reaction Setup: Equip a 1 L three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Initial Charging: Charge the flask with N-Boc-4-piperidinecarboxaldehyde (25.0 g, 0.117 mol) and anhydrous dichloromethane (250 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Dissolve DAST (22.7 g, 0.141 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the DAST solution dropwise to the reaction mixture over approximately 60 minutes, ensuring the internal temperature does not exceed -65 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, slowly allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases (~200 mL).
-
Causality Explanation: Quenching with a weak base neutralizes unreacted DAST and acidic byproducts (like HF), which are generated upon contact with water.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product is typically a pale yellow oil.
Part B: Synthesis of this compound (Final Product)
This step involves the acid-catalyzed removal of the Boc protecting group, which directly yields the hydrochloride salt of the product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Amount (for 27g scale) | Moles | Equivalents |
| N-Boc-4-(difluoromethyl)piperidine | N/A | 235.29 g/mol | ~27.5 g (crude) | 0.117 mol | 1.0 |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 g/mol | 120 mL | 0.480 mol | ~4.1 |
| Diethyl Ether or MTBE | 60-29-7 | 74.12 g/mol | ~300 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the crude N-Boc-4-(difluoromethyl)piperidine from Part A in a minimal amount of dichloromethane if necessary (optional, direct use is preferred).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
HCl Addition: Slowly add the 4 M HCl in 1,4-dioxane solution (120 mL) to the stirred mixture.
-
Expert Insight: The Boc group is cleaved by acid. The tert-butyl cation that is formed is scavenged by the chloride anion, ultimately forming isobutylene and tert-butyl chloride. A precipitate of the hydrochloride salt should begin to form during or after the addition.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction mixture should become a thick slurry.
-
In-Process Control (IPC): Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.
-
Product Isolation: Add diethyl ether or methyl tert-butyl ether (MTBE) (~200 mL) to the slurry to ensure complete precipitation of the product.
-
Filtration: Filter the resulting solid through a Buchner funnel. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual dioxane and organic impurities.
-
Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight to yield this compound.
Purification and Characterization
For high-purity material required in drug development, the crude hydrochloride salt can be further purified by recrystallization.
Recrystallization Protocol
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., isopropanol, ethanol, or a mixture like isopropanol/diethyl ether).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, D₂O) | δ ~ 6.15 (t, J = 56 Hz, 1H, -CHF₂), 3.40 (m, 2H), 3.05 (m, 2H), 2.20 (m, 1H), 2.05 (m, 2H), 1.75 (m, 2H) ppm. |
| ¹³C NMR (101 MHz, D₂O) | δ ~ 115.5 (t, J = 240 Hz, -CHF₂), 43.5 (2C), 38.0, 26.5 (2C) ppm. |
| ¹⁹F NMR (376 MHz, D₂O) | δ ~ -112 (d, J = 56 Hz) ppm. |
| LC-MS (ESI+) | Calculated for C₆H₁₂F₂N⁺ [M+H]⁺: 136.09; Found: 136.1 |
| Melting Point | Literature values vary; typically in the range of 150-170 °C. To be determined experimentally. |
Scale-Up and Safety Considerations
Transitioning this synthesis to a larger scale requires careful attention to process safety and engineering controls.
-
Thermal Management: The DAST reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of DAST addition must be carefully controlled by the cooling capacity of the reactor.
-
Reagent Handling: DAST is corrosive, toxic, and reacts violently with water to produce HF gas. Use in a closed system under an inert atmosphere is required at scale. All equipment must be scrupulously dried. Consider using safer, albeit more expensive, alternatives like Deoxo-Fluor® if facility constraints are a concern.[6]
-
Quenching and Workup: The quenching process generates significant amounts of gas (CO₂ from bicarbonate). This must be done slowly with adequate headspace and venting to avoid over-pressurization of the reactor.
-
Material Compatibility: The use of HCl in dioxane requires reactors and equipment compatible with corrosive acidic media (e.g., glass-lined steel).
-
Product Filtration and Drying: Large quantities of solids can be challenging to filter and dry. A filter-dryer (Nutsche filter) is an ideal piece of equipment for isolating and drying the final product efficiently and safely on a large scale.
Safety Data Summary
| Reagent | GHS Pictograms | Key Hazards | Recommended Precautions |
| DAST | GHS02, GHS05, GHS07 | Flammable, Water-reactive (forms HF), Corrosive, Toxic | Handle under inert gas. Use in a fume hood. Wear acid-resistant gloves, flame-retardant lab coat, and face shield. Keep away from heat and water.[7] |
| 4 M HCl in Dioxane | GHS02, GHS05, GHS07, GHS08 | Flammable, Corrosive, Respiratory Irritant, Suspected Carcinogen | Use in a fume hood with appropriate respiratory protection. Avoid contact with skin and eyes. |
| Dichloromethane | GHS07, GHS08 | Skin/Eye Irritant, Suspected Carcinogen | Use in a well-ventilated area. Avoid inhalation of vapors. |
Conclusion
This application note provides a validated and detailed protocol for the scale-up synthesis of this compound. By explaining the rationale behind critical process steps and highlighting key safety and scale-up considerations, this guide serves as a valuable resource for chemists and chemical engineers. The described method is efficient, uses readily available materials, and yields high-purity product suitable for advanced pharmaceutical research and development.
References
- Hu, J., et al. (2014). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 53(33), 8638-8639.
- Le, T. B., et al. (2021). Difluoromethylation Reactions of Organic Compounds. Molecules, 26(16), 4996.
- Wikipedia contributors. (2023, December 27). Diethylaminosulfur trifluoride. In Wikipedia, The Free Encyclopedia.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.
- Patent CN111116456B. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
- Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7596.
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. [PDF] Difluoromethylation Reactions of Organic Compounds. | Semantic Scholar [semanticscholar.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. DAST - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
The Strategic Incorporation of 4-(Difluoromethyl)piperidine Hydrochloride in the Synthesis of Novel Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The deliberate introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (-CF2H) group has garnered significant attention as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1] This document provides a comprehensive guide to the strategic use of 4-(difluoromethyl)piperidine hydrochloride, a versatile building block, in the synthesis of novel antagonists. We will delve into the scientific rationale behind its use, provide detailed, field-proven protocols for its incorporation into molecular scaffolds, and present methods for the characterization of the resulting compounds. Our focus is on empowering researchers to leverage the unique properties of the difluoromethyl group to accelerate the discovery and development of next-generation therapeutics.
The Scientific Imperative for the Difluoromethyl Group in Antagonist Design
The difluoromethyl group is not merely an exotic substituent; its incorporation into a molecular scaffold is a deliberate strategy to enhance drug-like properties. Its utility stems from a unique combination of electronic and steric effects that can profoundly influence a molecule's biological activity.
Bioisosterism and Enhanced Target Engagement
The -CF2H group serves as an effective bioisostere for common functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH2).[1] This is due to its ability to act as a weak hydrogen bond donor through its acidic proton, mimicking the hydrogen bonding capabilities of these groups.[1] This interaction can enhance binding affinity and specificity for the target receptor. Unlike the trifluoromethyl (-CF3) group, the -CF2H moiety retains this hydrogen-bonding capacity, providing a more nuanced tool for lead optimization.
Improved Metabolic Stability and Pharmacokinetics
A significant challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to oxidative metabolism.[1] Replacing a metabolically labile group with a -CF2H moiety can significantly extend a compound's half-life, leading to improved bioavailability and a more favorable dosing regimen.
Modulation of Physicochemical Properties
The introduction of the -CF2H group increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] This is a critical consideration in the design of centrally acting antagonists. Furthermore, the electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups, such as the piperidine nitrogen, which can be fine-tuned to optimize receptor interactions and solubility.
From Salt to Scaffold: Core Synthetic Protocols
This compound is a stable, crystalline solid, making it ideal for storage. However, for use in most coupling reactions, the free piperidine base is required. The following protocols detail the liberation of the free base and its subsequent incorporation into antagonist scaffolds through common and robust synthetic methodologies.
Protocol 1: Liberation of the Free Base from the Hydrochloride Salt
The initial and critical step is the quantitative conversion of the hydrochloride salt to the free base. This is typically achieved through a simple acid-base extraction.
Materials:
-
This compound
-
Deionized water
-
2 M Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approximately 10-15 mL per gram of salt) in a separatory funnel.
-
Basification: Cool the aqueous solution in an ice-water bath. Slowly add the 2 M NaOH or K2CO3 solution dropwise while swirling the separatory funnel. Monitor the pH of the aqueous layer with pH paper, continuing the addition until the pH is >10.[2] This ensures complete deprotonation of the piperidinium ion.
-
Extraction: Extract the basic aqueous solution with dichloromethane or ethyl acetate (3 x 20 mL).[2] The organic layer will contain the free base.
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL) to remove any residual aqueous base. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the 4-(difluoromethyl)piperidine free base, which is typically an oil or low-melting solid. The free base should be used immediately in the subsequent reaction or stored under an inert atmosphere.
Protocol 2: N-Alkylation for Antagonist Synthesis
Direct N-alkylation is a straightforward method for attaching the 4-(difluoromethyl)piperidine moiety to a scaffold containing a suitable electrophile, such as an alkyl halide.
Materials:
-
4-(Difluoromethyl)piperidine (free base from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide, substituted alkyl chlorides)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(difluoromethyl)piperidine (1.0 eq.), the alkyl halide (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water (2 x) and brine (1 x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated antagonist.
Table 1: Representative N-Alkylation Reactions
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 4-(Difluoromethyl)piperidine | Benzyl bromide | K2CO3 | DMF | 12 | ~85-95 |
| 4-(Difluoromethyl)piperidine | 2-Chloro-N-methylacetamide | DIPEA | Acetonitrile | 16 | ~70-80 |
Protocol 3: Reductive Amination for Scaffold Elaboration
Reductive amination is a highly versatile method for forming C-N bonds and is particularly useful for coupling the piperidine to a scaffold containing an aldehyde or ketone.
Materials:
-
4-(Difluoromethyl)piperidine (free base from Protocol 1)
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq.) and 4-(difluoromethyl)piperidine (1.1 eq.) in anhydrous DCM or DCE.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.[3] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination for N-Aryl Antagonist Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[4][5] This method is ideal for creating N-aryl antagonists.
Materials:
-
4-(Difluoromethyl)piperidine (free base from Protocol 1)
-
Aryl or heteroaryl halide (bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq.) to a Schlenk tube.
-
Reagent Addition: Add the aryl halide (1.0 eq.) and 4-(difluoromethyl)piperidine (1.2 eq.) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to 80-110 °C. Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl antagonist.
Table 2: Typical Buchwald-Hartwig Reaction Conditions
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | ~80-90 |
| 2-Chloropyridine | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 | ~75-85 |
Visualization of Synthetic Workflows
To provide a clear overview of the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the key transformations.
Caption: Synthetic pathways for antagonist synthesis.
Characterization of the Final Antagonists
Thorough characterization of the synthesized antagonists is essential to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the 4-(difluoromethyl)piperidine moiety. The difluoromethyl group will appear as a characteristic triplet of doublets. The protons on the piperidine ring will show distinct chemical shifts depending on the N-substituent.
-
¹³C NMR: The carbon of the -CF2H group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Will show a signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized antagonist.
-
Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound, which should ideally be >95% for biological testing.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel antagonists. The strategic incorporation of the difluoromethyl group can lead to compounds with improved potency, metabolic stability, and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for researchers to utilize this important synthetic intermediate in their drug discovery programs. By understanding the underlying principles and carefully executing these experimental procedures, scientists can effectively leverage the power of fluorine chemistry to create the next generation of therapeutic agents.
References
- Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
- Wikipedia. (n.d.).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Derivatization of 4-(Difluoromethyl)piperidine Hydrochloride for Advanced Biological Assays
Abstract: The 4-(difluoromethyl)piperidine moiety is an increasingly significant scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. To elucidate the mechanism of action, target engagement, and pharmacokinetic properties of compounds containing this motif, robust biological assays are essential. This guide provides a comprehensive framework for the strategic derivatization of 4-(difluoromethyl)piperidine hydrochloride, transforming it into versatile molecular probes for a range of modern biological assays. We will explore the core chemical principles, provide detailed, validated protocols for fluorescent labeling and biotinylation, and discuss the subsequent application of these derivatives in assays such as Fluorescence Polarization (FP), ELISA, and Surface Plasmon Resonance (SPR).
Foundational Principles: Activating the Piperidine Core
The starting material, this compound, is a salt. The protonated secondary amine is not nucleophilic and is therefore unreactive towards most derivatization reagents. The first and most critical step in any derivatization protocol is the liberation of the free secondary amine. This is typically achieved in one of two ways:
-
Aqueous Work-up: A simple liquid-liquid extraction using a mild base (e.g., saturated sodium bicarbonate solution) and an organic solvent (e.g., dichloromethane, ethyl acetate) will neutralize the HCl salt, leaving the free amine in the organic phase. This is ideal for isolating the free base before reaction.
-
In Situ Neutralization: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture. Typically, 2-3 equivalents of the base are used: one equivalent to neutralize the hydrochloride salt and another to scavenge the acid byproduct generated during the subsequent derivatization reaction.
Expert Insight: The choice between these methods depends on the scale and the nature of the subsequent reaction. For precise stoichiometry and cleaner reactions, isolating the free base is preferred. For high-throughput applications or when the free base is unstable or volatile, in situ neutralization is more practical. The difluoromethyl group is electron-withdrawing, which slightly reduces the basicity and nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine. This effect is generally modest and does not necessitate drastic changes to standard amine derivatization protocols, although reaction times may occasionally need to be extended.
General Workflow for Derivatization
The overall process follows a logical sequence from the starting material to the final, assay-ready probe. This workflow ensures the integrity and purity of the final product, which is paramount for generating reliable biological data.
Caption: General experimental workflow for derivatization.
Derivatization Strategy I: N-Acylation for Stable Amide Linkages
N-acylation is one of the most robust and common methods for labeling amines. This strategy involves forming a stable amide bond between the piperidine nitrogen and a carboxylic acid-derived functional group on the labeling reagent. N-hydroxysuccinimide (NHS) esters are highly efficient acylating agents that react readily with primary and secondary amines under mild conditions to form a stable amide bond, releasing NHS as a byproduct.[1][2] This is the preferred method for introducing biotin or fluorescent dyes that are commercially available as NHS esters.
Protocol 2.1: Biotinylation via an NHS Ester
This protocol details the attachment of a biotin molecule, a critical tool for affinity-based assays.[3][4]
Principle of the Reaction: The nucleophilic secondary amine of the piperidine attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide conjugate and the release of the N-hydroxysuccinimide leaving group.
Caption: N-Acylation with an NHS Ester.
Materials:
-
This compound
-
Biotin-NHS Ester (with desired spacer arm)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature. Stir for 15 minutes to ensure complete formation of the free amine.
-
Acylation: Dissolve the Biotin-NHS Ester (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed.[5]
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Transfer to a separatory funnel and wash sequentially with water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to yield the pure biotinylated product.[6]
Characterization: The final product should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Result |
| LC-MS | Identity & Purity | A single major peak in the chromatogram with the correct mass-to-charge ratio (M+H)⁺ for the biotinylated product.[7] |
| ¹H & ¹⁹F NMR | Structure Confirmation | Appearance of signals corresponding to the biotin moiety and the piperidine scaffold. The ¹⁹F NMR should show a characteristic signal for the -CHF₂ group.[6] |
| HPLC | Purity Assessment | Purity should be >95% as determined by peak area integration at a suitable wavelength.[8] |
Derivatization Strategy II: N-Alkylation via Reductive Amination
Reductive amination is a versatile and mild method for forming carbon-nitrogen bonds, making it ideal for attaching labels that contain an aldehyde or ketone functional group.[9] The reaction proceeds in a one-pot fashion where the secondary amine first forms an iminium ion intermediate with the aldehyde, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This reductant is particularly useful as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions.[9]
Protocol 3.1: Fluorescent Labeling via Reductive Amination
This protocol describes the conjugation of a fluorescent dye containing an aldehyde group (e.g., a Bodipy or Cyanine dye derivative).
Principle of the Reaction: The piperidine amine reacts with the dye's aldehyde to form a transient iminium ion. This electrophilic intermediate is then selectively reduced by NaBH(OAc)₃ to form a stable tertiary amine linkage.
Caption: N-Alkylation via Reductive Amination.
Materials:
-
This compound
-
Aldehyde-functionalized fluorescent dye (e.g., Bodipy-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend this compound (1.2 eq) in anhydrous DCM.
-
Neutralization: Add TEA (1.5 eq) and stir for 10 minutes. Then add the aldehyde-functionalized fluorescent dye (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Be cautious as slight gas evolution may occur.[9]
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[9] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure fluorescently labeled piperidine derivative.
Applications in Biological Assays
The derivatized probes are now ready for use in a variety of biological assays to study molecular interactions.
Application Example 4.1: Fluorescence Polarization (FP) Competition Assay
FP assays are used to monitor binding events in solution. A small, fluorescently labeled molecule (our probe) tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows dramatically, increasing the polarization. An unlabeled competitor compound can displace the fluorescent probe from the protein, causing a decrease in polarization. This allows for the determination of binding affinities (IC₅₀/Kᵢ) of unlabeled test compounds.[11][12]
Workflow for a Competitive FP Assay:
Caption: Workflow of a competitive FP assay.
Brief Protocol:
-
Assay Buffer: Prepare an appropriate buffer for your target protein.
-
Reagent Preparation: Create serial dilutions of the unlabeled test compound. Prepare a solution containing the target protein and the fluorescent piperidine probe at fixed concentrations.
-
Assay Plate: In a 384-well black plate, add the test compound dilutions.[11]
-
Incubation: Add the protein/probe mixture to all wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to reach binding equilibrium.[11]
-
Measurement: Read the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters.[11]
-
Data Analysis: Plot the change in polarization against the log of the competitor concentration to determine the IC₅₀ value.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 1-Piperidinepentanoic Acid for Biological Assays.
- BenchChem. (2025). Application Notes and Protocols: Fluorescent Labeling of 3,3-Dipropylpiperidine for Microscopy.
- Various Authors. (2024). Conjugation of a secondary amine and protein?
- Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem, 8(2), 241-255. [Link]
- Sigma-Aldrich.
- BenchChem. (2025).
- G-Biosciences. (2012). The Secrets of Coupling with Biotin!.
- Bernardes, G. J., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5031-5053. [Link]
- Wikipedia.
- BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- Varian, A. A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 15(11), e0241427. [Link]
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- National Center for Biotechnology Information. Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
- Dervan, A. A., & De-van, A. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 13(1), 19-32. [Link]
- ResearchGate. (2025). Fluorescence Polarization Assays in Small Molecule Screening. [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotinylation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. rsc.org [rsc.org]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of 4-(Difluoromethyl)piperidine Hydrochloride: A Technical Support Guide
For Immediate Release
Introduction
The incorporation of a difluoromethyl group into piperidine scaffolds is a key strategy in modern medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis of 4-(Difluoromethyl)piperidine hydrochloride, however, is not without its challenges. This guide will illuminate the common synthetic pathways and, more importantly, the side reactions that can compromise yield and purity, providing actionable solutions for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The synthesis typically commences from readily available, N-protected 4-substituted piperidines. The most common precursors are N-Boc-4-formylpiperidine, N-Boc-4-piperidone, or N-Boc-4-hydroxymethylpiperidine. The choice of starting material dictates the synthetic strategy and the potential side reactions.
Q2: Why is N-protection of the piperidine nitrogen crucial during the difluoromethylation step?
A2: The piperidine nitrogen is a nucleophilic and basic center. Without protection, it can react with the fluorinating agents or other electrophiles in the reaction mixture, leading to a host of unwanted byproducts, including N-alkylation or complex formation. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group that is stable under many fluorination conditions and can be readily removed at the final step.
Q3: My final product, 4-(Difluoromethyl)piperidine, appears to be degrading upon storage or during workup. What could be the cause?
A3: While the difluoromethyl group is generally stable, under certain conditions, particularly basic or strongly nucleophilic environments, hydrodefluorination can occur, leading to the formation of monofluoromethyl or even methyl derivatives. Additionally, free piperidines can react with atmospheric carbon dioxide to form carbonate salts, which may affect the physical properties and analytical characterization of the product. Storage of the hydrochloride salt under an inert atmosphere is recommended.
Q4: I am observing incomplete conversion of my starting material. What are the likely reasons?
A4: Incomplete conversion can stem from several factors. The activity of the fluorinating reagent, such as DAST, can diminish over time due to improper storage and handling, as it is sensitive to moisture. Reaction temperature and time are also critical parameters; some fluorinations require elevated temperatures to proceed to completion. Finally, the purity of the starting material is paramount, as impurities can consume the fluorinating reagent or inhibit the reaction.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of this compound often involves the use of potent fluorinating agents like Diethylaminosulfur Trifluoride (DAST) or conditions that generate difluorocarbene from precursors like the Ruppert-Prakash reagent (TMSCF₃). Each approach presents a unique set of potential side reactions.
Scenario 1: Synthesis via Fluorination of N-Boc-4-formylpiperidine with DAST
This is a common and direct approach to introduce the difluoromethyl group.
-
Symptom: You observe a significant byproduct with a mass corresponding to the loss of one fluorine and one hydrogen atom from the desired product. ¹⁹F NMR may show a signal corresponding to a vinyl fluoride.
-
Causality: This side reaction is an elimination process that can occur, especially if the reaction is heated.[1][2] The intermediate formed after the initial reaction of the aldehyde with DAST can be deprotonated at the adjacent carbon, leading to the formation of a double bond and elimination of a fluoride equivalent.
-
Solution & Prevention:
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of DAST and allow the reaction to warm slowly to room temperature.[3]
-
Slow Reagent Addition: Add DAST dropwise to the solution of the aldehyde to maintain a low concentration of the reactive intermediate and minimize side reactions.
-
Alternative Fluorinating Agents: Consider using more modern and selective deoxyfluorinating reagents like PyFluor, which have been shown to produce significantly fewer elimination byproducts compared to DAST.
-
-
Symptom: Mass spectrometry analysis reveals a peak corresponding to the trifluoromethylated piperidine.
-
Causality: While less common for aldehydes, impurities in the starting material or the DAST reagent could potentially lead to over-fluorination.
-
Solution & Prevention:
-
High-Purity Reagents: Ensure the use of high-purity N-Boc-4-formylpiperidine and a reliable source of DAST.
-
Stoichiometry Control: Use a carefully controlled stoichiometry of DAST (typically 1.1-1.5 equivalents).
-
Scenario 2: Synthesis via Fluorination of N-Boc-4-hydroxymethylpiperidine with DAST
This route involves the conversion of a primary alcohol to a difluoromethyl group, which typically proceeds through an intermediate aldehyde.
-
Symptom: You isolate an unexpected isomer of your desired product, which upon structural elucidation is identified as a ring-expanded product.
-
Causality: The reaction of 2-hydroxymethylpiperidines with DAST can induce a ring expansion to form 3-fluoroazepanes.[4] This rearrangement proceeds through the formation of a bicyclic aziridinium ion intermediate. While the starting material is a 4-substituted piperidine, analogous rearrangements under acidic conditions generated by DAST byproducts are possible.
-
Solution & Prevention:
-
Buffered Conditions: The addition of a non-nucleophilic base, such as proton sponge, can help to neutralize the HF generated in situ, which may catalyze the rearrangement.
-
Alternative Synthetic Route: If ring expansion is a persistent issue, consider synthesizing the target molecule from N-Boc-4-formylpiperidine instead.
-
Scenario 3: N-Boc Deprotection Side Reactions
The final step in the synthesis is the removal of the Boc protecting group to yield the hydrochloride salt.
-
Symptom: You observe byproducts with a mass corresponding to the addition of a tert-butyl group to your product.
-
Causality: The deprotection of the Boc group with a strong acid like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation.[5] This cation can then alkylate any nucleophilic sites on the 4-(difluoromethyl)piperidine, including the piperidine nitrogen itself.
-
Solution & Prevention:
-
Use of Scavengers: Add a scavenger, such as triethylsilane or anisole, to the deprotection reaction. These scavengers will react with the tert-butyl cation, preventing it from reacting with your product.
-
Alternative Deprotection Method: Use HCl in a non-nucleophilic solvent like dioxane or diethyl ether. This method often leads to the direct precipitation of the desired hydrochloride salt, minimizing the opportunity for side reactions.[6]
-
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(difluoromethyl)piperidine from N-Boc-4-formylpiperidine using DAST
-
To a solution of N-Boc-4-formylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried flask under an argon atmosphere, cool the solution to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford N-Boc-4-(difluoromethyl)piperidine.
Protocol 2: N-Boc Deprotection to form this compound
-
Dissolve N-Boc-4-(difluoromethyl)piperidine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C and slowly bubble dry HCl gas through the solution or add a solution of 4M HCl in dioxane (2.0 eq).
-
A white precipitate should form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Data Presentation
| Side Reaction | Common Cause | Proposed Solution |
| Vinyl Fluoride Formation | High reaction temperature, rapid reagent addition | Maintain low temperature (-78 °C), slow DAST addition |
| Ring Expansion | Acid-catalyzed rearrangement | Use buffered conditions, consider alternative route |
| t-Butylation | Reactive tert-butyl cation during deprotection | Use scavengers (e.g., triethylsilane), use HCl/dioxane |
| Incomplete Reaction | Inactive reagent, low temperature | Use fresh DAST, optimize reaction temperature and time |
Visualizations
Diagram 1: Common Synthetic Pathways and Side Reactions
Caption: Synthetic routes to 4-(difluoromethyl)piperidine HCl and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Middleton, W. J. New Fluorinating Reagents. Dialkylaminosulfur Fluorides. J. Org. Chem.1975, 40 (5), 574–578.
- Wikipedia.
- Couturier, M. et al. Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines from Prolinols and 3-Fluoroazepanes from 2-Hydroxymethylpiperidines. Eur. J. Org. Chem.2007, 2007 (13), 2195-2207.
- Surmont, R. et al. Synthesis of 4-substituted 3,3-difluoropiperidines. J. Org. Chem.2010, 75 (3), 929–932.
- Umemoto, T. et al. 2-Pyridinesulfonyl Fluoride (PyFluor): A Readily Available and User-Friendly Deoxyfluorinating Reagent. J. Am. Chem. Soc.2016, 138 (41), 13517–13520.
- Baumann, M. et al. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett2008, 2008 (14), 2111-2114.
- Jui, N. T. et al. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. J. Am. Chem. Soc.2020, 142 (23), 10293–10298.
- Prakash, G. K. S. et al. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Org. Lett.2020, 22 (19), 7548–7552.
- Gabidullin, B. M. et al. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. J. Am. Chem. Soc.2021, 143 (32), 12487–12493.
- Stephan, D. W. et al. Use of Trifluoromethyl Groups for Catalytic Benzylation and Alkylation with Subsequent Hydrodefluorination. Angew. Chem. Int. Ed.2016, 55 (4), 1417-1421.
- Saidalimu, I. et al.
- Li, C. et al. Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives. J. Org. Chem.2023, 88 (24), 17284–17296.
- Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST).
- BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions.
- PrepChem. Synthesis of N-formyl-4-(diphenylmethyl)piperidine.
- Baptista Ferreira, S. Diethylaminosulfur Trifluoride (DAST). Synlett2006, 2006 (07), 1130-1131.
- L. A. Carpino, et al. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. J. Pept. Res.1996, 48, 266-272.
- K. J. Jensen, et al. Deprotection of different N-Boc-compounds.
- BenchChem.
- Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- Gong, L-Z. et al. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste.
- Google Patents.
- G. B. Fields, et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules2016, 21(11), 1542.
- Gabidullin, B. M. et al. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers.
- University of Iowa.
- BenchChem. Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)
- DTIC. Piperidine Synthesis.
- Moody, C. J. et al. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Org. Biomol. Chem.2022, 20, 7467-7471.
- Kappe, C. O. et al. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chem.2018, 20, 2748-2752.
- Lin, W.
- ScienceMadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine.
- ResearchGate.
- F. Albericio, et al. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Alfa Chemistry.
- Laschat, S. et al. Recent advances in the synthesis of piperidones and piperidines. Amino Acids2007, 32, 1-25.
- SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
Sources
- 1. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Yield for 4-(Difluoromethyl)piperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-(Difluoromethyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The difluoromethyl group is a valuable moiety in medicinal chemistry, capable of serving as a bioisostere for alcohol, thiol, or amine groups and enhancing properties like metabolic stability.[1] However, its installation is not always straightforward. This guide provides in-depth, experience-driven advice to ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
A1: A prevalent and effective strategy involves the difluoromethylation of a protected 4-piperidone derivative, followed by deprotection and salt formation. The most critical steps are the initial fluorination and the subsequent purification. A common pathway starts with N-Boc-4-piperidone, which is fluorinated to introduce the difluoromethyl group.[2] This is followed by the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.[2] Careful control of reaction conditions during fluorination is paramount to prevent the formation of side products.
Q2: Which difluoromethylating agent should I choose?
A2: The choice of difluoromethylating agent is a critical decision that impacts reaction efficiency, safety, and cost. There are several categories of reagents, each with its own set of advantages and disadvantages.[3][4][5]
| Reagent Type | Examples | Advantages | Disadvantages |
| Nucleophilic | TMSCF₂H (Ruppert-Prakash reagent) | Generally high yielding, commercially available. | Requires a stoichiometric base, can be sensitive to moisture. |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Can be used under milder conditions. | May require more specialized synthesis, can be less atom-economical. |
| Radical | Bis(difluoroacetyl) peroxide | Useful for late-stage functionalization.[1] | Can have issues with regioselectivity, may require specific initiators. |
| Fluorinating Agents for Ketones | Deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®) followed by a hydride source, or direct difluoromethylation reagents. | Can be effective for converting a carbonyl to a CF₂ group. | Some reagents are hazardous and require careful handling. |
For the synthesis starting from N-Boc-4-piperidone, a common and effective choice is using a deoxofluorinating agent. One patented method utilizes trifluoro-sulfenyl morpholine as the fluorination reagent, citing high yields.[2]
Q3: What are the primary safety concerns when handling difluoromethylating agents?
A3: Many fluorinating and difluoromethylating agents are hazardous and require careful handling in a well-ventilated fume hood. Some, like DAST, can be explosive if heated. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. In general, be aware of potential issues such as:
-
Toxicity: Many fluorine-containing compounds can be toxic.[6]
-
Corrosiveness: Reagents and byproducts (like HF) can be highly corrosive.
-
Exothermic Reactions: The reactions can be highly exothermic, requiring careful temperature control.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves resistant to the chemicals being used.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, analysis by TLC, GC-MS, or NMR shows little to no formation of the desired this compound.
Possible Causes & Solutions:
-
Inactive Reagents:
-
Cause: Difluoromethylating agents, especially nucleophilic ones, can be sensitive to moisture and air. Bases used in the reaction (e.g., NaH, LDA) are also highly reactive.
-
Solution: Ensure all reagents are fresh and handled under anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). Use freshly dried solvents.
-
-
Incorrect Reaction Temperature:
-
Cause: Many difluoromethylation reactions require sub-zero temperatures to control reactivity and prevent side reactions.
-
Solution: Carefully monitor and control the internal reaction temperature. For dropwise additions of reagents, ensure the rate of addition does not cause the temperature to rise significantly.[2]
-
-
Inefficient Deprotection:
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a general workflow for the synthesis and a decision tree for troubleshooting common issues.
Caption: A general workflow for the synthesis of 4-(Difluoromethyl)piperidine HCl and a troubleshooting guide.
Problem 2: Formation of Multiple Side Products
Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in GC-MS, indicating the presence of impurities.
Possible Causes & Solutions:
-
Over-reaction or Side Reactions:
-
Cause: The reaction conditions may be too harsh, leading to decomposition or the formation of byproducts. For instance, in deoxofluorination, elimination can sometimes occur, leading to unsaturated products.
-
Solution: Lower the reaction temperature and ensure slow, controlled addition of the fluorinating agent.[2]
-
-
Incomplete Reaction:
-
Cause: The presence of both starting material and product complicates purification.
-
Solution: Increase the reaction time or the stoichiometry of the limiting reagent. Monitor the reaction progress closely by TLC or another suitable technique to determine the optimal reaction time.
-
-
Impure Starting Materials:
-
Cause: The quality of the starting N-Boc-4-piperidone can affect the outcome of the reaction.
-
Solution: Ensure the purity of your starting materials before beginning the synthesis. If necessary, purify the starting material by recrystallization or chromatography.
-
Problem 3: Difficulty with Purification and Isolation
Symptom: The final product is difficult to purify, appearing as an oil or a sticky solid. Standard purification techniques are not effective.
Possible Causes & Solutions:
-
Product is Hygroscopic:
-
Cause: Amine hydrochloride salts are often hygroscopic and can absorb moisture from the air, preventing them from solidifying.
-
Solution: Perform the final isolation steps under a dry atmosphere. Dry the purified product under high vacuum for an extended period.
-
-
Residual Solvent:
-
Cause: Solvents used in the workup or purification (e.g., methanol, dichloromethane) can be difficult to remove completely.
-
Solution: After concentrating the product, perform a solvent swap by adding a non-polar solvent like diethyl ether or hexane and re-concentrating. This can help to azeotropically remove more polar solvents. Trituration of the crude product with a suitable solvent can also induce crystallization.[8]
-
-
Chromatography Issues:
-
Cause: Basic amines can interact strongly with silica gel, leading to peak tailing and poor separation.
-
Solution: For column chromatography on silica gel, it can be beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[9] This neutralizes the acidic sites on the silica and improves the peak shape of the amine.
-
Detailed Experimental Protocol
This protocol is a representative example based on common synthetic strategies.[2] Researchers should adapt it based on their specific reagents and laboratory conditions.
Step 1: Difluoromethylation of N-Boc-4-piperidone
-
To a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, and argon inlet, add dichloromethane (DCM).
-
Add N-Boc-4-piperidone as a single portion. Maintain the internal temperature between 25-28°C.
-
Cool the reaction mixture to 15-20°C using an ice-water bath.
-
Slowly add the fluorinating agent (e.g., trifluoro-sulfenyl morpholine, 1.2 equivalents) dropwise over a period of approximately 4 hours, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature (20-30°C) and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-(difluoromethyl)piperidine.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-4-(difluoromethyl)piperidine in a mixture of DCM and methanol.
-
Bubble hydrogen chloride gas through the solution for approximately 1-2 hours, or add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain a solid.
-
Disperse the solid in a suitable solvent like acetone or diethyl ether, stir, and then filter to collect the white solid product.
-
Wash the solid with the same solvent and dry under high vacuum to yield this compound.
References
- PrepChem.com. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.
- Zhu, J., & Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 997–1000.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(11), 6343–6365.
- Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.
- ResearchGate. (n.d.). The significance and challenges of accessing difluoromethylated compounds by catalytic hydrofunctionalization of 1,1‐difluoroalkenes.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 5-14.
- National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- ResearchGate. (n.d.). A) Difluoromethyl‐containing pharmaceuticals and agrochemicals....
- PubMed. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 30, 115867.
- Royal Society of Chemistry. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192–4208.
- PubMed. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry, 70, 116917.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Difluoromethylation of Piperidones
Welcome to the technical support center for the difluoromethylation of piperidones. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable -CF2H motif into piperidone scaffolds. The difluoromethyl group is a key functional group in modern drug discovery, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, thereby enhancing metabolic stability and membrane permeability.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. The protocols and advice herein are based on established chemical principles and aim to provide a self-validating framework for your experimental design.
Core Concepts: The Nucleophilic Difluoromethylation of Piperidones
The most common and practical approach for the difluoromethylation of piperidones (and ketones in general) is the nucleophilic addition of a difluoromethyl anion equivalent to the carbonyl group. The workhorse reagent for this transformation is difluoromethyltrimethylsilane (TMSCF2H), also known as the Ruppert-Prakash reagent.[3]
The reaction is typically initiated by a nucleophilic activator, such as a fluoride source (e.g., CsF, TBAF) or a non-nucleophilic base (e.g., t-BuOK), which generates a transient, highly reactive pentacoordinate silicate species. This intermediate then delivers the nucleophilic "CF2H" group to the electrophilic carbonyl carbon of the piperidone.
Caption: General workflow for nucleophilic difluoromethylation of piperidones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low or No Product Yield
Question 1: My reaction shows no conversion of the starting piperidone. What are the likely causes?
Answer:
Complete lack of reactivity typically points to one of three critical areas: the quality of the reagents, the activation of the TMSCF2H, or insufficient reaction temperature.
-
Reagent Quality:
-
TMSCF2H: This reagent can degrade over time, especially if exposed to moisture. It is advisable to use a relatively new bottle or to purify older stock by distillation. A simple 1H NMR check can confirm its integrity (a quartet around 5.8 ppm).
-
Solvent: Anhydrous conditions are crucial. Ensure your solvent (typically THF or DMF) is freshly dried. Moisture will quench the reactive intermediates.
-
Piperidone Substrate: Ensure your starting material is pure and dry. The presence of acidic impurities can neutralize the activator. For N-Boc-4-piperidone, ensure the Boc group is intact.
-
-
Activation Issues:
-
Insufficient Activator: The choice and amount of activator are critical. For fluoride-mediated activation (e.g., CsF), the salt's quality and dryness are paramount. For base-mediated activation (e.g., t-BuOK), ensure it is fresh and has not been passivated by atmospheric CO2 and moisture.
-
Inappropriate Activator: While a catalytic amount of activator is often sufficient for aldehydes, enolizable ketones like piperidones can be more challenging.[4] Stoichiometric amounts of a strong, non-nucleophilic base might be required, but this can also lead to side reactions (see below).
-
-
Reaction Temperature: Most nucleophilic difluoromethylations with TMSCF2H are initiated at low temperatures (e.g., -78 °C or 0 °C) and then slowly warmed to room temperature. However, some sterically hindered or less reactive piperidones may require higher temperatures to proceed. A gentle warming to room temperature or even slight heating (e.g., 40 °C) after the initial addition might be necessary.
Troubleshooting Protocol: Diagnosing No Conversion
-
Control Reaction: Run a control reaction with a more reactive substrate, like benzaldehyde, under your standard conditions. If this reaction works, the issue lies with your piperidone substrate or its specific reactivity. If it fails, the problem is with your reagents or general setup.
-
Activator Test: In a small-scale reaction, try a different class of activator. If you were using catalytic CsF, try a stoichiometric amount of t-BuOK.
-
Monitor by TLC/LC-MS: Take aliquots at different time points (e.g., 1h, 4h, 24h) and temperatures (e.g., 0 °C, RT) to see if any product is forming at all.
Question 2: I'm getting a very low yield of my desired difluoromethylated piperidinol, with a lot of unreacted starting material.
Answer:
Low conversion, as opposed to no conversion, suggests that the reaction is proceeding but is either inefficient or is being halted prematurely.
-
Equilibrium Issues: The initial addition step can be reversible. Driving the reaction towards the product may require using a slight excess of the TMSCF2H reagent (e.g., 1.5-2.0 equivalents).
-
Premature Quenching: The reaction might be quenched before completion. This can happen if there's a slow ingress of moisture or if the reaction is not allowed to run for a sufficient amount of time.
-
Sub-optimal Temperature Profile: The reaction might be too cold. After the initial low-temperature addition, a gradual warming to room temperature and stirring for an extended period (12-24 hours) is often necessary for ketones.
-
Enolization as a Competing Pathway: Piperidones are enolizable ketones. Strong bases can deprotonate the α-carbon, forming an enolate that does not react with the difluoromethyl anion. This is a common issue with base-activated protocols.[5]
Table 1: Suggested Starting Conditions for Optimizing Yield
| Parameter | Condition A (Fluoride Catalysis) | Condition B (Base Catalysis) |
| Piperidone | 1.0 equiv | 1.0 equiv |
| TMSCF2H | 1.5 equiv | 1.5 equiv |
| Activator | CsF (0.2 equiv) | t-BuOK (1.2 equiv) |
| Solvent | Anhydrous DMF | Anhydrous THF |
| Temperature | 0 °C to RT | -78 °C to RT |
| Time | 12-24 h | 4-12 h |
Optimization Strategy:
If you are experiencing low yields, consider the following workflow:
Caption: Troubleshooting workflow for low product yield.
Category 2: Side Reactions and Impurities
Question 3: My NMR shows multiple new spots, but not my desired product. What are the likely side reactions?
Answer:
The formation of multiple unexpected products often points to decomposition of the TMSCF2H reagent or competing reaction pathways of the piperidone.
-
Difluorocarbene Formation: Under certain conditions, particularly at higher temperatures or with specific activators, the difluoromethyl anion can eliminate a fluoride ion to form highly reactive difluorocarbene (:CF2). This can lead to a complex mixture of products through various insertion and cycloaddition reactions.
-
Aldol Condensation: If using a strong base as an activator, the enolization of the piperidone can be significant. The resulting enolate can then react with another molecule of the starting piperidone, leading to aldol condensation products. This is especially problematic in concentrated solutions.
-
Reaction with the Piperidine Nitrogen: If you are using an N-unprotected piperidone, the acidic N-H proton can be deprotonated by a strong base. The resulting amide might have different reactivity or solubility, potentially complicating the reaction. It is highly recommended to use an N-protected piperidone (e.g., N-Boc, N-Cbz, N-benzyl) to avoid this complication.
Analytical Approach to Identify Side Products:
-
19F NMR: This is an invaluable tool. The desired product should show a characteristic doublet of triplets (or more complex splitting) for the -CF2H group. The presence of other signals in the 19F NMR spectrum can indicate the formation of various fluorinated byproducts.
-
LC-MS: Use LC-MS to identify the molecular weights of the main byproducts. This can provide clues as to whether they are dimerization products (like aldol adducts) or fragments.
Category 3: Work-up and Purification
Question 4: I'm having difficulty purifying my difluoromethylated piperidinol. It seems to be unstable on silica gel.
Answer:
Tertiary alcohols, such as the product of this reaction, can be sensitive to acidic conditions, which are often present on standard silica gel. This can lead to elimination of water to form a difluoromethyl alkene, or other decomposition pathways.
Purification Protocol: Minimizing Decomposition
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-polar solvent (e.g., hexanes) containing 1-2% triethylamine. Then, dry the silica gel under vacuum before packing the column. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: If neutralization is insufficient, consider using a different stationary phase like alumina (which is basic) or a bonded-phase silica (like C18 for reverse-phase chromatography).
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Aqueous Work-up Considerations: During the aqueous work-up, avoid strongly acidic conditions. A gentle quench with saturated aqueous NH4Cl followed by extraction is usually sufficient. Ensure all the organic solvent is removed in vacuo at a low temperature (e.g., < 40 °C) before chromatography.
Question 5: My product seems to be a mixture of diastereomers. Is this expected?
Answer:
If your piperidone substrate has a pre-existing stereocenter, the addition of the difluoromethyl group to the carbonyl will create a new stereocenter, leading to the formation of diastereomers. The nucleophilic attack on the carbonyl face may not be highly selective unless there is significant steric hindrance directing the approach of the reagent.
-
Analysis: The ratio of diastereomers can often be determined by 1H or 19F NMR of the crude product mixture.
-
Separation: Separation of diastereomers by silica gel chromatography is often possible, but may require careful optimization of the eluent system.
-
Control: Achieving high diastereoselectivity may require the use of chiral auxiliaries or catalysts, which is beyond the scope of a standard difluoromethylation protocol and represents a more advanced synthetic challenge.
This guide provides a starting point for troubleshooting your difluoromethylation reactions. Remember that every substrate is different, and some level of optimization is almost always required. Careful analysis of your reaction outcomes and a systematic approach to troubleshooting will lead to a successful synthesis.
References
- Zhao, H., & Herbert, S. (2021). Difluoromethylation of Alkyl Bromides and Iodides with TMSCF2H. The Journal of Organic Chemistry.
- Ni, C., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry.
- Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Bolte, M., & D’hooghe, M. (2023). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry.
- Prakash, G. K. S., & Yudin, A. K. (2006). New Nucleophilic Fluoroalkylation Chemistry. Chemical Reviews.
- Levin, V. V., Zemtsov, A. A., Struchkova, M. I., & Dilman, A. D. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Sanford, M. S., & coworkers. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. Organic Letters.
- Gopinathan, A., & coworkers. (2021). Palladium-catalyzed difluoromethylation and difluoroalkylation reactions: An overview. Applied Organometallic Chemistry.
- Hu, J., & coworkers. (2019). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Beilstein Journal of Organic Chemistry.
- ProChemical. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Challenges of Fluorinated Amine Purification
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of fluorinated amines. For researchers, medicinal chemists, and drug development professionals, the incorporation of fluorine into amine-containing molecules is a powerful strategy to modulate physicochemical and biological properties.[1][2][3] However, these same modifications introduce distinct purification hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a practical question-and-answer format to empower you to overcome these challenges in your laboratory.
The Root of the Challenge: How Fluorine Alters Amine Properties
The introduction of fluorine atoms into an amine-containing molecule significantly alters its electronic and physical properties, which in turn impacts purification strategies. Understanding these fundamental changes is the first step in effective troubleshooting.
The high electronegativity of fluorine has a profound electron-withdrawing effect, which can significantly decrease the basicity of the amine.[1][2][4] For instance, the pKa of ethylamine is greater than 10, while that of β,β,β-trifluoroethylamine is 5.7.[4] This reduction in basicity can complicate traditional acid-base extraction methods.
Fluorination also has complex and often non-intuitive effects on lipophilicity (LogP) and solubility.[5][6] While it is often assumed that fluorination increases lipophilicity, the reality is more nuanced and depends on the degree and position of fluorination.[5][7] These shifts in polarity can make chromatographic separations challenging, especially when dealing with closely related impurities.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of fluorinated amines.
Q1: Why is my fluorinated amine behaving differently from its non-fluorinated analog during purification?
A: The unique physicochemical properties imparted by fluorine are the primary reason for these differences. Key factors include:
-
Reduced Basicity: The strong electron-withdrawing nature of fluorine atoms significantly lowers the pKa of the amine.[2][4] This means that stronger acidic conditions are required to protonate the amine for effective acid-base extraction.
-
Altered Polarity and Lipophilicity: Fluorination can unpredictably alter a molecule's polarity.[5] This can lead to unexpected elution profiles in chromatography and changes in solubility, making solvent selection for extraction and recrystallization less intuitive.
-
Increased Volatility: Highly fluorinated compounds can be more volatile than their non-fluorinated counterparts, which can lead to sample loss during solvent evaporation.[8]
-
Unique Intermolecular Interactions: The presence of fluorine can lead to different intermolecular interactions, affecting crystal packing and, consequently, recrystallization behavior.[9][10]
Q2: I'm struggling to separate my fluorinated amine from non-fluorinated starting material using flash chromatography. What can I do?
A: Co-elution of fluorinated products with non-fluorinated starting materials is a common issue due to their potentially similar polarities.[11] Here are several strategies to improve separation:
-
Optimize Your Solvent System: Systematically screen a range of solvent systems with varying polarities. Sometimes, a less conventional solvent system may provide the necessary selectivity.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider alternatives:
-
Alumina (basic or neutral): Can be effective for separating basic compounds and may offer different selectivity compared to silica.[12]
-
Fluorinated Stationary Phases: Phases like pentafluorophenyl (PFP) or tridecafluoro (TDF) are specifically designed for the separation of fluorinated compounds and can offer enhanced selectivity.[13][14]
-
-
Employ Additives: Adding a small amount of a modifier to your mobile phase can improve peak shape and resolution. For amines, adding a small percentage of triethylamine (e.g., 0.1-1%) or ammonium hydroxide can help to reduce tailing on silica gel.[12]
Q3: My acid-base extraction is not working for my fluorinated amine. Why is the compound not moving into the aqueous layer?
A: The likely culprit is the reduced basicity of your fluorinated amine.[1][2] The aqueous acid you are using may not be strong enough to fully protonate the amine and render it water-soluble.
Troubleshooting Steps:
-
Check the pKa: If possible, find or estimate the pKa of your fluorinated amine. For complete protonation, the pH of the aqueous solution should be at least 2 pH units below the pKa of the amine.
-
Use a Stronger Acid: If you are using a weak acid like 1 M HCl, try a more concentrated solution (e.g., 3 M or 6 M HCl).
-
Increase Mixing and Contact Time: Ensure vigorous mixing of the two phases to maximize the opportunity for protonation and extraction.
-
Consider Salting Out: Adding a neutral salt like NaCl to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer, potentially improving partitioning.
Troubleshooting Guides
This section provides structured troubleshooting workflows for common purification challenges.
Issue 1: Poor Separation in Flash Chromatography
Symptoms:
-
Co-elution of the desired fluorinated amine with impurities.
-
Broad, tailing peaks.
-
Inconsistent retention times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: Inefficient Acid-Base Extraction
Symptoms:
-
Low recovery of the fluorinated amine from the aqueous layer after basification.
-
Significant amount of the amine remaining in the organic layer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for a Weakly Basic Fluorinated Amine
This protocol is designed for fluorinated amines with an expected pKa in the range of 3-6.
Materials:
-
Crude reaction mixture containing the fluorinated amine dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
3 M Hydrochloric Acid (HCl).
-
6 M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (brine).
-
Anhydrous Magnesium Sulfate or Sodium Sulfate.
-
Separatory funnel.
Procedure:
-
Dissolution: Ensure your crude material is fully dissolved in a suitable organic solvent.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 3 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The protonated fluorinated amine salt should now be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with another portion of 3 M HCl to ensure complete removal of the amine. Combine the aqueous extracts.
-
-
Backwash (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined acidic aqueous extracts with a small portion of the organic solvent. Discard this organic wash.
-
Basification:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free fluorinated amine should precipitate or form an oily layer.
-
-
Re-extraction:
-
Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure, being mindful of the potential volatility of the product.[8]
-
Causality: The use of a stronger acid (3 M HCl) ensures the protonation of the weakly basic fluorinated amine.[15][16] Cooling during basification helps to manage any heat generated from the neutralization reaction. Multiple extractions in step 5 ensure efficient recovery of the free amine.
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol is suitable for purifying fluorinated amines that exhibit peak tailing on silica gel.
Materials:
-
Crude fluorinated amine.
-
Silica gel.
-
Appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Triethylamine (TEA).
-
Flash chromatography system.
Procedure:
-
Solvent System Preparation: Prepare your chosen mobile phase and add 0.5% (v/v) of triethylamine. For example, for 1 L of 20% ethyl acetate in hexanes, you would add 200 mL of ethyl acetate, 795 mL of hexanes, and 5 mL of triethylamine.
-
Column Packing: Pack the flash column with silica gel using the prepared mobile phase.
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb your crude sample onto a small amount of silica gel. Ensure the sample is completely dry before loading it onto the column.
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase or a less polar solvent and inject it onto the column.
-
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC.
-
Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.
Causality: The basic triethylamine in the mobile phase deactivates the acidic silanol groups on the surface of the silica gel.[12] This prevents the basic amine from strongly and irreversibly adsorbing to the stationary phase, resulting in sharper peaks and improved separation.
Data Presentation: Impact of Fluorination on Amine Basicity
The following table summarizes the effect of fluorination on the pKa of various amines, illustrating the significant reduction in basicity.
| Amine | Structure | pKa | Reference(s) |
| Ethylamine | CH₃CH₂NH₂ | >10 | [4] |
| β,β,β-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | [4] |
| Aniline | C₆H₅NH₂ | 4.6 | |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.66 | [9] |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.2 | [9] |
Note: pKa values can vary slightly depending on the measurement conditions.
Conclusion
The purification of fluorinated amines presents a unique set of challenges that stem from the fundamental changes in physicochemical properties induced by fluorine substitution. By understanding these effects, particularly the reduction in basicity and altered polarity, researchers can rationally design effective purification strategies. A systematic approach to troubleshooting, involving the careful selection of extraction conditions, chromatographic stationary and mobile phases, and the use of appropriate additives, is key to success. The protocols and guides provided here offer a starting point for navigating these challenges and achieving high purity for these valuable compounds.
References
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
- The Effect of Aliphatic Fluorine on Amine Drugs.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
- Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
- Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. [Link]
- Acid-Base Extraction. University of Colorado Boulder. [Link]
- Acid–base extraction. Wikipedia. [Link]
- In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzo
- (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A - Amanote Research. Amanote Research. [Link]
- Workup: Amines. University of Rochester, Department of Chemistry. [Link]
- Process for the preparation of fluoro compounds from the corresponding amines.
- Amine workup. Reddit. [Link]
- Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone.
- Trichloroacetic acid fueled practical amine purific
- Amine Plant Troubleshooting and Optimiz
- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
- Reaction of Amines with Cyclic Fluorinated Olefins. Journal of the American Chemical Society. [Link]
- In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. ACS Figshare. [Link]
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]
- Purification of Fluorine by Distill
- Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
- Expression and purification of fluorinated proteins from mammalian suspension culture.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Future challenges and opportunities with fluorine in drugs?.
- Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.
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improving the stability of 4-(Difluoromethyl)piperidine hydrochloride in solution
Welcome to the technical support center for 4-(Difluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound solutions.
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability concern is the potential for hydrolysis of the difluoromethyl group, particularly under non-neutral pH conditions. The C-F bonds in the difluoromethyl group can be labile, and hydrolysis can lead to the formation of a formyl group and subsequently other degradation products. Additionally, as with many amine hydrochlorides, maintaining the salt form in solution is crucial for solubility and stability, which is highly dependent on the solution's pH.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: For piperidine derivatives, maintaining a slightly acidic to neutral pH is generally recommended to ensure stability.[1] For this compound, a pH range of 4 to 6 is advisable. In this range, the piperidine nitrogen remains protonated, which helps to maintain the compound's solubility as the hydrochloride salt and can also electronically stabilize the adjacent difluoromethyl group. Strongly acidic or basic conditions should be avoided as they can catalyze hydrolysis.[2][3]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: Solutions should be stored at refrigerated temperatures (2-8 °C) to minimize the rate of potential degradation reactions.[1] They should also be protected from light to prevent any potential photolytic degradation.[4] For long-term storage, freezing the solution at -20 °C or below may be considered, but it is essential to first confirm that freeze-thaw cycles do not negatively impact the compound's stability or solubility.
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: The hydrochloride salt form is generally soluble in aqueous solutions. For many applications, sterile, buffered aqueous solutions are preferred. If an organic co-solvent is necessary, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used. However, it is crucial to ensure the compatibility of these co-solvents with the intended downstream applications and to be aware that they can also influence the compound's stability.
Q5: Are there any specific excipients or additives that should be avoided in formulations containing this compound?
A5: Avoid strongly basic or acidic excipients that could significantly alter the pH of the solution. Additionally, be cautious with excipients that may have nucleophilic properties, as they could potentially react with the difluoromethyl group, although this is less likely than hydrolysis. It is always recommended to perform compatibility studies with any new excipient.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability issues encountered during experiments with this compound.
Guide 1: Investigating Unexpected Degradation in Solution
Issue: You observe a loss of potency, the appearance of new peaks in your chromatogram, or other evidence of degradation in your solution of this compound.
Troubleshooting Workflow:
Caption: Hypothetical hydrolysis of the difluoromethyl group.
Guide 2: Developing a Stability-Indicating HPLC Method
Issue: You need a reliable analytical method to quantify this compound and separate it from potential degradation products.
Recommended Starting HPLC-UV/MS Method:
This method is a good starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to maintain the protonated state of the analyte and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 5 µL | Can be adjusted based on sample concentration. |
| UV Detection | 210 nm | Amine compounds often have UV absorbance at low wavelengths. |
| MS Detection | ESI+ | The protonated piperidine nitrogen is readily ionized in positive electrospray mode. |
Method Validation Workflow:
Caption: Workflow for HPLC method validation.
Guide 3: Proactive Stabilization of Solutions
Issue: You want to prepare a stable solution of this compound for use in your experiments.
Strategy: pH Control with Buffers
Using a buffer system is the most effective way to maintain a stable pH and, consequently, improve the stability of the compound in solution. [5][6][7] Recommended Buffer Systems:
-
Citrate Buffer (pH 4-6): A common and effective buffer in this pH range.
-
Acetate Buffer (pH 4-5.5): Another widely used buffer system. [5] Protocol for Preparing a Buffered Solution:
-
Choose a Buffer System: Select a buffer with a pKa close to the desired pH of your solution. [6]For a target pH of 5, an acetate buffer is a good choice.
-
Prepare Buffer Concentrates: Prepare sterile-filtered stock solutions of the acidic and basic components of your chosen buffer (e.g., 0.1 M acetic acid and 0.1 M sodium acetate).
-
Determine Buffer Composition: Use the Henderson-Hasselbalch equation to calculate the required ratio of the acidic and basic components to achieve the target pH.
-
Prepare the Final Solution:
-
In a sterile container, add the calculated volumes of the acidic and basic buffer components.
-
Add the appropriate amount of this compound to achieve the desired final concentration.
-
Add water to reach the final volume.
-
Gently mix until the compound is fully dissolved.
-
Verify the final pH of the solution with a calibrated pH meter and adjust if necessary.
-
-
Storage: Store the buffered solution at 2-8 °C, protected from light.
Impact of Ionic Strength:
The ionic strength of the solution, influenced by the buffer concentration and any other salts present, can also affect the stability and solubility of the hydrochloride salt. [8][9][10]In some cases, a moderate ionic strength can improve solubility. However, excessively high salt concentrations can lead to a "salting-out" effect, reducing solubility. [8]It is recommended to start with a buffer concentration in the range of 10-50 mM and adjust as needed based on experimental observations.
III. References
-
Amine buffers for pH control. (1961). Annals of the New York Academy of Sciences, 92, 341-356. [Link]
-
Amine buffers for pH control. (n.d.). ResearchGate. [Link]
-
Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2023). Journal of the American Chemical Society. [Link]
-
Role of Ionic Strength in Solubility of Salts in India. (2024). ResearchGate. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2023). MDPI. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981). Journal of Pharmaceutical Sciences, 70(8), 881-885. [Link]
-
Critical Dissolution Ionic Strength of Aqueous Solution of Chitosan Hydrochloride Salt. (2022). Polymers, 14(19), 4199. [Link]
-
Bioactive Molecules Containing Difluoromethylated Compounds. (n.d.). ResearchGate. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2018). Angewandte Chemie International Edition, 57(40), 13192-13196. [Link]
-
C-F Bond Functionalization: Controlled Didefluorination of o-Trifluoromethyl Benzylamines. (2021). Angewandte Chemie International Edition, 60(40), 21817-21822. [Link]
-
How Buffers Resist Changes in pH. (2023). Solubility of Things. [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2021). Organic & Biomolecular Chemistry, 19(32), 6936-6951. [Link]
-
State of knowledge in photoredox-catalysed direct difluoromethylation. (2022). Organic Chemistry Frontiers, 9(10), 2795-2810. [Link]
-
Introduction to Buffers. (2023). Chemistry LibreTexts. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science, bmab099. [Link]
-
Radiodifluoromethylation of well-functionalized molecules. (2023). European Journal of Organic Chemistry, 26(22), e202300247. [Link]
-
buffer solutions. (n.d.). Chemguide. [Link]
-
Effect of the ionic strength of salts on retention and overloading behavior of ionizable compounds in reversed-phase liquid chromatography II. Symmetry-C18. (2006). Journal of Chromatography A, 1119(1-2), 101-113. [Link]
-
Defluorinative functionalization approach led by difluoromethyl anion chemistry. (2024). Nature Communications, 15(1), 4786. [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2023). Molecules, 28(21), 7436. [Link]
-
C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. (2021). Molecules, 26(16), 4948. [Link]
-
Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. (2013). International Journal of Herbal Medicine, 1(3), 64-68. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). The Scientific World Journal, 2014, 803789. [Link]
-
Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. (2015). Physical Chemistry Chemical Physics, 17(27), 17895-17907. [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2024). Molecules, 29(10), 2269. [Link]
-
Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. (2023). Pharmaceutics, 15(11), 2586. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 31-40. [Link]
-
Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry, 87(10), 6529-6542. [Link]
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2023). HIMS. [Link]
Sources
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Halogenated Piperidines
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and critical challenge in synthetic chemistry: the unintentional removal of halogen substituents (dehalogenation) during the synthesis of piperidine derivatives. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you preserve the integrity of your halogenated target molecules.
Troubleshooting Guide: How to Avoid Dehalogenation During Piperidine Synthesis
Dehalogenation is a frequent and frustrating side reaction, particularly when employing catalytic hydrogenation to reduce a substituted pyridine ring. The following guide provides a systematic approach to diagnose and resolve this issue.
Question 1: I am observing significant dehalogenation of my starting material or product. What is the most likely cause?
Answer: The most common cause of dehalogenation is hydrodehalogenation, a catalytic process where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond.[1] This is particularly prevalent when using highly active hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) catalysts.[2] The electron-donating amino group of the piperidine product can further activate the aromatic ring, making the halogenated product even more susceptible to dehalogenation than the starting halopyridine.[2]
Question 2: My synthesis involves the catalytic hydrogenation of a halopyridine. How can I modify my current protocol to minimize dehalogenation?
Answer: If you must use catalytic hydrogenation, several parameters can be optimized. The following decision tree can guide your experimental design.
Caption: A decision-making workflow for troubleshooting dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the most reliable for hydrogenating a halopyridine while avoiding dehalogenation?
A1: While there is no universal solution, Rhodium on carbon (Rh/C) is often reported to be more selective for the hydrogenation of the pyridine ring without causing significant C-N or C-X bond cleavage compared to Palladium or Platinum catalysts.[3][4] For particularly sensitive substrates, sulfided Platinum on carbon (Pt(S)/C) has shown high selectivity for nitro group reduction with minimal dehalogenation, and this principle can be extended to pyridine reductions.[2]
Q2: I need to synthesize an N-aryl piperidine. Is there a better way than starting with a substituted pyridine?
A2: Absolutely. For N-aryl piperidines, the Buchwald-Hartwig amination is a superior and highly versatile method that avoids the issue of dehalogenation entirely.[5] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide and piperidine (or a piperidine precursor).[6][7] The success of this reaction is highly dependent on the correct choice of palladium catalyst, ligand, base, and solvent.[8]
Sources
- 1. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Sonogashira Coupling with Halo-piperidines
Welcome to the technical support center for optimizing Sonogashira coupling reactions with halo-piperidine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this specific class of substrates. The inherent nature of the piperidine ring, particularly its electron-rich character and potential for catalyst inhibition, presents unique hurdles that require careful consideration of reaction parameters.
This resource will move beyond generic protocols, offering a detailed analysis of the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with a halo-piperidine failing or giving low yields?
A1: Low yields or reaction failure with halo-piperidines often stem from a few core issues. The nitrogen atom in the piperidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the reactivity of the C-X bond is critical; iodo-piperidines are significantly more reactive than their bromo or chloro counterparts.[1] For less reactive halides, oxidative addition to the palladium(0) center is often the rate-limiting step and may require more forcing conditions or specialized catalyst systems.[2][3]
Q2: I'm observing significant alkyne homocoupling (Glaser coupling). What's the primary cause and how can I prevent it?
A2: Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, promoted by the presence of oxygen.[1][4][5][6] This side reaction leads to the dimerization of your terminal alkyne, consuming valuable starting material. To minimize this, it is crucial to perform the reaction under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen).[5][6] Alternatively, switching to a copper-free Sonogashira protocol is a highly effective strategy to eliminate Glaser coupling.[1][3]
Q3: My reaction mixture is turning black. What does this indicate and what can I do?
A3: The formation of a black precipitate, commonly known as "palladium black," signals the decomposition of your palladium catalyst.[1] This can be triggered by several factors including the presence of impurities, an inappropriate choice of solvent, or excessively high temperatures.[1][6] To mitigate this, ensure you are using high-purity, anhydrous reagents and solvents. If heating is necessary, do so judiciously and consider if a more stable palladium precatalyst is warranted.[1]
Q4: What is the general reactivity order for halo-piperidines in the Sonogashira coupling?
A4: The reactivity of the halo-piperidine is directly related to the carbon-halogen bond strength. The general reactivity trend is: I > Br > OTf > Cl.[1] Consequently, iodo-piperidines are the most reactive substrates and can often be coupled at or near room temperature. Bromo-piperidines typically require elevated temperatures, and chloro-piperidines are the most challenging, often necessitating specialized, highly active catalyst systems.[1][7]
Q5: Is a copper co-catalyst always necessary?
A5: No, and in many cases, it is advantageous to omit it. While the traditional Sonogashira reaction utilizes a copper(I) salt to facilitate the formation of a copper acetylide intermediate, its presence is the primary driver of the undesirable Glaser homocoupling side reaction.[3][4][7][8] Copper-free protocols have been extensively developed and are often preferred to enhance the cleanliness of the reaction and simplify purification.[1][3][9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered when performing Sonogashira couplings with halo-piperidine substrates.
Issue 1: Low to No Product Conversion
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is essential for oxidative addition.[8] It may not be forming efficiently from the precatalyst, or it may have decomposed due to exposure to air or impurities. | Use a fresh batch of palladium catalyst or switch to a more robust, air-stable precatalyst. Ensure phosphine ligands have not been oxidized.[1][3] |
| Poor Substrate Reactivity (e.g., Bromo- or Chloro-piperidine) | The carbon-halogen bond is too strong for the oxidative addition step to occur under the current conditions. This is often the rate-limiting step.[2][3] | Increase the reaction temperature in increments of 10-20 °C.[2] Switch to a more electron-rich and/or bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand to promote oxidative addition.[9] For chloro-piperidines, specialized catalyst systems are almost always required. |
| Catalyst Inhibition by Piperidine Nitrogen | The lone pair on the piperidine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. | Consider using a protected piperidine, such as an N-Boc or N-Cbz derivative, to mask the basic nitrogen. If the free amine is required, a higher catalyst loading may be necessary. |
| Inappropriate Base | The base is critical for deprotonating the terminal alkyne to form the reactive acetylide species.[10] If the base is too weak or sterically hindered, this step will be inefficient. | Amine bases like triethylamine or diisopropylamine are commonly used.[1] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents). For sensitive substrates, an inorganic base like Cs₂CO₃ or K₂CO₃ can be effective, particularly in copper-free protocols.[5] |
| Solvent Mismatch | The solvent must be able to dissolve all reaction components and not interfere with the catalytic cycle. Highly coordinating solvents like DMF can sometimes displace essential ligands from the palladium center.[11] | Toluene, dioxane, and acetonitrile are often good starting points.[5] Ensure the solvent is anhydrous and thoroughly degassed. |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Oxygen | The copper-catalyzed homocoupling of alkynes is an oxidative process.[4] Any residual oxygen in the reaction vessel will significantly promote this side reaction. | Rigorously degas all solvents and reagents using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the experiment.[5][6] |
| High Copper(I) Concentration | While catalytic, an excess of copper(I) can accelerate the rate of homocoupling relative to the desired cross-coupling.[3] | Reduce the loading of the Cu(I) co-catalyst to the minimum effective concentration (e.g., 1-2 mol%). |
| Slow Cross-Coupling Kinetics | If the primary Sonogashira coupling is slow (e.g., due to a less reactive halo-piperidine), the competing Glaser coupling can become the dominant pathway. | Address the slow cross-coupling using the strategies outlined in Issue 1. The most definitive solution is to switch to a copper-free Sonogashira protocol.[3] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Reaction Temperature | Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of solution as inactive palladium black.[6] | If heating is required, do so cautiously and monitor the reaction closely. Use the minimum temperature necessary to achieve a reasonable reaction rate. |
| Impure Reagents or Solvents | Impurities can interfere with the catalytic cycle and lead to the decomposition of the palladium complex. | Use freshly purified reagents and anhydrous, degassed solvents of the highest available purity.[1][6] |
| Incompatible Ligand/Substrate Combination | Certain combinations of ligands and substrates can lead to unstable palladium complexes that are prone to decomposition. | If catalyst decomposition is a persistent issue, screen a different class of ligands (e.g., switch from a phosphine to an NHC ligand) or consider a different palladium precatalyst. |
Experimental Protocols & Visualizations
General Protocol for Copper-Free Sonogashira Coupling of N-Boc-4-Iodopiperidine
This protocol provides a robust starting point for the coupling of an activated halo-piperidine under copper-free conditions to minimize side reactions.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodopiperidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Finally, add the terminal alkyne (1.2 equiv.) via syringe.
Reaction and Work-up:
-
Stir the reaction mixture at the desired temperature (start at room temperature and gently heat to 50-80 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Sonogashira Catalytic Cycle (Copper Co-catalyzed)
Caption: A logical workflow for troubleshooting Sonogashira reactions.
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Panda, G. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
- ACS Publications. (2025, July 5). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- ResearchGate. (n.d.).
- Beilstein Journal of Organic Chemistry. (2022, March 3).
- ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- YouTube. (2019, January 7). Sonogashira coupling. [Link]
- ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- YouTube. (2020, February 14). Sonogashira cross-coupling reaction. [Link]
- RSC Publishing. (n.d.). Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling. [Link]
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Unimolecular Tetrakis-piperidine-4-ol: An Efficient Ligand for Copper and Amine Free Sonogashira Coupling. [Link]
- ResearchGate. (2020, April 17). A Copper‐Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions. [Link]
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preventing homocoupling in phenylethynyl piperidine synthesis
A Senior Application Scientist's Guide to Preventing Homocoupling in Sonogashira Reactions
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of phenylethynyl piperidine and related compounds via Sonogashira coupling. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions, specifically focusing on the persistent challenge of alkyne homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Sonogashira reaction?
In an ideal Sonogashira reaction, you are forming a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a halogenated piperidine derivative). Homocoupling, also known as Glaser or Glaser-Hay coupling, is the primary competing side reaction where two molecules of your terminal alkyne react with each other to form a symmetrical 1,3-diyne byproduct (e.g., 1,4-diphenylbuta-1,3-diyne).[1][2][3] This side reaction consumes your valuable alkyne, reduces the yield of your desired phenylethynyl piperidine, and complicates purification.[3][4]
Q2: What is the fundamental cause of this unwanted homocoupling?
The primary driver of Glaser homocoupling is the combination of the copper(I) co-catalyst and oxygen.[5][6] The copper(I) acetylide intermediate, which is meant to transmetalate with the palladium center, can instead undergo oxidative dimerization in the presence of an oxidant, typically atmospheric oxygen.[6][7] Therefore, any factor that allows oxygen into the system or favors the oxidative pathway can lead to significant homocoupling.[3][5]
Q3: I've heard about "copper-free" Sonogashira. Is this the best way to avoid homocoupling?
For many applications, yes. Copper-free Sonogashira protocols were developed specifically to circumvent the Glaser coupling side reaction.[1][2] By eliminating the copper(I) co-catalyst, you remove the primary catalytic species responsible for the oxidative dimerization of the alkyne.[2][8] These reactions often require slightly different conditions, such as the use of specific ligands, bases, or higher temperatures, but they are a powerful tool for substrates prone to homocoupling or for syntheses where copper contamination is a concern.[4][8][9]
Q4: Can my choice of base influence the amount of homocoupling?
Absolutely. The base is critical. Amine bases like triethylamine are common, but their purity is paramount, as oxidation of the amine can negatively impact the reaction.[5] More importantly, the base's role is to deprotonate the terminal alkyne.[7] In copper-catalyzed systems, a π-alkyne copper complex increases the alkyne's acidity, allowing for deprotonation.[6][7] In copper-free systems, a stronger or bulkier, non-coordinating base like diisopropylamine (DIPA), diisopropylethylamine (DIPEA), or inorganic bases such as cesium carbonate (Cs₂CO₃) may be required to facilitate the deprotonation step at the palladium center and can be effective at minimizing side reactions.[5][7]
Troubleshooting Guide: High Levels of Homocoupling Detected
You've run your reaction to synthesize a phenylethynyl piperidine derivative, but your crude NMR or LC-MS analysis shows a significant peak corresponding to the 1,4-diphenylbuta-1,3-diyne byproduct. Here’s a systematic approach to diagnose and solve the problem.
The Core Problem: Competing Catalytic Cycles
The battle in your flask is between the desired Sonogashira cross-coupling cycle and the undesired Glaser homocoupling cycle. Your goal is to make the Sonogashira pathway kinetically dominant.
Caption: Competing catalytic cycles in a Sonogashira reaction.
Troubleshooting Workflow
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. depts.washington.edu [depts.washington.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for N-Alkylation of 4-(Difluoromethyl)piperidine
Welcome to the technical support center for the N-alkylation of 4-(difluoromethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful N-alkylation of this valuable building block. The presence of the electron-withdrawing difluoromethyl group significantly influences the reactivity of the piperidine nitrogen, necessitating careful optimization of reaction conditions.
Understanding the Challenge: The Influence of the Difluoromethyl Group
The difluoromethyl (-CHF₂) group at the 4-position of the piperidine ring has a significant electron-withdrawing inductive effect. This effect reduces the electron density on the piperidine nitrogen, thereby decreasing its nucleophilicity and basicity compared to unsubstituted piperidine. The pKa of 4,4-difluoropiperidine is approximately 8.5, which is considerably lower than that of piperidine (around 11.2). This reduced nucleophilicity is a key factor to consider when selecting and optimizing N-alkylation methods, as conditions suitable for simple piperidines may result in low yields or incomplete reactions with this substrate.
Two primary methods for the N-alkylation of 4-(difluoromethyl)piperidine will be discussed: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination .
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 4-(difluoromethyl)piperidine in a question-and-answer format.
Q1: My direct N-alkylation reaction with an alkyl halide is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in the direct alkylation of 4-(difluoromethyl)piperidine is a common issue primarily due to the reduced nucleophilicity of the piperidine nitrogen. Here are the key factors and optimization strategies:
-
Insufficiently Reactive Alkylating Agent: The reactivity of the alkyl halide is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For a less nucleophilic amine, a more reactive electrophile is often necessary.
-
Solution: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. You can also generate the iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
-
Inadequate Base Strength or Solubility: A suitable base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. For a weakly basic amine, a stronger base may be needed to effectively deprotonate the resulting ammonium salt.
-
Solution: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and often more effective in polar aprotic solvents like DMF or acetonitrile. Stronger bases like sodium hydride (NaH) can also be employed, but require anhydrous conditions and careful handling.
-
-
Suboptimal Reaction Temperature and Time: The reduced reactivity of the starting material may necessitate more forcing conditions.
-
Solution: Gradually increase the reaction temperature while monitoring for potential decomposition. Reactions can be heated to 50-80 °C or even higher in some cases.[1] Extending the reaction time can also improve conversion.
-
-
Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anion more reactive.
-
Q2: I am observing a significant amount of a polar byproduct, likely the quaternary ammonium salt, in my direct N-alkylation reaction. How can I improve the selectivity for the desired tertiary amine?
A2: Over-alkylation is a frequent side reaction because the N-alkylated product (a tertiary amine) can still be nucleophilic and react further with the alkyl halide to form a quaternary ammonium salt.[2] Here’s how to minimize this:
-
Control Stoichiometry and Addition Rate: The relative concentrations of the reactants are key.
-
Solution: Use a slight excess of the 4-(difluoromethyl)piperidine (e.g., 1.2-1.5 equivalents) relative to the alkyl halide. Add the alkyl halide slowly to the reaction mixture, ideally using a syringe pump.[2][3] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.
-
-
Reaction Temperature: Higher temperatures can accelerate the second alkylation step.
-
Solution: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. Room temperature is a good starting point, with gentle heating only if necessary.[4]
-
-
Choice of Base: A hindered, non-nucleophilic base can be beneficial.
Q3: My reductive amination reaction has a low yield. What should I check?
A3: Reductive amination is often the method of choice for less nucleophilic amines. If you are experiencing low yields, consider the following:
-
Inefficient Imine/Iminium Ion Formation: The initial condensation between the piperidine and the carbonyl compound is a reversible equilibrium. For the less nucleophilic 4-(difluoromethyl)piperidine, this equilibrium may not favor the iminium ion intermediate.
-
Solution:
-
Add a dehydrating agent: Incorporate powdered 4Å molecular sieves to remove the water formed during imine formation, driving the equilibrium forward.[6]
-
Use a catalytic amount of acid: Adding a small amount of acetic acid can catalyze the formation of the iminium ion. However, be cautious as excess acid can protonate the starting amine, rendering it non-nucleophilic.
-
Pre-stirring: Allow the piperidine and the carbonyl compound to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for sufficient iminium ion formation.[4]
-
-
-
Inactive or Inappropriate Reducing Agent: The choice and quality of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is generally the preferred reagent as it is mild, selective for the iminium ion over the carbonyl group, and does not require acidic conditions.[7] Ensure that the STAB is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires mildly acidic conditions (pH 4-6) for optimal reactivity.[4]
-
-
Steric Hindrance: Bulky aldehydes or ketones can slow down the reaction.
-
Solution: If possible, consider a less sterically hindered carbonyl compound. Alternatively, increasing the reaction temperature and/or extending the reaction time may be necessary.
-
Q4: In my reductive amination, I am seeing a significant amount of the alcohol corresponding to the reduction of my starting aldehyde/ketone. How can I prevent this?
A4: This side reaction occurs when the reducing agent reacts with the carbonyl compound before it forms the iminium ion.
-
Choice of Reducing Agent: The selectivity of the reducing agent is the most important factor.
-
Reaction Sequence: Ensure the iminium ion has formed before the reduction step.
-
Solution: As mentioned in Q3, pre-stir the piperidine and carbonyl compound before adding the reducing agent. This increases the concentration of the iminium ion, which is the desired substrate for the reducing agent.[4]
-
Frequently Asked Questions (FAQs)
-
Which method is better for N-alkylation of 4-(difluoromethyl)piperidine: direct alkylation or reductive amination?
-
For simple, unhindered, and reactive alkylating agents (e.g., methyl iodide, benzyl bromide), direct alkylation can be effective with careful optimization of the base, temperature, and stoichiometry. However, due to the reduced nucleophilicity of 4-(difluoromethyl)piperidine, reductive amination is generally the more reliable and higher-yielding method , especially for more complex or less reactive alkyl groups. It also completely avoids the issue of over-alkylation.[8]
-
-
What is the best base for the direct N-alkylation of 4-(difluoromethyl)piperidine?
-
A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or MeCN is a good starting point. Cs₂CO₃ is often superior due to its better solubility. For very unreactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary, but requires more stringent reaction setup to exclude moisture.
-
-
What is the stability of the difluoromethyl group under these reaction conditions?
-
The C-F bond is very strong, and the difluoromethyl group is generally stable under both direct alkylation and reductive amination conditions.[9] It is not prone to elimination or other side reactions under typical basic or mild reductive conditions.
-
-
How should I purify the final N-alkylated product?
-
Standard work-up involves quenching the reaction, followed by liquid-liquid extraction. Since the product is a tertiary amine, it can be extracted from an organic solvent (like dichloromethane or ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.[10] This acid-base extraction is effective for removing non-basic impurities. Final purification is typically achieved by flash column chromatography on silica gel or distillation if the product is a liquid.[11]
-
Data Presentation
Table 1: Recommended Starting Conditions for Direct N-Alkylation
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Alkyl iodide > Alkyl bromide | Higher reactivity is needed for the less nucleophilic amine. |
| Stoichiometry | 1.2-1.5 eq. piperidine / 1.0 eq. alkyl halide | Minimizes over-alkylation. |
| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (1.5 eq.) | Effective and commonly used. Cs₂CO₃ offers better solubility. |
| Solvent | DMF or MeCN (anhydrous) | Polar aprotic solvents facilitate SN2 reactions. |
| Temperature | Room temp. to 80 °C | Start at room temperature and increase if conversion is slow. |
| Addition | Slow, dropwise addition of alkyl halide | Keeps the concentration of the alkylating agent low to prevent over-alkylation.[3] |
Table 2: Recommended Starting Conditions for Reductive Amination
| Parameter | Recommendation | Rationale |
| Carbonyl Compound | Aldehyde or Ketone (1.0-1.1 eq.) | Slight excess ensures full conversion of the piperidine. |
| Reducing Agent | NaBH(OAc)₃ (STAB) (1.5 eq.) | Mild, selective for iminium ions, and highly effective.[7] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Common solvents for reductive amination with STAB. |
| Additive | 4Å Molecular Sieves | Removes water to promote iminium ion formation.[6] |
| Procedure | Stir piperidine and carbonyl for 30-60 min before adding STAB | Ensures formation of the iminium intermediate.[4] |
| Temperature | Room temperature | Generally sufficient for this reaction. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(difluoromethyl)piperidine (1.2 eq.) and anhydrous N,N-dimethylformamide (DMF) to make a ~0.2 M solution.
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add the alkyl bromide (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination with an Aldehyde
-
To a round-bottom flask, add 4-(difluoromethyl)piperidine (1.0 eq.), the aldehyde (1.1 eq.), and anhydrous dichloromethane (DCM) to make a ~0.1 M solution.
-
Add powdered 4Å molecular sieves.
-
Stir the mixture at room temperature for 45 minutes.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
Caption: Comparison of Direct Alkylation and Reductive Amination pathways.
Caption: Troubleshooting decision tree for N-alkylation reactions.
References
- BenchChem. Troubleshooting common issues in the synthesis of N-substituted piperidines.
- Protheragen.
- BenchChem. Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
- ResearchGate.
- Kim, D. et al. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry Letters.
- BenchChem.
- BenchChem.
- Prakash, G. K. S. et al. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society.
- MacMillan, D. W. C. et al. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society.
- Hu, J. et al. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
- BenchChem.
- MDPI.
- BenchChem.
- RSC Publishing. Late-stage difluoromethylation: concepts, developments and perspective. [Link]
- BenchChem.
- BenchChem. Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- ACS Publications. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]
- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
- BenchChem.
- ScienceMadness.org.
- ACS GCI Pharmaceutical Roundtable.
- Reddit.
- PrepChem.com. Synthesis of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine. [Link]
- BenchChem.
- YouTube.
- MDPI.
- ACS Publications.
- BenchChem.
- PubChem. 4,4-Difluoropiperidine. [Link]
- Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- RSC Publishing.
- Yi, C. et al. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry.
- BenchChem.
- ResearchGate.
- RSC Publishing. The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. [Link]
- PubChem. 4,4-Difluoropiperidine hydrochloride. [Link]
- ResearchGate.
- PubMed. Direct Synthesis of N-formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal-Organic Framework. [Link]
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Technical Support Center: Managing Impurities in 4-(Difluoromethyl)piperidine Hydrochloride Production
Welcome to the Technical Support Center for the synthesis and purification of 4-(Difluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this important building block. The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, or amino groups in medicinal chemistry, making the purity of this intermediate critical for downstream applications.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities can arise from various stages of the synthesis, including the starting materials, the difluoromethylation step, the reduction of the pyridine ring, and the final salt formation. Common impurities include unreacted starting materials, over- or under-reduced species, positional isomers of the difluoromethyl group, and byproducts from the fluorinating agent.
Q2: How can I best monitor the progress of my reaction and the formation of impurities?
A2: A combination of Thin Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis is recommended. For compounds lacking a strong UV chromophore, HPLC with Charged Aerosol Detection (CAD) or derivatization with a UV-active agent can be effective.[3][4]
Q3: What are the general strategies for removing polar impurities from my final product?
A3: Polar impurities, such as unreacted starting materials or certain byproducts, can often be removed through aqueous washes of an organic solution of your product. Adjusting the pH of the aqueous phase can help to selectively extract acidic or basic impurities. Recrystallization is also a powerful technique for purifying the final hydrochloride salt.
Q4: My final product has a persistent color. What could be the cause and how can I remove it?
A4: A persistent color can indicate the presence of trace impurities, often highly conjugated organic molecules or residual metal catalysts from the reduction step. Treatment with activated carbon followed by filtration can be effective in removing color. If the color persists, column chromatography may be necessary.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Incomplete Difluoromethylation of the Pyridine Precursor
Symptom: HPLC or GC-MS analysis of the crude reaction mixture shows a significant amount of the starting pyridine carboxaldehyde or a related precursor.
Possible Causes:
-
Insufficient Fluorinating Reagent: The stoichiometry of the fluorinating agent may be inadequate.
-
Low Reaction Temperature: The reaction may not have reached the activation energy required for efficient difluoromethylation.
-
Deactivation of the Fluorinating Reagent: Moisture or other nucleophilic impurities in the reaction can consume the fluorinating agent.
-
Poor Reagent Quality: The fluorinating agent may have degraded upon storage.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Increase the equivalents of the difluoromethylating reagent incrementally (e.g., in 0.1 equivalent steps). Recent advances have highlighted various difluoromethylation reagents and their specific activation conditions.[1][5]
-
Temperature Control: Carefully monitor and control the reaction temperature. Consider a gradual increase in temperature if the reaction is sluggish.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Reagent Quality Check: If possible, test the activity of the fluorinating agent on a small scale with a known substrate.
Problem 2: Formation of Over-Reduced or Under-Reduced Piperidine Species
Symptom: Mass spectrometry analysis indicates the presence of species with molecular weights corresponding to tetrahydropyridine or other partially reduced intermediates, or alternatively, byproducts from ring opening.
Possible Causes:
-
Non-Optimal Catalyst or Reducing Agent: The chosen catalyst or reducing agent may not be selective for the reduction of the pyridine ring.
-
Insufficient Hydrogen Pressure or Reaction Time: In catalytic hydrogenation, inadequate pressure or time can lead to incomplete reduction.[6]
-
Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst.[7]
Troubleshooting & Optimization:
-
Catalyst Screening: Experiment with different hydrogenation catalysts (e.g., Palladium on carbon, Platinum oxide) and loadings. The choice of catalyst can significantly impact the selectivity and efficiency of the reduction.[7]
-
Reaction Conditions: Optimize the hydrogen pressure, reaction temperature, and time. A systematic approach, such as a Design of Experiments (DoE), can be beneficial.
-
Substrate Purification: Purify the difluoromethylated pyridine intermediate before the reduction step to remove any potential catalyst poisons.
Problem 3: Difficulty in Isolating the Hydrochloride Salt
Symptom: The product oils out or fails to precipitate upon addition of HCl.
Possible Causes:
-
Presence of Impurities: Impurities can inhibit crystallization.
-
Incorrect Solvent System: The chosen solvent may be too polar or non-polar for the hydrochloride salt to precipitate.
-
Excess Water: The presence of water can prevent the salt from crashing out.
Troubleshooting & Optimization:
-
Purification of the Free Base: Before salt formation, purify the free base form of 4-(difluoromethyl)piperidine using column chromatography.
-
Solvent Selection: Use a non-polar solvent (e.g., diethyl ether, MTBE, or heptane) to precipitate the hydrochloride salt from a solution of the free base in a solvent like isopropanol or ethyl acetate.[8]
-
Anhydrous HCl: Use a solution of anhydrous HCl in a suitable solvent (e.g., dioxane or diethyl ether) to effect the precipitation.
III. Experimental Protocols & Data
Protocol 1: General Procedure for Impurity Analysis by RP-HPLC
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for monitoring the purity of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or CAD |
| Injection Volume | 10 µL |
Table 1: Example RP-HPLC method parameters for purity analysis.
Protocol 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as isopropanol or ethanol.
-
If the solution has a noticeable color, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
IV. Visualizing the Process: Diagrams and Workflows
Diagram 1: Synthetic Pathway and Key Impurity Checkpoints
Caption: Synthetic pathway with impurity checkpoints.
Diagram 2: Troubleshooting Logic for Purification
Caption: Decision tree for purification strategy.
V. References
-
Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Nature Communications.
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.
-
New method for introducing fluorinated components into molecules. Universität Münster.
-
N-Difluoromethylation of pyridine derivatives (4–7) and... ResearchGate.
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC.
-
Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. PrepChem.com.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Piperidine Impurities. BOC Sciences.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
-
ligand- enabled nickel-catalyzed reductive difluoromethylation of aryl iod. Beilstein Journal of Organic Chemistry.
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
-
4-(3,4-difluorophenyl)piperidine hydrochloride synthesis. ChemicalBook.
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters - ACS Publications.
-
Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
-
3,3-DIFLUORO-4-(FLUOROMETHYL)PIPERIDINE HCL. Fluorochem.
-
4-(Difluoromethoxy)piperidine hydrochloride. Vibrant Pharma Inc..
-
(PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate.
-
PIPERIDINE. Ataman Kimya.
-
Piperidine Impurity Standards, USP related compounds. SynThink Research Chemicals.
-
This compound. BLD Pharm.
-
Piperidine Synthesis. DTIC.
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF - ResearchGate.
-
4,4-Difluoropiperidine 97 144230-52-4. Sigma-Aldrich.
-
Certificate of Analysis. Leyan.
-
4-Difluoromethylpiperidine hydrochloride. SCBT.
-
4-(Trifluoromethyl)piperidine 97 155849-49-3. Sigma-Aldrich.
-
Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. Benchchem.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
-
Analytical Methods. RSC Publishing.
-
4-methyl-2-(trifluoromethyl)piperidine hydrochloride. Sigma-Aldrich.
-
Purification of THP protected compound. Reddit.
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
-
4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. ChemScene.
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- 8. prepchem.com [prepchem.com]
enhancing solubility of 4-(Difluoromethyl)piperidine hydrochloride for screening
Technical Support Center: 4-(Difluoromethyl)piperidine hydrochloride
Welcome to the technical support guide for this compound. This document provides troubleshooting solutions and answers to frequently asked questions regarding the solubility of this compound for screening applications. Our goal is to equip researchers, chemists, and drug development professionals with the practical knowledge to overcome common solubility challenges encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the fundamental properties of this compound is the first step to troubleshooting. As a hydrochloride salt of a secondary amine, its behavior in solution is governed by its ionic nature and the pKa of the parent amine.
-
Structure: It is a salt, meaning it is ionic and generally predisposed to solubility in polar solvents.
-
pKa: The pKa of the parent piperidine is approximately 11.1.[1] The difluoromethyl group is electron-withdrawing and will lower the basicity of the piperidine nitrogen, likely resulting in a pKa for the conjugate acid in the range of 9-10. This is a critical parameter, as the compound's charge state—and thus its aqueous solubility—is highly dependent on pH.
-
Solubility Profile: As a hydrochloride salt, it is expected to be soluble in aqueous solutions.[2] However, the organic scaffold, particularly with fluorination, can limit the extent of this solubility. It is highly soluble in Dimethyl Sulfoxide (DMSO), the standard for compound stock solutions.[3]
Q2: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?
A2: This is a classic phenomenon known as "solvent-shifting precipitation".[4] Your compound is highly soluble in the polar aprotic solvent DMSO. When you introduce this DMSO stock into an aqueous buffer, you are drastically changing the solvent environment. The concentration of DMSO drops, and the surrounding water molecules, which are less effective at solvating the organic part of your molecule, cannot maintain its solubility. This causes the compound to "crash out" of the solution.[4]
Q3: What is the maximum concentration of DMSO my assay can tolerate?
A3: This is highly dependent on your specific assay, particularly if it is cell-based. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4] However, sensitive cell lines or certain enzymatic assays may show effects at concentrations as low as 0.1%.[4] It is imperative to perform a DMSO tolerance control experiment for your specific assay to determine the maximum allowable concentration that does not interfere with the biological readout.
Q4: How does pH dramatically affect the solubility of this compound?
A4: Because this compound is the salt of a weak base, its solubility in water is highly pH-dependent.[][6] At acidic to neutral pH, the piperidine nitrogen is protonated (R₂NH₂⁺), making the molecule a cation that is readily solvated by water. As the pH increases and approaches the pKa of the piperidine conjugate acid (est. 9-10), the nitrogen will be deprotonated to its neutral, free base form (R₂NH). This free base is significantly less polar and, therefore, much less soluble in water, which can lead to precipitation.[7][8]
Part 2: Troubleshooting Guide & Protocols
This section provides structured, step-by-step guidance for resolving specific solubility problems.
Problem: Precipitate Forms in Aqueous Assay Buffer Upon Dilution
This is the most common failure mode. The following workflow provides a systematic approach to resolving this issue.
Caption: Decision tree for addressing compound precipitation.
Strategy 1: pH Modification
Causality: The goal is to keep the piperidine nitrogen protonated (cationic form), which maximizes aqueous solubility. By lowering the pH of the assay buffer, we shift the equilibrium far from the compound's pKa, favoring the more soluble, charged species.[][6]
-
Prepare Buffers: Prepare a set of your primary assay buffer (e.g., Phosphate or MES buffer) at various pH values. A typical range to test would be pH 5.0, 5.5, 6.0, 6.5, and 7.0.
-
Note: Ensure the buffer system used has adequate buffering capacity at the tested pH values.
-
-
Prepare Compound Plate: In a 96-well plate, add the required volume of each buffer to different wells.
-
Add Compound Stock: Add a small volume of your concentrated DMSO stock of this compound to each well to achieve the final desired screening concentration. Ensure the final DMSO percentage is constant across all wells.
-
Mix and Equilibrate: Mix the plate thoroughly (e.g., on a plate shaker for 15 minutes). Allow the plate to equilibrate at the assay temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for precipitation against a dark background. You can also use a plate reader to measure light scattering (nephelometry) at a wavelength like 600 nm to quantify precipitation.
-
Select Optimal pH: Choose the lowest pH that maintains solubility while being compatible with your biological assay. You must validate that the selected pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Strategy 2: Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[] This creates a more "hospitable" environment for the organic parts of your molecule, reducing the solvent-shifting effect and preventing precipitation.[]
-
Select Co-solvents: Choose a panel of biocompatible co-solvents. See the table below for common starting points.
-
Prepare Buffered Co-solvent Solutions: For each co-solvent, prepare a series of dilutions in your primary assay buffer (at the optimal pH determined previously, if applicable). Common concentrations to test are 1%, 2%, 5%, and 10% (v/v).
-
Test Solubility: Using a 96-well plate, add your compound stock to each buffered co-solvent solution to the final desired concentration.
-
Mix, Equilibrate, and Inspect: Follow steps 4 and 5 from the pH-Solubility Screening protocol.
-
Validate Assay Compatibility: Identify the lowest concentration of a co-solvent that maintains solubility. Crucially , you must run a control experiment to ensure this co-solvent concentration does not interfere with your assay's performance.
| Co-solvent | Typical Starting Conc. (v/v) | Notes |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Generally well-tolerated in many assays.[] |
| Propylene Glycol (PG) | 1 - 10% | Can increase viscosity.[] |
| Ethanol | 1 - 5% | Can be problematic for some enzymes and cells. |
| Glycerol | 1 - 10% | High viscosity; very biocompatible.[] |
Strategy 3: Employing Solubilizing Excipients
Causality: Certain molecules, like cyclodextrins, can encapsulate poorly soluble compounds. Cyclodextrins have a hydrophobic interior and a hydrophilic exterior.[9][10] The hydrophobic part of your drug molecule partitions into the cyclodextrin's inner cavity, while the hydrophilic exterior allows the entire complex to remain dissolved in water.[9][11][]
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical applications due to its high water solubility and low toxicity.[9]
-
Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD in your assay buffer at a range of concentrations (e.g., 10, 20, 50 mM).
-
Test Solubility: As in previous protocols, add your DMSO compound stock to the cyclodextrin-containing buffers.
-
Mix, Equilibrate, and Inspect: Follow steps 4 and 5 from the pH-Solubility Screening protocol.
-
Validate Assay Compatibility: The cyclodextrin itself can sometimes interact with assay components. It is essential to run a control with HP-β-CD alone to ensure it does not generate a false signal. The drug must also be able to leave the cyclodextrin cavity to interact with its biological target.[]
Part 3: Advanced Considerations & Best Practices
-
Stock Solution Stability: Compound precipitation can also occur in high-concentration DMSO stocks, especially after freeze-thaw cycles or if the DMSO absorbs atmospheric water.[13][14][15]
-
Best Practice: Use anhydrous DMSO, aliquot stock solutions to minimize freeze-thaw cycles, and store them with desiccant at -20°C or -80°C. If precipitation is observed in the stock, gentle warming and sonication may help redissolve the compound, but persistent issues may indicate the stock concentration is too high.
-
-
Salt Form Screening: If the hydrochloride salt proves intractable, screening for alternative salt forms (e.g., mesylate, tosylate, succinate) could yield a form with superior solubility and stability characteristics.[7][8][16] This is an advanced technique typically performed during lead optimization.
References
- Ansari, M. J., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews. [Link]
- Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]
- Sadeghi, F., et al. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. IntechOpen. [Link]
- Aksu, B. (2024). pH adjustment: Significance and symbolism. IntechOpen. [Link]
- Lohith, T. N., et al. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]
- PubChem. Piperidine, hydrochloride (1:1).
- PubChem. Piperidine.
- Sussex Drug Discovery Centre. (2014).
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Manchare, M. (2015).
- DrugBank Online. Piperidine. [Link]
- Labinsights. (2023). Techniques to Enhance Drug Solubility. [Link]
- DrugBank Online. Piperidine Hydrochloride. [Link]
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]
- Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
- Kumar, L., et al. (2018).
- Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Thatipamula, R. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Technology. [Link]
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Kumar, L., & Bansal, A. K. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ziath.com [ziath.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-(Difluoromethyl)piperidine Hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(difluoromethyl)piperidine hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a user-friendly question-and-answer format to address the specific challenges you may encounter during your experiments.
Introduction: Navigating the Reactivity of this compound
4-(Difluoromethyl)piperidine is a valuable building block in medicinal chemistry, offering a unique combination of a saturated heterocyclic scaffold and the electron-withdrawing difluoromethyl group. However, its use, particularly as the hydrochloride salt, presents specific challenges in common synthetic transformations like N-arylation and N-alkylation. This guide is designed to provide you with the expertise and practical insights needed to successfully incorporate this versatile molecule into your synthetic routes.
The primary considerations when working with this compound are:
-
The Hydrochloride Salt: The piperidine nitrogen is protonated, rendering it non-nucleophilic. In-situ neutralization with a suitable base is a prerequisite for most reactions.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the difluoromethyl group decreases the electron density on the piperidine nitrogen, reducing its nucleophilicity compared to unsubstituted piperidine. This often necessitates more forcing reaction conditions or carefully selected catalyst systems.
-
Steric Hindrance: While not excessively bulky, the 4-substituent can influence the approach of reagents to the nitrogen atom, impacting catalyst and substrate binding.
This guide will address these challenges in the context of the most common reactions involving this substrate: N-arylation, N-alkylation, and reductive amination.
Section 1: N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for forming C-N bonds and is a preferred method for the N-arylation of piperidines.[1][2] However, the reduced nucleophilicity of 4-(difluoromethyl)piperidine requires careful optimization of the catalytic system.
Frequently Asked Questions (FAQs) for N-Arylation
Q1: How do I handle the hydrochloride salt of 4-(difluoromethyl)piperidine for a Buchwald-Hartwig reaction?
A1: The hydrochloride salt must be neutralized in situ to generate the free, nucleophilic secondary amine. This is typically achieved by using at least two equivalents of a base: one to neutralize the HCl salt and one to participate in the catalytic cycle. Strong, non-nucleophilic bases are generally preferred.[3]
Q2: What is the best palladium precursor and ligand combination for the N-arylation of this substrate?
A2: For sterically hindered or less nucleophilic secondary amines, bulky, electron-rich biarylphosphine ligands are the gold standard.[4] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination. Pre-formed palladium catalysts, known as precatalysts, are often more reliable than generating the active catalyst in situ from a palladium salt like Pd(OAc)₂.[5]
Q3: Can I use aryl chlorides as coupling partners?
A3: Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond.[1] However, modern Buchwald-Hartwig catalyst systems with highly active ligands have been developed that can effectively couple aryl chlorides, even at room temperature in some cases.
Catalyst and Ligand Selection Guide for N-Arylation
The choice of ligand is paramount for a successful Buchwald-Hartwig amination with a challenging substrate like 4-(difluoromethyl)piperidine. The following table provides a comparison of commonly used ligands and their typical applications.
| Ligand | Palladium Precursor | Typical Substrates | Key Advantages |
| XPhos | XPhos Pd G2/G3 | Aryl chlorides, bromides, triflates | High reactivity, broad substrate scope.[4] |
| RuPhos | RuPhos Pd G2/G3 | Aryl chlorides, bromides, triflates | Excellent for sterically demanding couplings.[6] |
| BrettPhos | BrettPhos Pd G3 | Primary and secondary amines | Prevents over-arylation of primary amines.[5] |
| Josiphos-type ligands | [Pd(allyl)Cl]₂ | Direct coupling with ammonia | Useful for challenging primary amine couplings.[1] |
Experimental Protocol: N-Arylation of this compound with an Aryl Bromide
This protocol provides a general starting point for the Buchwald-Hartwig amination. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.2 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium precatalyst (0.02 eq.), and sodium tert-butoxide (2.2 eq.).
-
Add anhydrous, degassed toluene to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2: N-Alkylation Reactions
Direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds are two common strategies for introducing alkyl groups onto the piperidine nitrogen.
Frequently Asked Questions (FAQs) for N-Alkylation
Q1: Which method is better for N-alkylation: direct alkylation or reductive amination?
A1: The choice depends on the desired alkyl group and the available starting materials.
-
Direct Alkylation: This method is suitable for introducing simple alkyl groups using the corresponding alkyl halides.[7] However, over-alkylation to form a quaternary ammonium salt can be a side reaction.
-
Reductive Amination: This is a milder and often more selective method, particularly for introducing more complex or functionalized alkyl groups from aldehydes or ketones.[8][9] It avoids the issue of over-alkylation.
Q2: What base should I use for the direct N-alkylation of this compound?
A2: Similar to N-arylation, the hydrochloride salt must be neutralized. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is commonly used.[7] Using an excess of the base will also neutralize the hydrogen halide formed during the reaction.
Q3: What reducing agent is recommended for the reductive amination?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is a mild and selective reducing agent that is effective for reducing the intermediate iminium ion in the presence of unreacted aldehyde.[10]
Catalyst and Reagent Selection for N-Alkylation
| Reaction Type | Key Reagents | Typical Solvents | Key Considerations |
| Direct N-Alkylation | Alkyl halide (iodides > bromides > chlorides), K₂CO₃ or Et₃N | Acetonitrile, DMF | Slow addition of the alkyl halide can minimize over-alkylation.[11] |
| Reductive Amination | Aldehyde or ketone, NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acid catalysis (e.g., acetic acid) can accelerate iminium ion formation.[8] |
| Copper-Catalyzed N-Alkylation | Alkyl halide, Copper(I) source (e.g., CuI), Ligand (e.g., rac-BINOL) | THF | A newer method that can be effective for challenging alkylations.[12] |
Experimental Protocol: Reductive Amination of this compound with an Aldehyde
Materials:
-
This compound
-
Aldehyde
-
Triethylamine (Et₃N)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.
-
Add triethylamine (1.1 eq.) to the suspension and stir for 15-20 minutes at room temperature to generate the free base in situ.
-
Add the aldehyde (1.1 eq.) to the reaction mixture and stir for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In portions, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My N-arylation reaction is showing low or no conversion. What should I do?
A1: Low conversion in Buchwald-Hartwig aminations can stem from several factors.[5] Consider the following troubleshooting steps:
-
Insufficient Base: Ensure you are using at least two equivalents of a strong, dry base like NaOtBu or K₃PO₄ to both neutralize the hydrochloride and facilitate the catalytic cycle.
-
Catalyst Deactivation: The amine itself can sometimes act as an inhibitor.[13] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 if generating the catalyst in situ) can sometimes improve results. Using a robust precatalyst is highly recommended.
-
Aryl Halide Reactivity: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are more reactive. Alternatively, screen more active catalyst systems (e.g., those with ligands like XPhos or RuPhos).
-
Temperature and Reaction Time: The reduced nucleophilicity of your substrate may require higher temperatures (up to 120 °C) and longer reaction times.
Q2: I am observing significant amounts of a quaternary ammonium salt in my direct N-alkylation reaction. How can I minimize this?
A2: The formation of a quaternary ammonium salt is a common side reaction in direct N-alkylations. To favor mono-alkylation:
-
Slow Addition of Alkyl Halide: Use a syringe pump to add the alkyl halide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent and favors reaction with the more abundant secondary amine.[7]
-
Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkyl halide.
-
Consider Reductive Amination: If the problem persists, switching to a reductive amination protocol will eliminate the possibility of over-alkylation.
Q3: My reductive amination is sluggish. How can I improve the reaction rate?
A3: Slow reductive aminations are often due to inefficient formation of the iminium ion intermediate.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion.
-
Water Scavenging: The formation of the iminium ion produces water, which can hydrolyze the intermediate back to the starting materials. Adding a drying agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium towards the product.
Visualizing the Workflows
Logical Workflow for N-Arylation
Caption: Workflow for Buchwald-Hartwig N-arylation.
Decision Tree for N-Alkylation Method Selection
Caption: Selecting the appropriate N-alkylation method.
References
- Buchwald–Hartwig amin
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchG
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem
- Buchwald-Hartwig Amin
- Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF - ResearchG
- The Buchwald–Hartwig Amination After 25 Years - ResearchG
- Procedure for N-alkylation of Piperidine?
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
- A comparative study of inorganic bases for palladium-c
- Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC - NIH
- Scope of the Cu‐catalyzed piperidine synthesis. Yields of purified...
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Public
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Palladium( ii )-catalysed ortho -arylation of N -benzylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00410A
- CH633264A5 - N-alkyl-piperidine DERIVATIVES.
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central
- Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions - Benchchem
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Public
- Copper-Catalyzed Alkylation of Aliph
- A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine - Benchchem
- Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor
- NHC Ligand Enabled C(sp3)
- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Public
- C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - ACS Public
- Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4)
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI
- A General Strategy for N-(Hetero)
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides | Request PDF - ResearchG
- Copper-Catalyzed Direct Ortho-Alkylation of N-Iminopyridinium Ylides with N-Tosylhydrazones | Request PDF - ResearchG
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Journal of the American Chemical Society
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed
- Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual C
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
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Technical Support Center: Minimizing Byproduct Formation in Multi-Step Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. As a cornerstone heterocyclic motif in over twenty classes of pharmaceuticals and numerous alkaloids, the efficient and clean synthesis of the piperidine scaffold is of paramount importance to the drug development community.[1] This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize multi-step piperidine syntheses, with a specific focus on identifying and minimizing the formation of common and challenging byproducts.
Here, we move beyond simple protocols to explain the mechanistic origins of these impurities and provide actionable, field-proven strategies to mitigate their formation. Our aim is to empower you with the expertise to achieve higher yields, purities, and more robust synthetic routes.
Frequently Asked Questions (FAQs)
General Issues & Purification
Q1: My purified piperidine has a yellow tint. What is the likely cause and how can I remove it? A1: A yellow discoloration in piperidine is commonly due to oxidation products formed upon exposure to air.[2][3] While this may not always interfere with subsequent reactions, it indicates impurity. For many applications, purification by distillation is effective.[2] Pre-drying the piperidine with solid potassium hydroxide (KOH) pellets is recommended to remove water before distillation.[2]
Q2: I'm struggling to separate my piperidine product from the pyridine starting material by distillation. What's happening? A2: This is a classic challenge caused by the formation of an azeotrope, a constant-boiling mixture of piperidine and pyridine (approximately 92% piperidine and 8% pyridine).[2][4] Simple fractional distillation cannot overcome this. A highly effective chemical method is to bubble carbon dioxide (CO2) gas through a solution of the mixture in an organic solvent like acetone.[4][5] Piperidine reacts to form a solid piperidine carbonate salt, while the less basic pyridine does not. The salt can be isolated by filtration and then treated with a strong base (e.g., NaOH) to liberate the pure, free piperidine.[2][5]
Q3: My N-alkylated piperidine product is forming a water-soluble salt, complicating the workup. What is this byproduct? A3: You are likely observing over-alkylation, where the desired N-alkylated tertiary amine reacts further with the alkylating agent to form a quaternary ammonium salt.[6] These salts are often highly soluble in water, leading to yield loss and purification difficulties.[6] This is especially common with highly reactive alkylating agents like methyl iodide or benzyl bromide.[6]
Troubleshooting Guides by Synthetic Method
This section provides in-depth troubleshooting for common synthetic routes to piperidines, focusing on specific byproduct formation and mitigation strategies.
Method 1: Catalytic Hydrogenation of Pyridines
Catalytic hydrogenation is a robust and widely used method for synthesizing piperidines.[7][8] However, the aromatic stability of the pyridine ring and potential side reactions necessitate careful control over reaction conditions.[4][9]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Reaction Stalls | Catalyst Poisoning: The nitrogen lone pair in pyridine can bind strongly to the metal catalyst surface, inhibiting its activity. This is a form of self-poisoning.[10][11] Impurities in starting materials (e.g., sulfur compounds) can also poison the catalyst.[12] | 1. Acidic Solvent: Use glacial acetic acid as the solvent.[4][9] Protonation of the pyridine nitrogen reduces its ability to poison the catalyst.[9] 2. Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more active than palladium for pyridine reduction.[4][7][10] Platinum(IV) oxide (PtO₂, Adams' catalyst) is also highly effective, especially for substituted pyridines.[4][7][9] 3. Purify Starting Materials: Ensure high-purity pyridine and anhydrous solvents are used.[7] |
| Over-reduction (Ring Opening) | Hydrogenolysis: After formation, the C-N bond of the piperidine ring can be cleaved by the catalyst under harsh conditions (high temperature/pressure), leading to ring-opened byproducts like pentylamines.[7] | 1. Milder Conditions: Optimize for the lowest effective temperature and pressure.[7] 2. Catalyst Selection: Rhodium-based catalysts are often reported to be less prone to causing over-reduction compared to palladium or nickel.[7] |
| Hydrodehalogenation | Catalyst Activity: For halogen-substituted pyridines, catalysts like Pd/C are known to promote the cleavage of the carbon-halogen bond. | 1. Catalyst Choice: Use a catalyst less prone to dehalogenation, such as PtO₂ under controlled conditions.[7] 2. Monitor Reaction: Carefully monitor the reaction to stop it once the pyridine ring is reduced, minimizing contact time that could lead to dehalogenation. |
Workflow & Protocol: Hydrogenation of Substituted Pyridine with PtO₂
This protocol is particularly effective for substituted pyridines where catalyst poisoning can be more pronounced.
Protocol Details:
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[4][9]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[4]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 60 bar). Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[4][9]
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be neutralized with a base (e.g., NaOH) and the product extracted with an organic solvent.
Method 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is widely used for synthesizing N-substituted piperidines or for cyclization reactions to form the piperidine ring itself.[13][14] The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ.
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Alcohol Byproduct | Premature Reduction: The reducing agent reduces the starting carbonyl compound before it can form the imine intermediate. This is common with powerful reducing agents like sodium borohydride (NaBH₄). | 1. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[6][15] It is milder and selectively reduces the iminium ion over the carbonyl starting material.[6][15] 2. pH Control: The reaction is often optimal at a mildly acidic pH (4-6) to facilitate iminium ion formation without degrading the borohydride reagent.[12] Acetic acid can be used as an additive.[12] |
| Bis-alkylation / Dimerization | Double Reductive Amination: In syntheses starting from dicarbonyl compounds and a primary amine or ammonia, a second intramolecular reductive amination can occur, leading to undesired bicyclic products. | 1. Control Stoichiometry: Carefully control the stoichiometry of the reactants. 2. Stepwise Addition: Consider a stepwise approach where the first C-N bond is formed and isolated before the second cyclization step is initiated. |
| Low Yield / Incomplete Reaction | Poor Iminium Ion Formation: Steric hindrance on the amine or carbonyl can slow the initial condensation step.[12] Incorrect pH can also inhibit this step.[12] | 1. Optimize pH: As mentioned, a mildly acidic environment is crucial.[12] 2. Increase Temperature: For sterically hindered substrates, gently heating the reaction may be necessary.[12] 3. Dean-Stark Trap: For sluggish reactions, removing the water formed during imine formation using a Dean-Stark apparatus can drive the equilibrium forward. |
Workflow & Protocol: Reductive Amination using NaBH(OAc)₃
This protocol is a reliable method for N-alkylation of a piperidine with an aldehyde or ketone, effectively avoiding over-alkylation byproducts.[6]
Protocol Details:
-
Reactant Mixing: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).[6]
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.[6]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent, dry the organic layers, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]
Method 3: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring with good stereocontrol. It typically involves the reaction of an imine (the dienophile) with a diene. However, the reaction mechanism can be complex, sometimes proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, which can affect stereoselectivity and lead to byproducts.[4][16][17]
Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Diastereoselectivity | Stepwise Mechanism: Strong Lewis acids can promote a stepwise Mannich-Michael pathway, which often results in lower stereoselectivity compared to a concerted cycloaddition.[4][16] | 1. Catalyst Screening: The choice of catalyst is critical. Screen various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids to find optimal conditions. Organocatalysts can also offer different selectivity profiles.[4][16] 2. Use Cyclic Dienes: Cyclic dienes often impart higher diastereoselectivity due to their conformationally restricted transition states.[4] |
| Low Yield | Poor Reactivity: The electronic nature of the imine is key. Electron-poor imines are more reactive dienophiles. | 1. Modify Imines: Use imines with electron-withdrawing groups on the nitrogen (e.g., tosyl, nosyl) to increase the reaction rate.[4] 2. Catalyst Choice: A stronger Lewis acid might be required to activate the imine sufficiently, but this must be balanced against potential side reactions. |
| Formation of Side Products | Decomposition/Polymerization: Higher temperatures or prolonged reaction times can lead to the decomposition of reactants or polymerization of the diene.[4] The reaction can also be reversible.[18] | 1. Control Temperature: Lowering the reaction temperature can often minimize the formation of degradation byproducts.[4] 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid product degradation.[4] |
References
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- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020). PubMed.
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- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). PubMed.
- D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Piperidines. Thieme.
- Development of a Scalable Synthesis of Oligomeric Piperidine-N-O-alkyl Ethers. (2014). ACS Publications.
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- Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). PMC, PubMed Central.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
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- Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube.
- Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. (2016). ACS Publications.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025). The Journal of Organic Chemistry - ACS Publications.
- Hofmann-Loffler-Freytag Reaction. (n.d.). Cambridge University Press.
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- Piperidine | C5H11N | CID 8082. (n.d.). PubChem - NIH.
- Synthesis of functional homo‐ and co‐oligomers of vinylpyrrole fused tetramethylpiperidine. (2025). ResearchGate.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals.
- Hofmann–Löffler–Freytag reaction | Request PDF. (n.d.). ResearchGate.
- Procedure for N-alkylation of Piperidine?. (2017). ResearchGate.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry - ACS Publications.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate.
- Hofmann Loffler Freytag Reaction|Previous Year Solved Problems|Important for CSIR-NET GATE Chemistry. (2020). YouTube.
- Hofmann–Löffler–Freytag Reaction. (n.d.). ResearchGate.
- Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. (2024). ChemRxiv | Cambridge Open Engage.
- Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. (2024). PubMed.
- Piperidine. (n.d.). Wikipedia.
- Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a. (n.d.). ACS Publications.
- Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. (2025). American Chemical Society.
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Validation & Comparative
A Senior Application Scientist's Guide: 4-(Difluoromethyl)piperidine vs. 4-(Trifluoromethyl)piperidine Hydrochloride in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone for optimizing the druglike properties of lead compounds. The piperidine scaffold, a privileged structure in numerous FDA-approved drugs, serves as a versatile anchor for these modifications.[1] This guide provides an in-depth comparison of two key building blocks: 4-(Difluoromethyl)piperidine hydrochloride and 4-(Trifluoromethyl)piperidine hydrochloride. We will dissect their distinct physicochemical properties and explore the profound implications of choosing one over the other in drug development programs.
The Strategic Value of Fluorination on the Piperidine Core
The introduction of fluorine into a drug candidate is a well-established strategy to modulate a range of properties critical for therapeutic success.[2] When appended to the ubiquitous piperidine ring, difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) groups offer medicinal chemists powerful tools to fine-tune lipophilicity, metabolic stability, and target engagement.[1][3] The choice between a -CHF₂ and a -CF₃ group is not trivial; it represents a critical decision point that can dictate a compound's ultimate pharmacokinetic and pharmacodynamic profile.
Key Structural Differences:
Below are the chemical structures of the two building blocks under consideration.
Caption: Chemical structures of the hydrochloride salts of 4-(Difluoromethyl)piperidine and 4-(Trifluoromethyl)piperidine.
Head-to-Head Comparison: Physicochemical Properties
The seemingly minor difference of a single hydrogen atom versus a fluorine atom leads to divergent and predictable changes in molecular properties. These differences are summarized below and explored in detail in the subsequent sections.
| Property | 4-(Difluoromethyl)piperidine | 4-(Trifluoromethyl)piperidine | Rationale & Implication for Drug Design |
| Lipophilicity (LogP) | Lower | Higher | The -CF₃ group is significantly more lipophilic, which can enhance membrane permeability but may also increase off-target toxicity and metabolic clearance if not balanced.[3][4] The less lipophilic -CHF₂ group can be advantageous for maintaining aqueous solubility.[5] |
| Hydrogen Bonding | H-Bond Donor | None / Weak H-Bond Acceptor | The acidic proton on the -CHF₂ group can act as a hydrogen bond donor, potentially forming key interactions within a protein binding site, acting as a bioisostere for groups like hydroxyls or thiols.[6][7] The -CF₃ group lacks this capability. |
| Metabolic Stability | High | Very High | Both groups block metabolism at the 4-position due to the strength of the C-F bond.[8] The -CF₃ group is generally considered one of the most effective substituents for enhancing metabolic stability and can confer a "global protective effect" on adjacent sites.[9][10] |
| Acidity/Basicity (pKa) | More Basic (Higher pKa) | Less Basic (Lower pKa) | The strongly electron-withdrawing -CF₃ group reduces the basicity of the piperidine nitrogen more than the -CHF₂ group.[11] This influences the ionization state at physiological pH, affecting solubility, receptor binding, and cell penetration. |
Deep Dive into Key Performance Metrics
Lipophilicity: A Tale of Two Fluorinated Groups
Lipophilicity is a critical parameter governing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The trifluoromethyl group is one of the most powerful lipophilicity-enhancing substituents used in drug design.[12] In contrast, the difluoromethyl group offers a more moderate increase in lipophilicity and, in some contexts, can even be less lipophilic than a corresponding methyl group.[5][7]
-
Trifluoromethyl (-CF₃): The three electron-withdrawing fluorine atoms create a highly non-polar, lipophilic surface. This significantly increases a molecule's tendency to partition into lipid environments, which can be beneficial for crossing the blood-brain barrier or cell membranes.[3] However, excessive lipophilicity can lead to poor solubility and increased clearance by metabolic enzymes.
-
Difluoromethyl (-CHF₂): This group is considered a "lipophilic hydrogen bond donor".[5] While still more lipophilic than a simple methyl group, its overall contribution is less pronounced than the -CF₃ group. This provides a valuable option for chemists seeking to increase metabolic stability without dramatically increasing lipophilicity, helping to maintain a favorable balance of properties.[6]
Metabolic Stability: Blocking the P450 Superfamily
One of the primary reasons for incorporating fluorinated groups is to block sites of oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[10] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to enzymatic cleavage.[3]
-
4-(Trifluoromethyl)piperidine: This moiety is exceptionally robust against metabolic attack at the 4-position. The strong electron-withdrawing nature of the -CF₃ group can also deactivate the piperidine ring, making it less susceptible to metabolism at other positions, a phenomenon described as a "global protective effect".[9]
-
4-(Difluoromethyl)piperidine: This group also effectively blocks metabolism at its point of attachment. While highly stable, it may not provide the same level of global protection as the -CF₃ group, meaning metabolism might shift to other vulnerable parts of the molecule.[8]
Hydrogen Bonding Potential: The Unique Role of the -CHF₂ Proton
The ability to form hydrogen bonds is fundamental to molecular recognition and drug-target binding. Herein lies the most profound difference between the two groups.
-
4-(Difluoromethyl)piperidine: The two highly electronegative fluorine atoms render the attached proton sufficiently acidic to act as a hydrogen bond donor.[6] This unique capability allows the -CHF₂ group to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[7] This can be a decisive advantage for maintaining or enhancing binding affinity in a target protein's active site.
-
4-(Trifluoromethyl)piperidine: The -CF₃ group cannot act as a hydrogen bond donor. The fluorine atoms can act as very weak hydrogen bond acceptors, but this interaction is generally not considered a primary driver of binding affinity.
This distinction is visualized in the diagram below, illustrating how the -CHF₂ group can engage with a hypothetical receptor's hydrogen bond acceptor (like a carbonyl oxygen), an interaction unavailable to the -CF₃ group.
Caption: Interaction potential of -CHF₂ vs. -CF₃ groups with a biological target.
Experimental Workflow: Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of compounds containing these motifs, a standardized in vitro assay using human liver microsomes (HLM) is employed. This protocol provides a reliable measure of a compound's intrinsic clearance.
Protocol: In Vitro Metabolic Stability Assay in HLM
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.[10]
Materials:
-
Test compounds (4-(Difluoromethyl)piperidine- and 4-(Trifluoromethyl)piperidine-containing analogues)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
Control compounds (high and low clearance)
-
96-well incubation plates
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Compound Incubation: Add the test compounds to the HLM master mix at a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched plates to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
The workflow for this crucial experiment is depicted below.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Conclusion and Strategic Recommendations
The choice between 4-(difluoromethyl)piperidine and 4-(trifluoromethyl)piperidine hydrochloride is a strategic decision guided by the specific objectives of a drug discovery program.
-
Choose 4-(Trifluoromethyl)piperidine hydrochloride when:
-
Choose this compound when:
-
The goal is to introduce a metabolically stable hydrogen bond donor to mimic a hydroxyl, thiol, or amine group in the target binding site.[6]
-
A more nuanced modulation of lipophilicity is required, avoiding the large increases associated with the -CF₃ group to maintain solubility or reduce off-target effects.
-
Fine-tuning the basicity (pKa) of the piperidine nitrogen is critical for the desired pharmacokinetic profile.
-
By understanding the distinct and complementary properties of these two valuable building blocks, researchers can make more informed and rational decisions, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.
References
- BenchChem. (n.d.). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- Chem-Impex. (n.d.). 4-[4-(Trifluoromethyl)Benzyl]Piperidine Hydrochloride.
- Poreba, M. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2).
- J.G. Vallverdú, L., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- O'Hagan, D., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)piperidine hydrochloride.
- Diana, G. D., et al. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed.
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- Wikipedia. (n.d.). Trifluoromethyl group.
- Leroux, F. R., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH.
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- University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
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- ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range.
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A Comparative Guide to the Biological Activity of Mono- vs. Di-Fluorinated Piperidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties can profoundly influence a compound's conformational preferences, metabolic stability, and target affinity. The piperidine moiety, a ubiquitous scaffold in numerous approved drugs, is a prime candidate for fluorination to enhance its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of mono- and di-fluorinated piperidines, supported by experimental data and detailed protocols to inform rational drug design and lead optimization efforts.
The Fluorine Effect: More Than Just a Hydrogen Mimic
While often considered a bioisostere of hydrogen, fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond introduce significant electronic and conformational effects. In the context of the piperidine ring, these effects are particularly pronounced, influencing the molecule's three-dimensional structure and its interactions with biological targets.
Conformational Control: The Axial Preference of Fluorine
A key principle governing the behavior of fluorinated piperidines is the preference of the fluorine atom to occupy an axial position on the chair conformation of the ring. This is in contrast to most other substituents, which typically favor the less sterically hindered equatorial position. This axial preference is driven by a combination of electrostatic and hyperconjugative interactions.[1][2]
Specifically, favorable charge-dipole interactions between the electron-rich fluorine and the protonated piperidine nitrogen, along with hyperconjugation from axial C-H bonds into the antibonding orbital of the C-F bond, stabilize the axial conformation.[2] This conformational locking can have profound implications for a molecule's biological activity by pre-organizing it into a bioactive conformation for optimal target engagement.
Caption: Fluorination of the piperidine ring induces a strong preference for the axial conformation, leading to increased rigidity and altered biological activity.
Comparative Analysis of Biological Properties
The introduction of one or two fluorine atoms onto the piperidine ring can systematically modulate key drug-like properties. The following sections provide a comparative analysis of metabolic stability and binding affinity, supported by experimental data from the literature.
Metabolic Stability: Blocking Sites of Metabolism
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability. The high energy of the C-F bond makes it significantly more resistant to cleavage by metabolic enzymes, such as cytochrome P450s (CYPs), compared to a C-H bond.[3] By strategically placing fluorine at a known site of metabolism, the metabolic "soft spot" can be blocked, leading to a longer half-life and improved bioavailability.
While direct comparative studies on a homologous series are not always available, the general principle is that di-fluorination often imparts greater metabolic stability than mono-fluorination, provided the fluorines are positioned to block multiple potential sites of metabolism or to significantly alter the electronic properties of the ring to disfavor enzymatic oxidation.
Table 1: Illustrative Comparison of Metabolic Stability of Fluorinated Piperidine Analogs
| Compound | Description | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Piperidine | Non-fluorinated | 30 | 23.1 |
| Mono-fluoropiperidine | Single fluorine substitution | 60 | 11.6 |
| Di-fluoropiperidine | Two fluorine substitutions | >120 | <5.8 |
Note: The data in this table is representative and compiled from various sources to illustrate the general trend. Actual values will vary depending on the specific compound and assay conditions.[4][5]
This protocol outlines a standard procedure for assessing the metabolic stability of compounds using liver microsomes.
1. Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO.
-
Liver Microsomes: Thaw human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
2. Incubation:
-
Pre-warm the microsomal solution and test compound working solutions to 37°C.
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound to each well to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
3. Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
4. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
5. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
Caption: A streamlined workflow for determining the metabolic stability of compounds using an in vitro microsomal assay.
Binding Affinity and Potency: Fine-Tuning Receptor Interactions
Fluorination can significantly impact a molecule's binding affinity for its biological target. This can be attributed to several factors:
-
Conformational Rigidity: As discussed, the axial preference of fluorine can lock the piperidine ring into a conformation that is more favorable for binding to the target protein, thus increasing affinity.[6]
-
Altered Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This can be advantageous in reducing off-target effects, such as binding to the hERG channel, which is a common cause of cardiotoxicity.[7] A lower pKa can decrease the population of the protonated species at physiological pH, which is often responsible for hERG binding.
-
Direct Interactions: The fluorine atom itself can participate in favorable interactions within the binding pocket, such as hydrogen bonds or dipole-dipole interactions, further enhancing affinity.
The impact of mono- versus di-fluorination on binding affinity is highly context-dependent and is influenced by the specific topology of the target's binding site. In some cases, a single, strategically placed fluorine atom may be sufficient to achieve optimal binding. In other instances, di-fluorination may be necessary to achieve the desired conformational rigidity or to engage in multiple favorable interactions.
Table 2: Hypothetical Comparative Binding Affinity of Fluorinated Piperidine Analogs against a G-Protein Coupled Receptor (GPCR)
| Compound | Description | Binding Affinity (Ki, nM) |
| Parent Piperidine | Non-fluorinated | 50 |
| Mono-fluoropiperidine | Single fluorine substitution | 15 |
| Di-fluoropiperidine | Two fluorine substitutions | 5 |
Note: This data is illustrative and serves to demonstrate a potential trend. Actual binding affinities will be target- and compound-specific.[8]
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for a specific receptor.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors), and varying concentrations of the unlabeled test compound (mono- and di-fluorinated piperidines).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
5. Detection:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A typical workflow for a competitive radioligand binding assay to determine the binding affinity of test compounds.
Case Study: Fluorinated Piperidines as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases are important enzymes in the central nervous system, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. A study on pyridazinobenzylpiperidine derivatives as MAO inhibitors provides insights into the effects of fluorination. While not a direct comparison of a homologous series, the study revealed that a 3-fluoro substituent on the benzyl ring resulted in an IC50 value of 0.203 µM for MAO-B, demonstrating potent inhibition. This highlights how a single fluorine atom can significantly contribute to the biological activity of a piperidine-containing scaffold.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the piperidine scaffold offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. Mono-fluorination can provide significant improvements in metabolic stability and binding affinity through conformational control and favorable electronic effects. Di-fluorination can further enhance these properties, often leading to even greater metabolic robustness and potentially higher potency, although the benefits are highly dependent on the specific substitution pattern and the target of interest.
As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect the development of even more sophisticated strategies for designing next-generation therapeutics with optimized efficacy and safety profiles. The judicious application of mono- and di-fluorinated piperidines will undoubtedly remain a key tactic in the medicinal chemist's arsenal for years to come.
References
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4496.
- Scott, J. S., O'Dowd, H., & Scott, P. J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
- Müller, K., Faeh, C., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2108-2119.
- Grychowska, K., et al. (2022). Overcoming undesirable hERG affinity by incorporating fluorine atoms: A case of MAO-B inhibitors derived from 1 H-pyrrolo-[3,2-c]quinolines. European Journal of Medicinal Chemistry, 236, 114328.
- Ouchakour, L., et al. (2021). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2021(24), 3465-3473.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-162.
- Al-Hourani, B. J. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(21), 7247.
- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1747.
- Lankin, D. C., et al. (1993). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 115(8), 3356-3357.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Cyprotex. (n.d.). Microsomal Stability.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Kim, M., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 25(13), 7108.
- Bedard, A. M., et al. (2016). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Chemical Neuroscience, 7(11), 1557-1570.
- Grychowska, K., et al. (2022). Overcoming undesirable hERG affinity by incorporating fluorine atoms: A case of MAO-B inhibitors derived from 1 H-pyrrolo-[3,2-c]quinolines. European Journal of Medicinal Chemistry, 236, 114328.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Cyprotex. (n.d.). Microsomal Stability.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Kim, M., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 25(13), 7108.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Piperidine Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific practice. Piperidine and its constitutional isomers, the methylpiperidines (pipecolines), are prevalent structural motifs in a vast array of pharmaceuticals and natural products. While sharing the same molecular formula (C₆H₁₃N), their distinct atomic arrangements give rise to unique physicochemical properties and biological activities. Consequently, the ability to unequivocally differentiate between these isomers is of paramount importance. This guide provides an in-depth comparison of the spectroscopic data for piperidine and its 2-, 3-, and 4-pipecoline isomers, offering a practical framework for their unambiguous identification.
The Structural Challenge: Piperidine and its Isomers
Piperidine is a saturated heterocyclic amine consisting of a six-membered ring with five methylene groups and one nitrogen atom. Its constitutional isomers, 2-pipecoline, 3-pipecoline, and 4-pipecoline, differ in the position of a single methyl group on the piperidine ring. These subtle structural variations manifest as distinct patterns in their respective spectroscopic signatures.
Caption: Chemical structures of piperidine and its constitutional isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all diagnostic of the molecular structure.
Causality in Experimental Choices: The choice of a deuterated solvent is critical in NMR.[2] Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules like piperidine and its isomers due to its excellent solubilizing properties and the single deuterium lock signal. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
Comparative ¹H NMR Data:
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Piperidine | ~2.79 (t, 4H, H-2, H-6), ~1.55 (m, 6H, H-3, H-4, H-5), ~1.4 (br s, 1H, NH) |
| 2-Pipecoline | ~2.9-3.1 (m, 1H, H-2), ~2.5-2.7 (m, 2H, H-6), ~1.0-1.8 (m, 6H, other ring protons), ~1.1 (d, 3H, CH₃) |
| 3-Pipecoline | ~2.8-3.0 (m, 2H, H-2ax, H-6ax), ~2.2-2.4 (m, 2H, H-2eq, H-6eq), ~0.8-1.8 (m, 5H, other ring protons), ~0.9 (d, 3H, CH₃) |
| 4-Pipecoline | ~2.9-3.1 (m, 2H, H-2ax, H-6ax), ~2.0-2.2 (m, 2H, H-2eq, H-6eq), ~1.5-1.7 (m, 1H, H-4), ~1.1-1.3 (m, 4H, H-3, H-5), ~0.9 (d, 3H, CH₃) |
Key Differentiating Features:
-
Piperidine: Exhibits a simple spectrum with two main multiplets for the ring protons and a broad singlet for the N-H proton. The symmetry of the molecule results in fewer signals.
-
2-Pipecoline: The methyl group at the 2-position breaks the symmetry, leading to a more complex spectrum with distinct signals for most of the ring protons. The methine proton at C-2 is shifted downfield, and the methyl group appears as a doublet.
-
3-Pipecoline: The methyl group at the 3-position also breaks the symmetry, resulting in a complex spectrum. The chemical shifts of the protons on the methyl-substituted carbon and adjacent carbons are characteristic.
-
4-Pipecoline: The methyl group at the 4-position maintains a degree of symmetry (a C2 axis). This results in a less complex spectrum compared to the 2- and 3-isomers, but it is still distinguishable from piperidine.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.[1] The number of signals corresponds to the number of non-equivalent carbon atoms, and their chemical shifts are indicative of their chemical environment.
Comparative ¹³C NMR Data:
| Compound | Chemical Shift (δ, ppm) |
| Piperidine | ~47.8 (C-2, C-6), ~27.5 (C-3, C-5), ~25.9 (C-4)[4] |
| 2-Pipecoline | ~53.0 (C-2), ~47.0 (C-6), ~35.0 (C-3), ~26.0 (C-5), ~25.0 (C-4), ~22.0 (CH₃) |
| 3-Pipecoline | ~55.0 (C-2), ~47.0 (C-6), ~32.0 (C-3), ~35.0 (C-4), ~25.0 (C-5), ~20.0 (CH₃) |
| 4-Pipecoline | ~47.0 (C-2, C-6), ~35.0 (C-3, C-5), ~31.0 (C-4), ~22.0 (CH₃)[5] |
Key Differentiating Features:
-
Piperidine: Due to its symmetry, the ¹³C NMR spectrum of piperidine shows only three signals.
-
2-Pipecoline: The spectrum displays six distinct signals, one for each carbon atom, reflecting the lack of symmetry. The carbon bearing the methyl group (C-2) is significantly shifted.
-
3-Pipecoline: This isomer also exhibits six unique carbon signals. The chemical shifts of C-2, C-3, and C-4 are particularly diagnostic.
-
4-Pipecoline: The symmetry of this molecule results in four signals in its ¹³C NMR spectrum, clearly distinguishing it from the other isomers and the parent piperidine.
Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Causality in Experimental Choices: For liquid samples like piperidine and its isomers, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[7] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[8]
Comparative IR Data (Key Vibrational Frequencies, cm⁻¹):
| Compound | N-H Stretch | C-H Stretch | C-N Stretch |
| Piperidine | ~3280 (broad) | ~2930, 2850, 2800 | ~1100 |
| 2-Pipecoline | ~3300 (broad) | ~2960, 2930, 2860 | ~1110 |
| 3-Pipecoline | ~3310 (broad) | ~2950, 2925, 2855 | ~1120 |
| 4-Pipecoline | ~3300 (broad) | ~2940, 2920, 2850 | ~1115 |
Key Differentiating Features:
While the IR spectra of these isomers are quite similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-H bending vibrations and ring vibrations are sensitive to the position of the methyl substituent. For instance, the pattern of bands in the 1400-1000 cm⁻¹ region will show slight but reproducible variations among the isomers.[9]
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.[10]
Causality in Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile and semi-volatile compounds like piperidine and its isomers.[11] The gas chromatograph separates the isomers before they enter the mass spectrometer, providing an additional layer of identification based on their retention times. Electron Ionization (EI) is a common ionization method that induces fragmentation, yielding a characteristic mass spectrum for each isomer.
Comparative Mass Spectrometry Data (Key Fragments, m/z):
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| Piperidine | 85 | 84 | 56, 44, 43 |
| 2-Pipecoline | 99 | 98 | 84, 70, 56, 44 |
| 3-Pipecoline | 99 | 56 | 98, 84, 70, 44 |
| 4-Pipecoline | 99 | 98 | 84, 70, 56, 44 |
Key Differentiating Features:
-
All three pipecoline isomers will have the same molecular ion peak at m/z 99.
-
The primary distinguishing feature in the mass spectra is the relative abundance of the fragment ions.
-
2-Pipecoline: The base peak is often the [M-H]⁺ ion at m/z 98, arising from the loss of a hydrogen atom from the carbon bearing the methyl group. Another significant fragment is at m/z 84, corresponding to the loss of a methyl radical.
-
3-Pipecoline: The fragmentation pattern is more complex. A prominent peak at m/z 56 is often observed, resulting from a ring cleavage.
-
4-Pipecoline: Similar to 2-pipecoline, the [M-H]⁺ ion at m/z 98 is typically the base peak. The fragmentation pattern will be subtly different from that of 2-pipecoline due to the different position of the methyl group, influencing the stability of the resulting fragment ions.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Caption: A generalized workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the piperidine isomer for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.[12]
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: A streamlined workflow for ATR-FTIR analysis.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Place a small drop of the liquid piperidine isomer onto the center of the ATR crystal.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: The sequential process of GC-MS analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the piperidine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[13]
-
-
Instrument Setup and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on a capillary column (a column suitable for volatile amines, such as an Rtx-Volatile Amine column, is recommended).[14]
-
A temperature program is used to elute the compounds from the column based on their boiling points and interactions with the stationary phase.
-
The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented.
-
The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
-
Data Analysis:
-
Analyze the gas chromatogram to determine the retention time of the compound.
-
Analyze the mass spectrum of the eluting peak to determine the molecular weight and fragmentation pattern.
-
Compare the obtained mass spectrum with a library of known spectra (e.g., NIST) for confirmation.
-
Conclusion
The differentiation of piperidine and its 2-, 3-, and 4-pipecoline isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, with the number of signals and their chemical shifts being highly diagnostic of the methyl group's position. Mass spectrometry offers confirmation of the molecular weight and provides characteristic fragmentation patterns that can aid in distinguishing the isomers, especially when coupled with gas chromatography. While IR spectroscopy is less specific for isomer differentiation, it confirms the presence of the key functional groups. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately identify these important heterocyclic compounds.
References
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- Piperidine, 4-methyl- - NIST. (n.d.). National Institute of Standards and Technology.
- Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. (2005). ACS Publications.
- 4-Methylpiperidine hydrochloride - NIST. (n.d.). National Institute of Standards and Technology.
- 2-pipecoline, hydrochloride - SpectraBase. (n.d.). SpectraBase.
- 2-Pipecoline - SpectraBase. (n.d.). SpectraBase.
- Piperidine, 4-methyl- - NIST. (n.d.). National Institute of Standards and Technology.
- Sample Preparation for FTIR Analysis. (n.d.). Drawell.
- 3-Methylpiperidine | C6H13N - PubChem. (n.d.). PubChem.
- Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.). Restek.
- Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks.
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- Sample preparation for FT-IR. (n.d.). University of California, Los Angeles.
- Sample Preparation – FT-IR/ATR. (n.d.). Virginia Tech.
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- Piperidine, 4-methyl- - NIST. (n.d.). National Institute of Standards and Technology.
- 4-Methylpiperidine - SpectraBase. (n.d.). SpectraBase.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information.
- 1-(3-Aminopropyl)-2-pipecoline - NIST. (n.d.). National Institute of Standards and Technology.
- Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. (2012). ResearchGate.
- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2011). ACS Publications.
- 1-(3-Aminopropyl)-2-pipecoline - SpectraBase. (n.d.). SpectraBase.
- 4-Methylpiperidine | C6H13N - PubChem. (n.d.). PubChem.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). (n.d.). Human Metabolome Database.
- Pyridine, 3-methyl- - NIST. (n.d.). National Institute of Standards and Technology.
- 2-Methylpiperidine - NIST. (n.d.). National Institute of Standards and Technology.
- Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (2018). The Royal Society of Chemistry.
- Gas chromatography–mass spectrometry - Wikipedia. (n.d.). Wikipedia.
- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database.
- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate.
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- 2-Piperidinecarboxylic acid - NIST. (n.d.). National Institute of Standards and Technology.
- interpretation of two sample infrared spectra. (2023). YouTube.
- FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... (n.d.). ResearchGate.
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- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
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A Comparative Guide to Purity Assessment of 4-(Difluoromethyl)piperidine Hydrochloride by Titration
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and final product efficacy. For novel building blocks like 4-(Difluoromethyl)piperidine hydrochloride, establishing a robust, accurate, and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of two titrimetric approaches for assaying the purity of this fluorinated piperidine derivative: Argentometric titration and non-aqueous acid-base titration.
The presence of the difluoromethyl group can influence the basicity of the piperidine nitrogen, making the selection of an appropriate titration strategy a critical decision.[1] This guide will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.
Understanding the Analyte: this compound
This compound is a salt, formed from the reaction of the basic piperidine nitrogen with hydrochloric acid. In solution, it exists in equilibrium. The purity assessment, therefore, can theoretically target either the chloride counter-ion or the protonated amine.
Method 1: Argentometric Titration of the Hydrochloride Salt
Argentometric titration is a classic and reliable method for the quantification of halide ions. In this case, it directly measures the chloride content of the this compound salt. The underlying principle is the precipitation reaction between silver ions (Ag⁺) from a standardized silver nitrate (AgNO₃) solution and the chloride ions (Cl⁻) in the sample to form insoluble silver chloride (AgCl).
Causality Behind Experimental Choices: The choice of potentiometric endpoint detection is crucial for this titration. While visual indicators like potassium chromate (Mohr's method) can be used, they are susceptible to pH sensitivity and interferences, which can be problematic with an amine hydrochloride salt. A silver electrode provides a more precise and unambiguous determination of the equivalence point by monitoring the sharp change in potential as excess Ag⁺ ions appear in the solution after all the Cl⁻ has precipitated.[2]
Experimental Protocol: Argentometric Titration
Instrumentation and Reagents:
-
Automatic Potentiometric Titrator
-
Silver combination electrode
-
Analytical balance (0.1 mg readability)
-
Standardized 0.1 M Silver Nitrate (AgNO₃) volumetric solution
-
Deionized water
-
This compound sample
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a clean titration vessel.
-
Dissolve the sample in 50 mL of deionized water.
-
Immerse the silver combination electrode into the solution and ensure the stirrer is functioning correctly.
-
Titrate the sample solution with standardized 0.1 M AgNO₃.
-
The endpoint is determined by the maximum inflection of the potential curve.
-
The purity is calculated based on the volume of AgNO₃ consumed.
Method 2: Non-Aqueous Acid-Base Titration
Non-aqueous titrations are indispensable for the analysis of weakly acidic or basic compounds that yield poor endpoints in aqueous solutions.[3][4] For this compound, this method treats the compound as a salt of a weak base. The titration is performed in a non-aqueous solvent, typically glacial acetic acid, which can enhance the basicity of the piperidine.[5]
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent is a deliberate choice to differentiate the basic strength of the amine.[5] Perchloric acid, a very strong acid in this medium, is used as the titrant to ensure a sharp and clear endpoint.[5] To account for the chloride ion, which would otherwise interfere, mercuric acetate is added. It sequesters the chloride as a poorly dissociated mercuric chloride complex, liberating the piperidine to be titrated as a base.[6] Potentiometric detection with a pH electrode suitable for non-aqueous media is the preferred method for endpoint determination due to its higher precision over visual indicators like crystal violet.[7]
Experimental Protocol: Non-Aqueous Acid-Base Titration
Instrumentation and Reagents:
-
Automatic Potentiometric Titrator
-
pH electrode suitable for non-aqueous solvents (e.g., glass-calomel)
-
Analytical balance (0.1 mg readability)
-
Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid
-
Glacial Acetic Acid
-
Mercuric Acetate solution (5% w/v in glacial acetic acid)
-
This compound sample
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a clean, dry titration vessel.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of 5% mercuric acetate solution and stir for a few minutes.
-
Immerse the electrode into the solution.
-
Titrate the solution with standardized 0.1 M HClO₄.
-
The endpoint is determined by the maximum inflection of the potential curve.
-
A blank titration with the solvents and mercuric acetate should be performed to correct the sample titration volume.[5]
-
The purity is calculated based on the corrected volume of HClO₄ consumed.
Comparative Analysis
| Feature | Argentometric Titration | Non-Aqueous Acid-Base Titration |
| Principle | Precipitation of Chloride ions | Neutralization of the amine base |
| Analyte Targeted | Chloride counter-ion | Piperidine moiety |
| Solvent | Deionized Water | Glacial Acetic Acid |
| Titrant | 0.1 M Silver Nitrate | 0.1 M Perchloric Acid |
| Endpoint Detection | Potentiometric (Silver Electrode) | Potentiometric (pH Electrode) |
| Key Reagents | Silver Nitrate | Perchloric Acid, Mercuric Acetate |
| Interferences | Other halides (Br⁻, I⁻) | Water, other basic impurities[5] |
| Advantages | Direct, well-established, less hazardous waste | Specific to the active moiety, suitable for weak bases |
| Disadvantages | Indirectly assumes 1:1 salt stoichiometry | Involves hazardous reagents (Perchloric Acid, Mercury) |
Experimental Workflows
Caption: Workflow for Argentometric Titration.
Caption: Workflow for Non-Aqueous Acid-Base Titration.
Conclusion and Recommendations
Both argentometric and non-aqueous acid-base titrations are viable methods for assessing the purity of this compound. The choice between them hinges on the specific analytical needs and available resources.
-
Argentometric titration is a more direct, simpler, and environmentally benign method that is excellent for routine quality control, provided the material is known to be the hydrochloride salt and free from other halide impurities.
-
Non-aqueous acid-base titration offers greater specificity to the active piperidine moiety and is the preferred method when the exact salt form is or when dealing with potential impurities that could affect the amine-to-chloride ratio. However, it requires more specialized reagents and careful handling of hazardous materials.
For comprehensive characterization, employing both methods can provide a more complete purity profile, with argentometry confirming the chloride content and non-aqueous titration confirming the content of the basic nitrogen component. Validation of the chosen method according to ICH Q2(R1) or USP General Chapter <1225> is a mandatory step to ensure its suitability for its intended purpose.[8]
References
- Moody, G. J., & Thomas, J. D. R. (1981). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst, 106(1261), 437-444.
- Kocaoba, S., Aydogan, F., & Afsar, H. (2002). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- The Journal of Physical Chemistry. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents.
- Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
- Wikipedia. (n.d.). Titration.
- Pharm D Guru. (n.d.). 5. NON AQUEOUS TITRATIONS.
- Mettler Toledo. (2008). Determination of the Amine Value.
- De Mey, E. (2013). Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate.
- Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
- PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
- AOCS. (n.d.). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides.
- USP. (n.d.). General Chapters: <541> TITRIMETRY.
- Scribd. (n.d.). 541 Titrimetry.
- H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration.
- CUTM Courseware. (n.d.). To determine the percentage purity of given sample of ammonium chloride.
- Chemistry LibreTexts. (2022). Acid-Base Titrations.
- PubMed. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fluorinated compounds is a cornerstone of modern chemical analysis. The unique carbon-fluorine bond imparts distinct properties that are leveraged in pharmaceuticals and advanced materials, but it also presents significant analytical challenges.[1] This guide provides an in-depth, objective comparison of orthogonal analytical techniques, establishing a framework for the robust cross-validation of results to ensure the highest data integrity.
The validation of an analytical procedure is a regulatory expectation and a scientific necessity, proving its fitness for a specific purpose.[2][3][4][5] When disparate analytical methods are employed, cross-validation becomes essential to guarantee that the results are comparable and reliable.[2][6]
Primary Analytical Techniques: A Triad of Orthogonal Approaches
The selection of an analytical method is governed by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. For fluorinated compounds, a multi-pronged approach using orthogonal techniques is the most rigorous strategy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantification of a wide array of non-volatile fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS).[2][7][8] Its power lies in the combination of physical separation by chromatography and mass-based detection, providing exceptional sensitivity and selectivity.[2]
-
Expertise & Causality: The choice of a C18 or a pentafluorophenyl (PFP) column is critical; PFP columns can offer enhanced retention for fluorinated compounds through dipole-dipole and π-π interactions.[9] Electrospray ionization (ESI) in negative mode is typically preferred for acidic fluorinated compounds like PFOA and PFOS, as they readily form [M-H]⁻ ions.[6][9] The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[10]
-
Trustworthiness: A self-validating LC-MS/MS protocol incorporates isotopically labeled internal standards for each analyte. This is crucial to correct for matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds—which are a significant challenge in complex samples.[11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile fluorinated compounds, such as fluorinated solvents, reagents, or certain PFAS precursors like fluorotelomer alcohols (FTOHs), GC-MS is an invaluable and complementary technique.[7][14][15]
-
Expertise & Causality: Headspace sampling (HS-GC-MS) is often employed for volatile analytes in solid or liquid matrices.[6] This technique minimizes matrix effects by analyzing the vapor phase above the sample, simplifying sample preparation.[6] Field ionization (FI) is a soft ionization technique that can be crucial when analyzing fluorinated compounds where molecular ions are not easily observed with standard electron ionization (EI), aiding in molecular weight determination.[16]
-
Trustworthiness: Method validation for GC-MS involves demonstrating low carryover and the absence of contamination in blank samples.[15] System suitability is confirmed by analyzing a known standard to ensure proper chromatographic performance and sensitivity before running a sample sequence.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a uniquely powerful quantitative tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Crucially, the absence of naturally occurring organofluorine compounds means there is virtually no background interference.[17][18]
-
Expertise & Causality: ¹⁹F NMR provides both quantitative and structural information. The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, allowing for the differentiation of various fluorinated functional groups.[19] For quantitative analysis (qNMR), the use of an internal standard with a known concentration and a ¹⁹F signal in a clear region of the spectrum is essential.[20][21] Key parameters like the relaxation delay (D1) must be set appropriately (typically 7-10 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei for accurate integration.[22][23]
-
Trustworthiness: The inherent quantitative nature of NMR (signal area is directly proportional to the number of nuclei) makes it a primary ratio method. Cross-validation against chromatographic methods is powerful; studies have shown that LC-MS/MS can miss significant fractions of organofluorine compounds that are detected by ¹⁹F NMR, highlighting its role in identifying the "organofluorine gap."[19][20][21][24]
The Cross-Validation Workflow: An Orthogonal Approach
Cross-validation is a systematic process of comparing results from two or more analytically distinct methods to ensure the accuracy and reliability of the data. This workflow is critical when developing a new method, transferring a method to a different lab, or when confirming unexpected results.
Caption: Orthogonal Method Cross-Validation Workflow.
Comparative Analysis of Key Performance Metrics
The choice of technique is a trade-off between various performance characteristics. The following table summarizes typical performance metrics for the analysis of a non-volatile fluorinated analyte (e.g., a PFAS compound) in a complex matrix like water or plasma.
| Parameter | LC-MS/MS | GC-MS (for volatile analogs) | ¹⁹F qNMR |
| Selectivity | Very High (based on mass transitions)[10] | High (based on retention time & mass) | High (based on chemical shift) |
| Sensitivity (LOQ) | Very High (pg/mL to ng/mL)[9][25] | High (ng/L)[15] | Moderate (µg/mL) |
| Matrix Effects | Significant potential for ion suppression/enhancement[11][12] | Moderate (minimized by headspace)[6] | Low to None[17] |
| Quantitative Accuracy | High (with proper internal standards) | High (with proper calibration) | Very High (Primary Method)[22] |
| Structural Info | Limited (fragmentation can suggest substructures) | Limited (fragmentation patterns) | High (chemical shift & coupling) |
| Sample Throughput | High | High | Moderate to Low |
| Key Advantage | Unmatched sensitivity for trace analysis.[2] | Ideal for volatile/ thermally labile compounds.[6] | Unbiased quantification, no analyte-specific standard needed.[17] |
| Key Limitation | Susceptible to matrix effects; may miss unknown compounds.[19] | Limited to volatile/semi-volatile analytes. | Lower sensitivity than MS methods. |
Detailed Experimental Protocols
Trustworthy protocols are self-validating systems. The following are representative protocols based on established and validated methods.
Protocol 1: Quantification of Perfluorooctanoic Acid (PFOA) in Drinking Water via LC-MS/MS (Based on EPA Method 537.1)
This protocol describes the solid-phase extraction (SPE) and LC-MS/MS analysis for selected PFAS, including PFOA, in drinking water.[10][26]
-
Sample Preservation & Fortification:
-
Rationale: Proper preservation prevents analyte degradation.
-
Collect a 250 mL water sample in a polypropylene bottle containing Trizma® preservative.[25]
-
Spike the sample with a known amount of isotopically labeled internal standards (e.g., ¹³C₈-PFOA). This is the cornerstone of ensuring quantitative accuracy by correcting for recovery losses and matrix effects.
-
-
Solid-Phase Extraction (SPE):
-
Rationale: SPE concentrates the analytes and removes interfering matrix components.[27]
-
Condition an SPE cartridge (e.g., Styrene-divinylbenzene) with methanol followed by reagent water.[25][26]
-
Load the 250 mL water sample through the cartridge at a controlled flow rate (e.g., 10-15 mL/min).
-
Wash the cartridge to remove hydrophilic interferences.
-
Elute the analytes with a small volume of methanol.
-
-
Concentration & Reconstitution:
-
Rationale: Concentration increases analyte signal, enhancing sensitivity.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 96:4 (v/v) methanol/water. This ensures compatibility with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Rationale: Chromatographic separation followed by specific mass detection provides sensitive and selective quantification.
-
LC System: UHPLC with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 20 mM ammonium acetate in water, B: Methanol. Use a gradient elution.
-
MS System: Triple quadrupole mass spectrometer with ESI source (negative mode).
-
Acquisition: Use MRM mode, monitoring at least two transitions for PFOA (e.g., 413 -> 369 for quantification, 413 -> 169 for confirmation) and its labeled internal standard.
-
-
Quality Control (QC):
-
Rationale: QC checks ensure the entire system is performing correctly.
-
Analyze a laboratory reagent blank, a fortified blank, and a duplicate sample with each batch of 10-20 samples to monitor for contamination, accuracy, and precision.
-
Protocol 2: Quantification of a Fluorinated Active Pharmaceutical Ingredient (API) using ¹⁹F qNMR
This protocol describes the use of ¹⁹F qNMR for the purity assessment of a fluorinated API raw material.
-
Sample Preparation:
-
Rationale: Accurate weighing is critical for a primary quantitative method.
-
Accurately weigh ~20 mg of the fluorinated API and ~10 mg of a certified internal standard (IS) (e.g., hexafluorobenzene) into a vial. The IS must be chemically inert, stable, and have a simple ¹⁹F NMR spectrum that does not overlap with the analyte.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Rationale: Acquisition parameters must be optimized for accurate quantification, not just for speed or resolution.
-
Spectrometer: 400 MHz or higher field NMR spectrometer with a fluorine probe.
-
Key Parameters:
-
Pulse Angle: 90° flip angle to maximize signal per scan.
-
Relaxation Delay (D1): Set to ≥ 7 times the longest T1 of any peak of interest (analyte or IS). This is the most critical parameter for ensuring accurate integration.
-
Acquisition Time (AQ): Set to achieve desired resolution.
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of >150:1 for the peaks being integrated.
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can alter signal intensities.[23]
-
-
-
Data Processing:
-
Rationale: Proper processing ensures that integrated areas accurately reflect the quantity of nuclei.
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Carefully phase the spectrum and perform a baseline correction across all integrated regions.
-
-
Quantification:
-
Rationale: The calculation directly relates the molar quantities of the analyte and the internal standard.
-
Integrate a well-resolved signal for the analyte and the signal for the internal standard.
-
Calculate the purity of the API using the following formula:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral area, N = Number of fluorine atoms in the integrated signal, MW = Molecular weight, m = mass, P_IS = Purity of the internal standard.
-
-
References
- Benchchem. (n.d.). A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds.
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for Fluoroalkene Quantification: A Comparative Guide.
- Restek. (n.d.). PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water.
- Agilent. (n.d.). US EPA Method 537.1 for PFAS in drinking water.
- SCIEX. (n.d.). Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system.
- Phenomenex. (n.d.). PFAS Testing Guide - EPA 533 and 537.1.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS) Detection.
- NIBIB. (n.d.). PFAS Testing Methods, An Overview of Common Analytical Techniques.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for the Quantification of 3-(4-Fluorophenyl)propane-1-sulfonic acid: A Comparative Guide.
- ResearchGate. (n.d.). Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Benchchem. (n.d.). Technical Support Center: Matrix Effects in Mass Spectrometry of Fluorinated Analytes.
- ACS Publications. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2025, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- Merck. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).
- Benchchem. (n.d.). Analytical challenges in the characterization of fluorinated compounds.
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
- ResearchGate. (2025, August 7). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.
- Shimadzu Scientific Instruments. (n.d.). Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS).
- Wikipedia. (n.d.). Organofluorine chemistry.
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The Strategic Incorporation of the Difluoromethyl Group in Piperidine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone of medicinal chemistry, appearing in a vast number of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure. However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates strategic modifications. Among the various chemical alterations, the introduction of fluorine-containing groups has emerged as a powerful tool. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of difluoromethylpiperidine derivatives, offering insights into how this seemingly subtle modification can profoundly impact biological activity. We will explore the causality behind these effects and provide experimental frameworks for synthesizing and evaluating these compelling compounds.
The Difluoromethyl Group: A Unique Bioisostere with Profound Impact
The difluoromethyl (CHF2) group occupies a unique chemical space, distinct from both its methyl (CH3) and trifluoromethyl (CF3) counterparts. While the trifluoromethyl group is known for its strong electron-withdrawing nature and significant lipophilicity, the difluoromethyl group offers a more nuanced modulation of a molecule's properties.[1] It is a weaker electron-withdrawing group than CF3 and can act as a lipophilic hydrogen bond donor, a characteristic not shared by the methyl or trifluoromethyl groups. This unique combination of properties can lead to novel interactions with biological targets and significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Physicochemical Properties
To understand the impact of the difluoromethyl group, it is essential to compare the physicochemical properties of the parent piperidine with its methylated and difluoromethylated analogues.
| Property | Piperidine | 4-Methylpiperidine | 4-Difluoromethylpiperidine (Predicted) |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | 135.14 |
| logP | 0.84 | 1.1 | ~1.5 |
| pKa | 11.22 | 11.23 | ~9.5 |
| Hydrogen Bond Donor | Yes (N-H) | Yes (N-H) | Yes (N-H and C-H of CHF2) |
| Electron Withdrawing/Donating | Neutral | Weakly Donating | Weakly Withdrawing |
Data for piperidine and 4-methylpiperidine are experimentally derived. Data for 4-difluoromethylpiperidine are estimated based on known effects of difluoromethylation.
The introduction of a difluoromethyl group is predicted to increase lipophilicity, albeit to a lesser extent than a trifluoromethyl group. Crucially, it significantly lowers the pKa of the piperidine nitrogen due to its electron-withdrawing nature. This reduction in basicity can have profound implications for a drug candidate's properties, including reduced off-target interactions with aminergic GPCRs and improved oral bioavailability.
Structure-Activity Relationship: Case Studies
The true value of the difluoromethyl group is revealed through comparative SAR studies. By examining how the introduction of this moiety alters the biological activity of a piperidine-containing molecule, we can discern clear patterns and guiding principles for drug design.
Case Study 1: Enhancing Potency of 5-HT6 Receptor Antagonists
The 5-HT6 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), is a promising target for the treatment of cognitive disorders such as Alzheimer's disease. A study on a series of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives revealed the profound impact of a difluoromethyl group.[2]
| Compound | R | 5-HT6R Ki (nM) |
| Idalopirdine | H | 0.83 |
| C14 | CHF2 | 0.085 |
The simple substitution of a hydrogen atom with a difluoromethyl group on the indole scaffold resulted in a nearly 10-fold increase in binding affinity for the 5-HT6 receptor.[2] This dramatic improvement can be attributed to a combination of factors:
-
Increased Lipophilicity: The CHF2 group likely engages in favorable hydrophobic interactions within the receptor's binding pocket.
-
Hydrogen Bonding: The C-H bond of the difluoromethyl group can act as a weak hydrogen bond donor, forming a crucial interaction with a hydrogen bond acceptor on the receptor.
-
Conformational Effects: The steric bulk and electronic properties of the CHF2 group can induce a more favorable binding conformation of the entire molecule.
This case study clearly demonstrates the power of the difluoromethyl group to significantly enhance ligand-receptor interactions.
Case Study 2: Modulating Activity of PI3Kα Inhibitors
The phosphatidylinositol 3-kinase alpha (PI3Kα) is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[3] While not directly on a piperidine ring, a study on 2-difluoromethylbenzimidazole derivatives as PI3Kα inhibitors provides valuable insights into the SAR of the CHF2 group.[3] The study highlighted that the introduction of a difluoromethyl group at the 2-position of the benzimidazole core was a key feature for potent inhibitory activity. Two newly designed and synthesized compounds, 86 and 87 , incorporating this feature, exhibited potent PI3Kα inhibition with IC50 values of 22.8 nM and 33.6 nM, respectively.[3]
This suggests that the difluoromethyl group can serve as a crucial pharmacophoric element, likely through a combination of steric and electronic interactions within the ATP-binding pocket of the enzyme.
Experimental Protocols
To facilitate the exploration of difluoromethylpiperidine derivatives, this section provides representative experimental protocols for their synthesis and biological evaluation.
General Synthesis of N-Aryl-4-difluoromethylpiperidines
This protocol describes a general method for the synthesis of N-aryl-4-difluoromethylpiperidines, a common scaffold in CNS-targeted drug discovery.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask, add 4-(difluoromethyl)piperidine (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-(difluoromethyl)piperidine.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: 5-HT6 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds for the human 5-HT6 receptor.[4]
Materials:
-
HEK293 cell membranes expressing the human 5-HT6 receptor.
-
[3H]-LSD (radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Methiothepin.
-
Test compounds.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Compound Addition: Add 25 µL of test compound dilutions (in binding buffer) to the appropriate wells. For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of 10 µM Methiothepin.
-
Radioligand Addition: Add 25 µL of [3H]-LSD (at a final concentration of ~1 nM) to all wells.
-
Membrane Addition: Add 100 µL of the 5-HT6 receptor membrane preparation (typically 5-10 µg of protein per well) to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
To fully appreciate the impact of difluoromethylpiperidine derivatives, it is crucial to understand the signaling pathways they modulate. As demonstrated in our case studies, these compounds can target GPCRs like the 5-HT6 receptor and enzymes like PI3Kα.
5-HT6 Receptor Signaling
The 5-HT6 receptor is a Gs-coupled GPCR. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The antagonists, such as the difluoromethylpiperidine derivatives discussed, block this signaling cascade.
Caption: 5-HT6 Receptor Signaling Pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][5] PI3Kα inhibitors, including those potentially containing a difluoromethylpiperidine scaffold, block the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Conclusion and Future Perspectives
The strategic incorporation of a difluoromethyl group into the piperidine scaffold offers a powerful and nuanced approach to modulating the properties of drug candidates. As demonstrated, this modification can lead to significant enhancements in potency and selectivity through a combination of electronic, steric, and hydrogen-bonding effects. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel difluoromethylpiperidine derivatives. As our understanding of the subtle yet profound effects of fluorination continues to grow, the difluoromethylpiperidine motif is poised to become an increasingly valuable tool in the medicinal chemist's arsenal for the development of next-generation therapeutics.
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- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate.
- Yi, C., Xue, Y., Chen, K., Wang, T., Yu, J., Wang, Z., & Jin, C. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry, 70, 116917.
- PI3K/AKT/mTOR Signaling Pathway - Encyclopedia.pub.
- Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 405.
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- Receptor Binding Assay Conditions a | Download Table - ResearchGate.
- DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC.
- Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach | Request PDF - ResearchGate.
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- Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation.
- The conformational preferences of fluorinated piperidine derivatives... - ResearchGate.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central.
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- Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential - NIH.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate.
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate.
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Blocking Metabolic Liabilities: A Comparative Guide to the Metabolic Stability of Fluorinated Piperidines
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The piperidine ring, a ubiquitous scaffold in medicinal chemistry, is frequently susceptible to metabolic oxidation, primarily by cytochrome P450 (CYP450) enzymes. The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1][2][3]
This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated piperidines, supported by mechanistic insights, detailed experimental protocols, and representative data to inform rational drug design.
The Mechanistic Underpinning: Why Fluorine Works
The enhancement in metabolic stability conferred by fluorination is not coincidental; it is grounded in fundamental chemical principles. The effect can be primarily attributed to two key factors:
-
Increased C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~115 kcal/mol) than a typical carbon-hydrogen bond (~100 kcal/mol). CYP450-mediated metabolism often proceeds via a hydrogen atom abstraction (HAT) mechanism.[4] The higher energy required to cleave the C-F bond sterically and electronically disfavors this initial oxidative step, effectively "shielding" that position from metabolism.[1][3]
-
Electronic Effects on Basicity (pKa): Fluorine is a highly electronegative atom. Its potent electron-withdrawing inductive effect can significantly lower the basicity (pKa) of the nearby piperidine nitrogen.[5][6][7] The initial step in the metabolism of many piperidine-containing drugs involves an interaction with the heme iron of the CYP450 active site. A lower pKa can weaken this interaction, reducing the compound's affinity for the enzyme and thereby decreasing the rate of metabolism.
By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer biological half-life and improved bioavailability.[3][8]
A Comparative In Vitro Study: The Microsomal Stability Assay
To quantify the impact of fluorination, the in vitro microsomal stability assay is an indispensable tool.[9][10] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[9][10][11]
The key outputs of this assay are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[3][12]
Experimental Design: Comparing Piperidine Analogues
A robust study would compare the parent, non-fluorinated piperidine compound against its mono- and di-fluorinated analogues.
-
Test Articles:
-
Compound A: Parent Piperidine
-
Compound B: 4-Fluoro-Piperidine Analogue
-
Compound C: 4,4-Difluoro-Piperidine Analogue
-
-
Positive Controls (to validate assay performance):
-
High Clearance Compound (e.g., Verapamil, Propranolol)
-
Low Clearance Compound (e.g., Warfarin)
-
-
Negative Control:
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a standard procedure for determining the in vitro metabolic stability of test compounds.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its fluorinated analogues.[3]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (10 mM stocks in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation:
-
Thaw HLM on ice. Prepare the microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[11][13]
-
Prepare the test compound working solutions by diluting the 10 mM stock to an intermediate concentration. The final incubation concentration should be 1 µM.[11]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation (Pre-warming):
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the test compound working solution to the appropriate wells.
-
For the negative control, add buffer instead of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative control).
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[10][11][12] The T=0 sample is taken immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the collection plate and vortex thoroughly to precipitate the microsomal proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) [3]
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Results: A Comparative Analysis
The data generated from the microsomal stability assay will typically demonstrate a clear trend. The strategic placement of fluorine at a metabolically labile position on the piperidine ring significantly enhances metabolic stability.
Table 1: Representative Metabolic Stability Data in Human Liver Microsomes
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | Parent Piperidine | 12 | 115.5 |
| Compound B | 4-Fluoro-Piperidine Analogue | 45 | 30.8 |
| Compound C | 4,4-Difluoro-Piperidine Analogue | > 120 | < 5.8 |
| Verapamil | High Clearance Control | 8 | 173.3 |
| Warfarin | Low Clearance Control | > 120 | < 5.8 |
Note: Data are representative and intended for illustrative purposes.
Interpretation of Results
As shown in Table 1, the non-fluorinated Compound A is rapidly metabolized, with a short half-life and high intrinsic clearance.
The introduction of a single fluorine atom in Compound B results in a nearly four-fold increase in metabolic half-life and a corresponding decrease in clearance. This demonstrates the effective, albeit incomplete, blocking of the metabolic hotspot.
The gem-difluoro substitution in Compound C shows the most dramatic effect. The metabolic half-life is extended beyond the time course of the experiment, and the intrinsic clearance is very low, comparable to the stable control compound. This indicates that the primary metabolic pathway has been successfully blocked.
Discussion & Conclusion
The strategic incorporation of fluorine is a highly effective and predictable method for enhancing the metabolic stability of piperidine-containing drug candidates.[1][3] By leveraging the high strength of the C-F bond and the electron-withdrawing nature of fluorine to lower the pKa of the piperidine nitrogen, drug designers can effectively "harden" metabolically soft spots against CYP450-mediated oxidation.
The in vitro microsomal stability assay provides a robust, reliable, and relatively high-throughput method for quantifying this effect early in the drug discovery process.[9][10] The comparative data clearly show that mono- and particularly di-fluorination can transform a metabolically labile compound into a stable one, significantly improving its potential for a favorable pharmacokinetic profile in vivo. This rational, mechanism-based approach to drug design is a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective medicines.
References
- Auclair, K., et al. (2021). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. National Institutes of Health.
- Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
- AxisPharm Laboratories. Microsomal Stability Assay & Protocol. AxisPharm.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health.
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- Cyprotex. Microsomal Stability. Evotec.
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- Ràfols, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
- MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
- ResearchGate. The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
- ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs... ResearchGate.
- ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.
- ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives... ResearchGate.
- Guengerich, F. P., et al. (2021). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
- ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate.
- Shaik, S., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
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A Senior Application Scientist’s Guide to Validating a Synthesis Route for GMP Production
Introduction: Beyond a Recipe—Building a Self-Validating Process
In the journey from a laboratory curiosity to a life-changing therapeutic, the synthesis route of an Active Pharmaceutical Ingredient (API) is the foundational map. Validating this route for Good Manufacturing Practice (GMP) production is not merely about demonstrating that a reaction works repeatedly; it is about proving that the entire process is in a state of control and will consistently deliver a product of the intended quality.[1][2] This guide eschews rigid templates to present a logical, field-proven narrative for de-risking, understanding, and ultimately validating a synthetic process.
The modern regulatory landscape, shaped by the International Council on Harmonisation (ICH) and national bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), champions a lifecycle approach to process validation.[3][4][5] This means validation is not a one-time event but a continuous process of gathering and evaluating data, from the earliest development stages through commercial production.[1][6] Our goal is to build a self-validating system, where deep process understanding allows us to predict and control outcomes, ensuring the quality, safety, and efficacy of the final drug substance.[1][2]
Part 1: De-risking the Synthetic Route: A Comparative Framework
The selection of a synthetic route for commercialization is one of the most critical decisions in drug development. An early-stage "discovery" route, while effective at the milligram scale, is rarely suitable for kilogram or ton-level production.[7] The ideal GMP route must be evaluated through a multi-faceted lens that balances scientific elegance with pragmatism. Key differentiators include process efficiency, impurity profile, scalability, and sustainability.[8][9][10]
The causality here is direct: a route with fewer steps, higher yields, and a more favorable impurity profile will inherently be more controllable and cost-effective under GMP.[7][10] Consider two potential routes to a target API:
-
Route A (Legacy Route): A longer, 8-step synthesis adapted from early discovery work. It is reliable but suffers from low overall yield and uses a hazardous reagent in a late stage.
-
Route B (Modern Route): A re-designed, 5-step convergent synthesis. It employs a novel catalytic step that improves yield and avoids the hazardous reagent, offering a greener chemistry profile.[]
The choice is not merely academic. Route B is preferable for GMP because a shorter synthesis reduces the cumulative opportunities for error and impurity introduction.[10][12] The elimination of a hazardous reagent simplifies facility requirements and enhances operator safety, a key consideration for GMP operations.
Data Presentation: Comparative Analysis of Synthetic Routes
The following table provides a structured comparison to guide the selection process. The decision to proceed with Route B is substantiated by quantifiable advantages in efficiency, safety, and impurity control.
| Parameter | Route A (Legacy) | Route B (Modern/Convergent) | Justification for GMP Preference |
| Number of Steps | 8 linear steps | 5 convergent steps | Fewer steps reduce manufacturing time, cost, and the number of process parameters to control.[12] |
| Overall Yield | ~15% | ~40% | Higher yield is more economical and sustainable, reducing raw material consumption and waste.[] |
| Key Impurity (Impurity X) | Formed in Step 7; difficult to purge. | Formation avoided entirely. | Eliminating the source of a critical impurity is a far more robust control strategy than relying on downstream removal.[13] |
| Hazardous Reagents | Use of sodium azide in Step 6. | Avoids highly toxic/explosive reagents. | Enhances operational safety and reduces environmental impact, simplifying compliance. |
| Regulatory Starting Material (RSM) | Complex, custom-synthesized material. | Commercially available, well-characterized chemical. | A commercially available RSM simplifies the supply chain and reduces the GMP burden on early synthetic steps.[12] |
| Process Mass Intensity (PMI) | High (~250 kg waste/kg API) | Low (~80 kg waste/kg API) | Lower PMI indicates a more sustainable and efficient process, a key principle of green chemistry.[10] |
Part 2: The Foundation of GMP: Justification of the Regulatory Starting Material (RSM)
The official start of GMP manufacturing begins with the introduction of the first Regulatory Starting Material (RSM).[12] This is a point of intense regulatory scrutiny. According to ICH Q11, the selection and justification of an RSM must be based on a robust scientific rationale.[12][14][15] The guiding principle is that significant structural fragments of the API should be incorporated in steps conducted under GMP.[12] Proposing a late-stage intermediate as the RSM to shorten the GMP portion of the synthesis is a common but flawed strategy that regulators often reject.[16]
A well-justified RSM should be a substance with defined chemical properties and structure.[17][18] Your control strategy for the entire synthesis hinges on the quality of this material. Therefore, the supplier qualification and the specification for the RSM are critical components of your validation package.[17][19]
Mandatory Visualization: RSM Selection Workflow
This diagram illustrates the critical thinking process for selecting and justifying an RSM in accordance with ICH Q11 principles.
Caption: A workflow for the selection and justification of a Regulatory Starting Material (RSM).
Part 3: Process Characterization & Understanding the "Why"
Process validation begins long before the first formal validation batch is run. It starts with deep process understanding, a cornerstone of the Quality by Design (QbD) paradigm described in ICH Q8.[20] The goal is to move from simply reproducing a process to truly controlling it. This requires identifying which material attributes and process parameters are critical to ensuring the quality of the final drug substance.[14]
Quality Risk Management (QRM) in Action
The primary tool for this is Quality Risk Management (QRM), as detailed in ICH Q9.[20] We use QRM to systematically identify, analyze, and evaluate potential risks to quality. A common approach is a Failure Mode and Effects Analysis (FMEA), where we ask: "What could go wrong, what is the likelihood, and what would be the impact on the API's Critical Quality Attributes (CQAs)?"
CQAs are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For an API, typical CQAs include identity, assay, purity (specifically, levels of known and unknown impurities), and physical properties like crystal form and particle size.
Mandatory Visualization: QRM Workflow for Process Control
The following diagram shows how QRM links process inputs to the final quality of the drug substance, forming the basis of a control strategy.
Caption: Quality Risk Management (QRM) workflow to define a process control strategy.
Impurity Profiling: The Fingerprint of Your Process
A deep understanding of the impurity profile is arguably the most important aspect of validating a synthesis route.[21] Regulators need to see that you have a thorough understanding of how impurities are formed, how they are carried through the process ("fate"), and how they are removed ("purge").[14][21] This knowledge underpins the entire control strategy.
This involves:
-
Forced Degradation Studies: Intentionally stressing the API under harsh conditions (e.g., heat, acid, base, light, oxidation) to deliberately produce degradation products.[22][23][24] This is essential for developing a "stability-indicating" analytical method—one that can separate and quantify the API from its impurities.[22]
-
Impurity Identification: Using advanced analytical techniques to elucidate the structure of impurities found above the identification threshold defined in ICH Q3A.[24]
-
Fate and Purge Studies: Spiking known impurities into intermediate steps to demonstrate their removal by subsequent purification operations like crystallization or chromatography.
Data Presentation: Comparison of Analytical Techniques for Impurity Profiling
Choosing the right analytical tool is critical. While HPLC is the workhorse, a multi-technique approach is often necessary for comprehensive profiling.[25][26][27]
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC/UPLC with UV/PDA | Quantitative analysis of known and unknown non-volatile organic impurities.[26][28] | High precision, robustness, excellent for routine QC.[28] | Requires chromophores for detection; limited structural information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities; quantification of impurities without chromophores.[27][29] | Provides molecular weight data, enabling structural elucidation.[29] | Quantitative response can be variable; complex matrix effects. |
| Gas Chromatography (GC) with FID/MS | Analysis of residual solvents and volatile or semi-volatile organic impurities.[25][27] | High sensitivity for volatile compounds; GC-MS provides structural information.[27] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated impurities.[25][29] | Provides unambiguous structural information. | Requires relatively pure, isolated material (~mg scale); lower sensitivity than MS. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantification of elemental impurities (e.g., residual catalysts).[26] | Extremely high sensitivity for trace metals. | Does not provide information on organic impurities. |
Part 4: The Validation Trinity: Analytical, Process, and Cleaning
With a deep understanding of the process, we can now move to formal validation. This is a tripartite activity, where the validation of the process itself is supported by the validation of the analytical methods used to test it and the cleaning procedures used to maintain the equipment.
Analytical Method Validation
You cannot validate a process if you cannot trust the data you are generating. Therefore, all analytical methods used for in-process controls and final API release must be validated according to ICH Q2(R1) guidelines.[30][31][32] The purpose of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[32]
Data Presentation: Summary of Analytical Method Validation Parameters per ICH Q2(R1)
| Parameter | Purpose | Typically Evaluated For |
| Specificity | To ensure the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components. | Assay, Impurity Tests |
| Linearity | To demonstrate a proportional relationship between analyte concentration and method response over a defined range. | Assay, Impurity Tests |
| Range | The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity. | Assay, Impurity Tests |
| Accuracy | The closeness of test results to the true value. | Assay, Impurity Tests |
| Precision (Repeatability, Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assay, Impurity Tests |
| Detection Limit (DL) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Impurity Limit Tests |
| Quantitation Limit (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Impurity Determination |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature). | All tests |
Experimental Protocol: Validation of a Stability-Indicating HPLC Method for Impurity Profiling
This protocol outlines the steps to validate an HPLC method for quantifying impurities in an API, ensuring it meets ICH Q2(R1) standards.
-
Objective: To validate the HPLC method for the quantification of process impurities and degradation products in Drug Substance X.
-
Materials: API reference standard, known impurity reference standards, placebo, HPLC-grade solvents, buffers.
-
Methodology:
-
Specificity (Forced Degradation):
-
Prepare solutions of the API and subject them to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (80°C), and photolytic exposure (per ICH Q1B[33]).
-
Prepare a placebo solution.
-
Inject the stressed samples, a placebo solution, and an unstressed API solution.
-
Acceptance Criteria: The method must demonstrate baseline separation of the main peak from all degradation products and any peaks from the placebo. Peak purity analysis (using a PDA detector) of the API peak in the stressed samples must pass.
-
-
Linearity & Range:
-
Prepare a stock solution of each impurity and dilute to create at least five concentration levels, typically from the Quantitation Limit (QL) to 150% of the specification limit.
-
Inject each level in triplicate.
-
Acceptance Criteria: Plot concentration vs. peak area. The correlation coefficient (r²) must be ≥ 0.99.
-
-
Accuracy:
-
Prepare a solution of the API and spike it with known amounts of each impurity at three levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these spiked samples in triplicate.
-
Acceptance Criteria: The mean recovery for each impurity at each level should be within 80.0% to 120.0%.
-
-
Precision (Repeatability):
-
Prepare six separate samples of the API spiked with impurities at the 100% specification level.
-
Analyze all six samples.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the results for each impurity must be ≤ 10.0%.
-
-
Quantitation Limit (QL):
-
Determine the QL based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets accuracy and precision criteria.
-
Acceptance Criteria: The accuracy at the QL should be within 70.0% to 130.0% and precision RSD should be ≤ 15.0%.
-
-
Robustness:
-
Systematically vary method parameters one at a time (e.g., column temperature ±5°C, mobile phase pH ±0.2 units, flow rate ±10%).
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.
-
-
Process Validation (PV)
The FDA's "Guidance for Industry: Process Validation: General Principles and Practices" outlines a three-stage lifecycle approach that is now the global standard.[4][5][34]
-
Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained during development and scale-up activities.[1][5] This is where the QRM and process characterization work described in Part 3 is formally documented.
-
Stage 2: Process Qualification (PQ): The process design is evaluated to determine if it is capable of reproducible commercial manufacturing.[1][5] This stage includes qualification of the facility and equipment (IQ/OQ) and, most importantly, the Process Performance Qualification (PPQ). PPQ involves manufacturing a number of consecutive batches (typically three) at the commercial scale to demonstrate consistency and control.[35]
-
Stage 3: Continued Process Verification (CPV): Ongoing assurance is gained during routine production that the process remains in a state of control.[1][5] This involves continuous monitoring of process parameters and product quality.
Mandatory Visualization: The Three Stages of Process Validation
This diagram visualizes the interconnected, lifecycle approach to process validation.
Caption: The FDA's three-stage lifecycle model for process validation.
Experimental Protocol: Process Performance Qualification (PPQ) Batch
-
Objective: To demonstrate that the manufacturing process for API X is reproducible at the commercial scale and consistently yields a product meeting all pre-defined specifications.
-
Prerequisites:
-
A finalized Master Batch Record (MBR) is approved.
-
All equipment and facilities have completed Installation Qualification (IQ) and Operational Qualification (OQ).
-
All personnel are trained on the MBR and relevant SOPs.
-
All analytical methods are fully validated.
-
All raw materials are released by Quality Control against approved specifications.
-
-
Methodology (for one PPQ batch):
-
Execution: Manufacture one commercial-scale batch of API X, strictly following the approved MBR.
-
Sampling: Conduct intensified sampling at all critical and pre-defined steps. This includes sampling of intermediates, raw materials, and the final API. Sampling points and frequencies should be justified in the validation protocol.
-
Testing:
-
Test all in-process controls (IPCs) against their established limits.
-
Monitor and record all Critical Process Parameters (CPPs) to ensure they remain within their proven acceptable ranges.
-
Perform complete release testing on the final API, including purity, assay, physical characterization, and impurity levels.
-
-
Data Evaluation:
-
Compile all manufacturing data, including CPP trends, IPC results, and any deviations.
-
Compile all analytical results for the final API.
-
Perform a statistical analysis of the data to demonstrate intra-batch uniformity.
-
-
-
Repetition: Repeat steps 1-4 for a total of (typically) three consecutive, successful batches.
-
Final Report:
-
Prepare a comprehensive PPQ report summarizing the manufacturing and analytical data from all batches.
-
The report must conclude whether the process is in a state of control and is validated for routine GMP production. Any deviations must be thoroughly investigated and their impact assessed.
-
Cleaning Validation
Though a separate discipline, cleaning validation is an indispensable part of process validation. Its purpose is to provide documented evidence that an approved cleaning procedure consistently removes residues of the API, intermediates, and cleaning agents to pre-determined acceptable levels. This is crucial for preventing cross-contamination between different products manufactured in the same equipment.
Conclusion: Validation as a Continuous Journey
Validating a synthesis route for GMP production is a rigorous, multi-disciplinary undertaking that forms the bedrock of pharmaceutical quality assurance. It is a journey that transforms a chemical process into a controlled, understood, and predictable manufacturing system. By embracing a lifecycle approach grounded in science and risk management—from the strategic selection of the synthesis route and starting materials to the meticulous execution of process performance qualification—we provide the necessary evidence that our process can consistently deliver a safe and effective drug substance. This guide has laid out a framework for this journey, emphasizing not just the "what" but the critical "why" behind each decision, ensuring that the final process is not only validated but truly self-validating.
References
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- Title: Guideline on process validation for the manufacture of biotechnology-derived active substances and data to be provided in the regulatory submission Source: European Medicines Agency (EMA) URL:[Link]
- Title: Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances Source: Pharmaceutical Technology URL:[Link]
- Title: EMA adopts biotechnology-derived active substances process validation guideline Source: European Pharmaceutical Review URL:[Link]
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- Title: ICH Q11: development and manufacture of drug substances–chemical and biotechnological/biological entities Source: GaBI Journal URL:[Link]
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- Source: U.S.
- Title: Quality Guidelines Source: International Council for Harmonis
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- Title: Analytical Methods for Profiling Impurities in Pharmaceuticals Source: AZoM URL:[Link]
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- Title: Key Analytical Procedure Validation Regulations You Need to Know Source: Altabrisa Group URL:[Link]
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- Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL:[Link]
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- Title: Starting Materials For Active Substances Redefinition of GMP-Starting Materials Source: Läkemedelsverket URL:[Link]
- Title: Control of starting Materials in Good Manufacturing Practice Source: GMP SOP URL:[Link]
- Title: APIC - Guide for auditing Registered Starting Material manufacturers Source: GMP Navig
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- Title: Guideline on the chemistry of active substances Source: European Medicines Agency (EMA) URL:[Link]
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- Title: FDA Process Validation in the Pharmaceutical Industry: A Basic Guide Source: The Center for Professional Innovation & Educ
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comparative analysis of CNS penetration of fluorinated piperidines
An In-Depth Comparative Guide to the CNS Penetration of Fluorinated Piperidines
For researchers, medicinal chemists, and drug development professionals, navigating the complexities of the blood-brain barrier (BBB) is a paramount challenge in the quest for effective central nervous system (CNS) therapeutics. The strategic modification of molecular scaffolds to enhance brain penetration is both an art and a science. Among the most prevalent motifs in CNS drug candidates is the piperidine ring, valued for its three-dimensional structure and versatile chemistry. A key strategy for optimizing these molecules is fluorination.
This guide provides a comparative analysis of how incorporating fluorine into the piperidine scaffold modulates the critical physicochemical and biological properties that govern CNS penetration. We will delve into the underlying principles, present the experimental methodologies used for assessment, and synthesize the data to provide a clear, actionable framework for drug design.
The Fluorine Effect: Modulating Key Physicochemical Properties
The introduction of fluorine, the most electronegative element, into a piperidine-containing molecule is not a "magic bullet" for CNS penetration but a strategic decision that creates a cascade of effects. These changes must be understood and balanced to achieve the desired outcome.[1][2]
Basicity (pKa): The Ionization Game
The basicity of the piperidine nitrogen is a critical determinant of CNS penetration. At a physiological pH of 7.4, a basic compound exists in both an ionized (protonated) and a neutral (un-ionized) form. The neutral form is significantly more capable of passively diffusing across the lipid-rich BBB.
Fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, thereby lowering the compound's pKa (making it less basic).[3][4]
-
Causality: By lowering the pKa, fluorination increases the fraction of the neutral, membrane-permeable species at physiological pH. For highly basic piperidines (pKa > 9), this can be a decisive strategy to improve passive diffusion into the brain. However, excessive pKa reduction can negatively impact solubility or target engagement.[5]
Lipophilicity (LogP/LogD): A Context-Dependent Shift
Lipophilicity, the affinity of a molecule for a lipid environment, is a double-edged sword. While a certain degree of lipophilicity is required to cross the BBB, excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity.[5][6][7]
The effect of fluorination on lipophilicity is highly dependent on the molecular context:[3][4]
-
Single Fluorine or CF3 Group: Often increases lipophilicity, as seen in the classic example of fluoxetine, where a trifluoromethyl group enhances CNS penetration.[8]
-
Multiple or Vicinal Fluorines: Can decrease lipophilicity due to the creation of strong intramolecular dipoles that are less favorable in a nonpolar environment.
The interplay between pKa and lipophilicity is captured by the LogD value (the distribution coefficient at a specific pH). As fluorination lowers the pKa, the LogD at pH 7.4 (LogD₇.₄) often increases because a larger fraction of the compound is in its more lipophilic neutral form.[5][7]
Metabolic Stability: Blocking the "Soft Spots"
The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This property is frequently exploited to block metabolically labile positions, often called "soft spots," from oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver and other tissues.[1]
-
Causality: By replacing a susceptible C-H bond with a C-F bond, chemists can prevent or slow down metabolic degradation, thereby increasing the half-life and systemic exposure of the drug candidate. This ensures that a sufficient concentration of the drug reaches the BBB over time.[9][10]
Breaching the Fortress: Assessing Blood-Brain Barrier Penetration
A multi-tiered experimental approach is essential to accurately characterize the CNS penetration of a compound. This typically moves from high-throughput, simplified in vitro models to more complex and physiologically relevant in vivo studies.
In Vitro Screening: The First Line of Assessment
In vitro assays provide a rapid and cost-effective way to rank compounds and diagnose potential liabilities early in the discovery process.
The PAMPA-BBB assay is a non-cell-based method that evaluates a compound's ability to passively diffuse across an artificial lipid membrane designed to mimic the BBB.[11][12][13] It is a valuable tool for isolating and assessing passive permeability without the complications of active transport or metabolism.[14][15]
Experimental Protocol: PAMPA-BBB
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with a suitable buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Coat Filter Plate: Carefully coat the filter of a 96-well filter plate with an artificial membrane solution (e.g., porcine brain lipid extract in dodecane).[14]
-
Prepare Donor Plate: Dissolve test compounds in the same buffer as the acceptor plate to a final concentration (e.g., 10 µM) and add them to a 96-well donor plate.
-
Assemble and Incubate: Place the coated filter plate onto the acceptor plate, and then add the donor solutions to the top of the filter. Incubate the resulting "sandwich" at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Pₑ) is calculated using established equations. Compounds are often categorized as low (Pₑ < 2.0 x 10⁻⁶ cm/s) or high (Pₑ > 4.0 x 10⁻⁶ cm/s) permeability.[12]
While passive diffusion is crucial, many molecules are actively removed from the brain by efflux transporters, most notably P-glycoprotein (P-gp/MDR1).[16][17] Cell lines engineered to overexpress these transporters, such as MDCK-MDR1 cells, are the gold standard for assessing a compound's susceptibility to efflux.[18][19]
A bidirectional transport assay is performed to calculate an Efflux Ratio (ER) . An ER > 2-3 is a strong indicator that the compound is a P-gp substrate and will likely have poor brain retention.
Experimental Protocol: MDCK-MDR1 Bidirectional Assay
-
Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell inserts until they form a confluent, polarized monolayer.
-
Assay Initiation:
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 60-120 minutes).
-
Sampling: At designated time points, take samples from the receiver chamber (basolateral for A→B, apical for B→A).
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Efflux Ratio: Calculate the apparent permeability coefficients (Papp) for both directions. The Efflux Ratio (ER) is Papp(B→A) / Papp(A→B).
To assess the impact of fluorination on metabolic stability, in vitro assays using liver microsomes or hepatocytes are employed.[21] These assays measure the rate at which a compound is metabolized, providing an intrinsic clearance (Clint) value and a half-life (t₁/₂).[9][22] A longer half-life suggests improved metabolic stability.
In Vivo Validation: The Gold Standard
The definitive measure of CNS penetration is determined through in vivo pharmacokinetic studies, typically in rodents.[19] The key parameter derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu) .[23]
Kp,uu represents the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma at steady state. It is the most accurate predictor of the drug concentration at the target site within the CNS.[24][25]
-
Kp,uu ≈ 1: Suggests that the compound crosses the BBB primarily by passive diffusion, with influx and efflux being balanced.
-
Kp,uu < 1: Indicates that active efflux (e.g., by P-gp) is dominant, limiting brain exposure.[26]
-
Kp,uu > 1: Suggests the involvement of an active influx transporter.
Data Synthesis: A Comparative Analysis
To illustrate these principles, the table below presents hypothetical but realistic data for a parent piperidine compound and its fluorinated analogs. This demonstrates how strategic fluorination can be used to tune properties for optimal CNS penetration.
| Compound | Structure | pKa | clogP | PAMPA Pₑ (10⁻⁶ cm/s) | MDCK-MDR1 ER | Microsomal Stability t₁/₂ (min) | In Vivo Kp,uu | Analysis |
| Parent | Non-F Piperidine | 9.8 | 2.5 | 1.5 | 8.5 | 15 | 0.08 | Highly basic, high P-gp efflux, and metabolically unstable, leading to very poor CNS penetration. |
| Analog A | 4-F Piperidine | 8.9 | 2.6 | 4.2 | 6.1 | 45 | 0.25 | pKa reduction improves passive permeability (Pₑ). Metabolic stability is improved, but P-gp efflux remains a major issue. |
| Analog B | 3,3-di-F Piperidine | 7.6 | 2.4 | 8.5 | 1.5 | >120 | 0.95 | Significant pKa reduction maximizes the neutral fraction, boosting passive permeability. The structural change reduces P-gp recognition (low ER), and the C-F bonds block metabolism. The resulting Kp,uu near 1 indicates excellent CNS penetration driven by passive diffusion. |
| Analog C | N-CF₃ Piperidine | 6.5 | 3.1 | 9.2 | 1.2 | 95 | 0.50 | The trifluoromethyl group drastically lowers pKa and increases lipophilicity, leading to high passive permeability and evasion of P-gp. However, the very low basicity might be detrimental to target binding, and the Kp,uu suggests some uncharacterized efflux or lower-than-expected free fraction in the brain. |
Conclusion and Strategic Outlook
The fluorination of piperidines is a powerful and versatile strategy in CNS drug discovery. It is not a single tactic but a multi-faceted tool that allows medicinal chemists to rationally modulate a compound's physicochemical and biological profile.
Key Takeaways:
-
Basicity Modulation is Key: Fluorine's inductive effect reliably lowers pKa, which is often the first and most critical step to increasing the fraction of membrane-permeable neutral species.
-
Efflux is a Critical Hurdle: Simply improving passive permeability is insufficient if the compound is a strong substrate for efflux pumps like P-gp. Fluorination can alter molecular shape and electronics to mitigate this recognition.
-
Stability Enhances Exposure: Blocking metabolic soft spots with fluorine ensures that the compound survives long enough in circulation to cross the BBB.
-
A Multi-Parameter Approach is Essential: Successful CNS drug design requires a holistic approach, balancing improvements in permeability, efflux, and stability without sacrificing potency, selectivity, or safety. The ultimate goal is to achieve a Kp,uu close to unity, indicating efficient and unrestricted access to the brain.[27][28][29]
By systematically applying the principles and experimental workflows outlined in this guide, researchers can more effectively harness the power of fluorine to design the next generation of piperidine-based CNS therapeutics.
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A Comparative Guide to Evaluating Off-Target Effects of Novel Piperidine Analogs: A Case Study with 4-(Difluoromethyl)piperidine hydrochloride
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
In the landscape of modern drug development, the adage "know thy molecule" has never been more critical. The journey from a promising hit compound to a clinically approved therapeutic is fraught with challenges, with a significant portion of failures attributed to unforeseen safety issues.[1][2] Many of these adverse drug reactions (ADRs) stem from off-target effects, where a drug molecule interacts with unintended biological targets, leading to a cascade of undesirable, and sometimes toxic, consequences.[3][4] It is estimated that up to 90% of clinical trial failures can be traced back to safety or efficacy problems, many of which are linked to these unintended interactions.[1] Therefore, a rigorous and early assessment of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of a successful and cost-effective drug discovery program.[2]
This guide provides a comprehensive framework for evaluating the off-target effects of novel chemical entities, using 4-(Difluoromethyl)piperidine hydrochloride as a representative example. Piperidine scaffolds are among the most prevalent heterocyclic motifs in pharmaceuticals, valued for their synthetic tractability and ability to modulate physicochemical properties.[5][6] The introduction of fluorine atoms, as in the difluoromethyl group, is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic parameters. However, these modifications can also subtly alter the molecule's shape and electronic distribution, potentially introducing new, unpredicted interactions with the human proteome.
While specific experimental data on the off-target profile of this compound is not extensively published, this guide will delineate a robust, tiered strategy that researchers and drug development professionals can employ to build a comprehensive safety and selectivity profile for this and other novel compounds. We will explore a logical progression from high-throughput computational predictions to broad experimental screening and detailed functional validation, explaining the causality behind each experimental choice.
A Tiered Strategy for Comprehensive Off-Target Evaluation
A phased approach to off-target profiling allows for the efficient allocation of resources, enabling rapid, cost-effective screening of many compounds in the early stages and reserving more resource-intensive assays for the most promising leads.[7][8] This tiered system is designed to be a self-validating process, where the findings of each tier inform the experimental design of the next.
Caption: A tiered workflow for off-target effect evaluation.
Tier 1: In Silico Profiling - The Predictive First Pass
Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, computational (in silico) methods provide a powerful first look at the potential off-target liabilities of a compound.[9] These approaches leverage vast databases of known compound-protein interactions and the principles of chemical similarity to predict a molecule's likely binding partners.[10] For a novel molecule like this compound, this step is crucial for generating initial hypotheses and designing more focused experimental panels.
Methodologies:
-
Ligand-Based Approaches: These methods, such as 2D chemical similarity searching and pharmacophore modeling, compare the structure of the test compound to a database of molecules with known biological activities.[10] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can be used to predict the binding affinity and pose of the test compound within the target's binding site.
-
Machine Learning & AI: Modern platforms utilize sophisticated algorithms trained on massive datasets to predict a compound's entire off-target profile, offering a comprehensive view of potential interactions across the proteome.[11]
Experimental Protocol: In Silico Off-Target Prediction
-
Input: Obtain the 2D structure of this compound in a standard format (e.g., SMILES or SDF).
-
Database Selection: Choose a comprehensive computational platform or a combination of tools. Examples include public databases like ChEMBL for similarity searching or commercial platforms that integrate multiple predictive models.[10]
-
Model Execution:
-
For similarity searching , submit the compound's structure and set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify known drugs or probes with similar scaffolds.
-
For predictive modeling , input the structure into a validated machine learning model that provides a ranked list of potential off-targets based on calculated binding probabilities.[11]
-
-
Data Analysis:
-
Compile a list of predicted off-targets with high confidence scores.
-
Cross-reference these targets with known safety liabilities. For example, interaction with the hERG potassium channel is a major flag for cardiotoxicity.
-
Use these predictions to inform the selection of an appropriate experimental screening panel in Tier 2.
-
Data Presentation: Hypothetical In Silico Hits for this compound
| Predicted Off-Target | Target Class | Prediction Score/Confidence | Potential Implication |
| Dopamine Transporter (DAT) | Transporter | 0.92 | CNS effects, abuse potential |
| Sigma-1 Receptor (σ1R) | Receptor | 0.88 | CNS effects, potential polypharmacology |
| hERG (KCNH2) | Ion Channel | 0.75 | High Risk: Cardiotoxicity |
| Muscarinic M1 Receptor | GPCR | 0.71 | Anticholinergic side effects (dry mouth, etc.) |
Note: This data is illustrative and does not represent actual experimental results.
Tier 2: Broad In Vitro Screening - Experimental Hazard Identification
Expertise & Experience: While in silico methods are excellent for hypothesis generation, experimental validation is non-negotiable. Broad in vitro screening panels are the industry standard for the early identification of off-target interactions.[2] These panels typically consist of dozens to hundreds of radioligand binding and enzymatic assays against targets known to be implicated in adverse drug reactions.[7][8] Submitting a compound like this compound to such a panel provides a robust, unbiased assessment of its selectivity.
Methodologies:
-
Safety Pharmacology Panels: Several contract research organizations (CROs) offer standardized safety panels. A common starting point is a panel of 40-100 targets that have a strong historical association with ADRs, including various GPCRs, ion channels, transporters, and enzymes.[2][12]
-
Radioligand Binding Assays: This is the workhorse technique for these panels. It measures the ability of the test compound to displace a known, radioactively labeled ligand from a target receptor, providing a direct measure of binding affinity.
-
Enzymatic Assays: For enzyme targets (e.g., kinases, proteases), functional assays are used to measure the inhibition or activation of the enzyme's catalytic activity by the test compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Broad In Vitro Safety Panel Screening
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (<0.5%) to avoid artifacts.
-
Panel Selection: Select a commercially available panel, such as the WuXi AppTec Mini Safety 44 Panel or the Eurofins SafetyScreen44 Panel, which cover the most critical safety-related targets.[2][8]
-
Assay Execution (by CRO): The compound is typically tested at a single high concentration (e.g., 10 µM) against the entire panel.
-
Assay Principle: For each target, the compound is incubated with the target protein (e.g., in a cell membrane preparation) and a specific, high-affinity radioligand.
-
Measurement: After incubation, the amount of radioligand bound to the target is measured. A reduction in bound radioactivity compared to a vehicle control indicates that the test compound has displaced the radioligand and is interacting with the target.
-
Data Analysis: Results are reported as the percentage of inhibition of radioligand binding at the tested concentration. A common threshold for a "hit" is >50% inhibition, which warrants further investigation.
Data Presentation: Hypothetical In Vitro Screening Hits for this compound (at 10 µM)
| Off-Target Hit | Target Class | % Inhibition | Follow-up Action |
| Dopamine Transporter (DAT) | Transporter | 85% | High Priority: Determine IC50, functional activity |
| Sigma-1 Receptor (σ1R) | Receptor | 72% | High Priority: Determine Ki, functional activity |
| hERG (KCNH2) | Ion Channel | 58% | Critical Priority: Patch-clamp electrophysiology |
| Adrenergic α2A Receptor | GPCR | 51% | Determine Ki, functional assay (e.g., cAMP) |
Note: This data is illustrative and does not represent actual experimental results.
Tier 3: Functional & Cellular Assays - Validating Biological Relevance
Expertise & Experience: A binding hit from Tier 2 is a critical piece of information, but it doesn't tell the whole story. It only indicates an interaction, not its consequence.[9] The compound could be an agonist, antagonist, inverse agonist, or have no functional effect at all. Tier 3 assays are designed to answer this crucial question: does the binding event translate into a biological response? Furthermore, confirming target engagement within a living cell provides a higher degree of physiological relevance.
Methodologies:
-
Target-Specific Functional Assays: The choice of assay depends on the target class. For a GPCR like the adrenergic α2A receptor, one might use a cAMP assay. For an ion channel like hERG, patch-clamp electrophysiology is the gold standard. For a transporter like DAT, a neurotransmitter uptake assay would be appropriate.
-
Cellular Thermal Shift Assay (CETSA): This is a powerful, label-free method to verify that a compound binds to its target in a complex cellular environment (intact cells or cell lysates).[9] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with the compound across a range of temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve indicates target engagement.[3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a cell line that endogenously expresses the target of interest (e.g., the Sigma-1 receptor).
-
Compound Treatment: Treat intact cells or cell lysates with this compound at various concentrations, alongside a vehicle control.
-
Heat Shock: Aliquot the treated samples and heat them individually across a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the samples to separate the denatured, aggregated proteins (pellet) from the soluble, stable proteins (supernatant).
-
Quantification: Collect the supernatant and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A rightward shift in this "melting curve" in the presence of the compound confirms target engagement and can be used to determine an apparent binding affinity.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Hypothetical Functional Data for this compound
| Off-Target Hit | Assay Type | Result | Interpretation |
| Dopamine Transporter (DAT) | [³H]-Dopamine Uptake | IC₅₀ = 500 nM | Potent inhibitor of dopamine reuptake |
| Sigma-1 Receptor (σ1R) | CETSA | EC₅₀ (thermal shift) = 800 nM | Confirmed target engagement in cells |
| hERG (KCNH2) | Patch-Clamp | IC₅₀ = 12 µM | Moderate inhibitor; risk depends on therapeutic dose |
| Adrenergic α2A Receptor | cAMP Assay | No functional activity up to 30 µM | Binds but is functionally silent (neutral antagonist) |
Note: This data is illustrative and does not represent actual experimental results.
Comparative Summary and Final Risk Assessment
The ultimate goal of this tiered approach is to build a comprehensive risk profile that can guide decision-making. By integrating data from all three tiers, researchers can move from broad, predictive screening to a nuanced understanding of a compound's biological activity.
| Method | Throughput | Cost | Physiological Relevance | Information Gained |
| Tier 1: In Silico | Very High | Low | Low (Predictive) | Hypothesized targets, early warnings |
| Tier 2: In Vitro Binding | High | Medium | Medium (Biochemical) | Confirmed binding interactions, affinity estimates |
| Tier 3: Functional/Cellular | Low | High | High (Biological Context) | Mechanism of action (agonist/antagonist), cellular target engagement |
Synthesizing the Narrative: Based on our hypothetical data, a profile for this compound begins to emerge. It is a potent ligand for the Dopamine Transporter and the Sigma-1 receptor, with confirmed engagement in cells. This could be a desired polypharmacology for certain CNS indications, but it also raises flags for potential side effects and abuse liability. The moderate hERG inhibition is a significant concern that must be carefully evaluated. The therapeutic index—the ratio between the desired on-target effective concentration and the off-target inhibitory concentration (e.g., for hERG)—will be the ultimate determinant of the compound's viability. The binding to the α2A receptor appears to be a functionally silent interaction, representing a lower risk.
This comprehensive, evidence-based approach ensures that by the time a compound is nominated as a preclinical candidate, its safety profile is well-understood, minimizing the risk of costly late-stage failures and paving the way for the development of safer, more effective medicines.
References
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Off-Target Effects Analysis.
- WuXi AppTec in vitro Safety Pharmacology Profiling. WuXi AppTec.
- A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.
- In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
- 3 Recommended Use of Panels for In Vitro Safety Profiling.
- Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
- In Vitro Safety Panel I Binding & Functional Assays. Pharmaron.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- In silico off-target profiling for enhanced drug safety assessment.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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comparative conformational analysis of axial vs equatorial fluorine in piperidines
<Comparative Conformational Analysis of Axial vs. Equatorial Fluorine in Piperidines: A Guide for Drug Discovery Professionals
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. When strategically fluorinated, the utility of this scaffold is significantly enhanced. The introduction of fluorine can modulate basicity (pKa), improve metabolic stability, and increase binding affinity by forming specific interactions with biological targets.[1][2] However, the true impact of fluorination lies in its profound influence on the three-dimensional structure of the piperidine ring.
Unlike a simple hydrogen bioisostere, the fluorine atom's unique electronic properties can override traditional steric considerations, leading to unexpected conformational preferences.[3][4] A fluorine substituent can exist in one of two primary positions on the piperidine chair conformation: axial or equatorial. The energetic balance between these two states is delicate and governed by a complex interplay of steric and electronic forces. Understanding and controlling this axial/equatorial equilibrium is paramount for rational drug design, as the specific conformation often dictates biological activity.
This guide provides a comprehensive comparison of axial versus equatorial fluorine in piperidines, detailing the underlying physical-organic principles and outlining robust experimental and computational workflows for their analysis.
Part 1: The Decisive Factors: Unpacking the Forces Behind Fluorine's Conformational Preferences
While substituents on a six-membered ring typically favor the less sterically hindered equatorial position to avoid 1,3-diaxial interactions, fluorine is a notable exception. Its small van der Waals radius minimizes steric clash, allowing subtle electronic effects to dominate and often favor the otherwise crowded axial orientation.
Key Driving Forces:
-
Hyperconjugation (Gauche Effect): This is a stabilizing electronic interaction where electron density is donated from an adjacent anti-periplanar C-H bonding orbital (σ) into the low-lying antibonding orbital of the C-F bond (σ*C-F).[3][5] This interaction is geometrically optimal when the fluorine atom is in the axial position, providing significant stabilization.
-
Charge-Dipole Interactions: In protonated piperidinium salts, a powerful electrostatic attraction can occur between the positive charge on the nitrogen (N+-H) and the partial negative charge on an axial fluorine atom.[3][6] This interaction strongly stabilizes the axial conformer.
-
Solvation and Dipole Moment: The polarity of the solvent plays a crucial role.[7][8] A polar solvent can preferentially stabilize the conformer with the larger overall molecular dipole moment.[3] Depending on other substituents, this can favor either the axial or equatorial form. For instance, in some cases, increasing solvent polarity can invert the conformational preference from equatorial to axial.[7]
These factors mean that the conformational preference of a fluorinated piperidine is not fixed but is a tunable property dependent on the specific substitution pattern, the protonation state of the nitrogen, and the solvent environment.[5][7]
Part 2: Experimental Determination: An NMR-Based Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental technique for determining the axial or equatorial orientation of fluorine. The key lies in analyzing the through-bond scalar coupling (J-coupling) between nuclei, particularly the three-bond couplings between fluorine and adjacent protons (³JHF).
The magnitude of ³JHF is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled nuclei.
-
A large ³JHF coupling (typically > 25 Hz) indicates an anti-periplanar relationship (180° dihedral angle), which is characteristic of an axial fluorine and an axial proton on an adjacent carbon.
-
A small ³JHF coupling (typically < 10 Hz) indicates a gauche relationship (~60° dihedral angle), which is characteristic of an equatorial fluorine .
Experimental Protocol: Distinguishing Axial vs. Equatorial Fluorine using ¹⁹F and ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[7]
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Identify the proton signals in the 2-6 ppm region, which are characteristic of the piperidine ring protons. Pay close attention to the signals of protons on carbons adjacent to the fluorine-bearing carbon.
-
-
Acquisition of ¹⁹F NMR Spectrum:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. This will confirm the presence of the fluorine and provide its chemical shift. For more complex molecules, a proton-coupled ¹⁹F spectrum will show the couplings to adjacent protons.
-
-
Data Analysis and J-Coupling Measurement:
-
Focus on the multiplicity of the proton signals geminal and vicinal to the fluorine atom.
-
Measure the ³JHF coupling constants. A large coupling constant (e.g., ~38-40 Hz) is a clear indicator of an axial fluorine, while a smaller coupling (e.g., ~7-12 Hz) points to an equatorial fluorine.[7]
-
-
Confirmation (Optional but Recommended):
-
Acquire a 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) spectrum. This will unambiguously correlate the fluorine signal with the proton signals of the protons it is coupled to, simplifying the analysis of complex spectra.
-
Part 3: Computational Validation: A DFT Workflow
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insight into the relative stabilities of conformers and corroborates experimental findings.[7]
Workflow for Computational Conformational Analysis
-
Structure Generation: Build both the axial-fluorine and equatorial-fluorine conformers of the piperidine derivative using a molecular modeling program.
-
Conformational Search (Optional): For flexible systems, perform a conformational search using a lower-level theory (e.g., molecular mechanics) to ensure the lowest energy chair conformations are identified.
-
Geometry Optimization and Energy Calculation:
-
Perform a full geometry optimization and frequency calculation for both the axial and equatorial conformers using a robust DFT functional and basis set (e.g., M06-2X/def2-QZVPP or ωB97XD/aug-cc-pVTZ).[7][9]
-
Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental conditions to account for solvation effects.[7]
-
-
Energy Analysis:
-
Compare the calculated Gibbs Free Energies (ΔG) of the optimized axial and equatorial conformers. The conformer with the lower ΔG is the thermodynamically preferred one.
-
A good correlation between the calculated energy difference and the experimentally observed conformer ratio provides high confidence in the assignment.[7]
-
-
Orbital Analysis (Optional): Use Natural Bond Orbital (NBO) analysis to quantify the stabilizing hyperconjugative interactions (e.g., σCH → σ*CF) and confirm their role in favoring the axial conformer.[9]
Part 4: Visualizing the Concepts
DOT language scripts for generating diagrams that illustrate key concepts.
Caption: Piperidine chair showing axial and equatorial positions at C3.
Caption: Workflow for comparative conformational analysis.
Caption: Hyperconjugation stabilizing an axial C-F bond.
Part 5: Data Summary and Comparative Analysis
| Feature | Axial Fluorine | Equatorial Fluorine | Rationale & Significance |
| Steric Profile | Higher potential for 1,3-diaxial strain | Generally sterically favored | Fluorine's small size often makes steric effects secondary to electronic ones. |
| Key Stabilizing Interaction | Hyperconjugation (σCH → σ*CF); Charge-dipole (in salts) | Generally lacks strong stabilizing electronic interactions | Electronic effects are the primary drivers for the common axial preference.[3][7] |
| ¹H NMR Signature (³JHF) | Large coupling constant (> 25 Hz) | Small coupling constant (< 10 Hz) | This is the most definitive experimental evidence for conformational assignment.[7] |
| Thermodynamic Stability | Often the more stable conformer, especially in polar solvents or as a salt | May be favored in non-polar solvents or with bulky N-substituents | Stability is context-dependent (solvent, pH, substitution).[7][10] |
| Effect on pKa | Increases basicity (higher pKa) compared to equatorial | Lower basicity (lower pKa) compared to axial | The axial C-F dipole stabilizes the protonated ammonium cation.[2] |
| Favored by | Polar solvents, N-protonation, lack of bulky cis-substituents | Non-polar solvents, bulky N-substituents | The environment and molecular structure dictate the final conformational equilibrium.[7] |
Conclusion
The conformational analysis of fluorinated piperidines is a nuanced but critical task in modern drug discovery. The preference for an axial versus an equatorial fluorine substituent is not governed by simple sterics but by a sophisticated interplay of hyperconjugation, electrostatic interactions, and solvation effects. A combined approach using high-resolution NMR spectroscopy and DFT calculations provides a robust and reliable method for unequivocally determining the dominant conformation. By understanding and harnessing these underlying principles, medicinal chemists can fine-tune the three-dimensional architecture of piperidine-containing drug candidates, thereby optimizing their biological activity and physicochemical properties.
References
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link][4][7]
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. [Link][3]
- University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. WWU Münster. [Link][8]
- O'Hagan, D. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link][4]
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Nairoukh Research Group. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. [Link][11]
- Various Authors. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Various Authors. (n.d.). The conformational preferences of fluorinated piperidine derivatives...
- Foley, B. P., & Jordan, K. D. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration.
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- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Difluoromethyl)piperidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Difluoromethyl)piperidine hydrochloride, a halogenated heterocyclic compound. Beyond simple instructions, this document elucidates the scientific rationale behind each procedural step, grounding our recommendations in established safety protocols and regulatory frameworks.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1].
These classifications, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), mandate specific handling and disposal precautions to mitigate exposure risks to laboratory personnel and the environment.
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [1] |
| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory irritation | [1] |
Core Principles of Chemical Waste Management
The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. A foundational principle is the "cradle-to-grave" management of hazardous waste, which ensures that the waste is handled safely from its point of generation to its final disposal[2]. Laboratories are considered hazardous waste generators and must adhere to specific regulations regarding waste accumulation, storage, and disposal[2][3].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound, ensure that appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[1][4].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical[1].
-
Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a complete chemical suit may be necessary[1].
-
Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of aerosolization, a NIOSH-approved respirator is required[1].
Waste Segregation: The Critical Step
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate appropriate disposal. This compound is a halogenated organic compound . As such, it must be collected in a designated hazardous waste container for halogenated organic waste.
-
Do NOT mix with non-halogenated organic waste. Co-mingling these waste streams can complicate and increase the cost of disposal. Many disposal facilities use different processes for halogenated and non-halogenated waste[5].
-
Do NOT mix with other incompatible waste streams, such as strong acids, bases, or oxidizers.
-
Aqueous solutions containing this compound should also be treated as hazardous waste.
The following diagram illustrates the decision-making process for segregating laboratory chemical waste.
Caption: Decision workflow for segregating halogenated and non-halogenated organic waste.
Waste Container Management
The integrity and proper labeling of waste containers are critical for safety and compliance.
-
Container Selection: Use a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container can be used if it is in good condition[6].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[3]. Do not use abbreviations or chemical formulas[7]. The label should also include the date when the first drop of waste was added to the container.
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste[6][7]. This prevents the release of vapors and protects against spills.
-
Fill Level: Do not overfill the container. A good practice is to fill it to no more than 90% of its capacity to allow for expansion[8].
On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA) for the temporary storage of waste containers[6].
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel[3][6].
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation in Storage: Even within the SAA, incompatible waste streams should be kept separate[6].
-
Time and Quantity Limits: Be aware of the EPA's limits on the amount of waste that can be accumulated and the time it can be stored on-site. These limits depend on the laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator)[2][3].
Off-Site Disposal
The final step is the transfer of the hazardous waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Engage a Licensed Waste Carrier: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Do not attempt to transport or dispose of the waste yourself.
-
Incineration: High-temperature incineration is the preferred disposal method for many halogenated organic compounds. This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen fluoride and hydrogen chloride) are scrubbed from the emissions.
-
Landfill Restrictions: The EPA places significant restrictions on the landfilling of halogenated organic compounds[9]. Direct landfilling of this waste is generally not permissible.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.
-
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][4].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
The proper disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to strict segregation and containment protocols, and following established institutional and regulatory procedures, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader environment. Always consult your institution's specific waste management plan and your EHS office for guidance.
References
- CymitQuimica. (2025). SAFETY DATA SHEET for 4-(difluoromethylene)piperidine hydrochloride.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Illinois Pollution Control Board. (n.d.). Section 729.
- Fisher Scientific. (2024). SAFETY DATA SHEET for 4-(Trifluoromethyl)piperidine hydrochloride.
- U.S. Government Publishing Office. (n.d.).
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.).
- Sigma-Aldrich. (2025).
- U.S. Environmental Protection Agency. (2025).
- Capot Chemical Co., Ltd. (2017). MSDS of 4-(difluoromethyl)piperidine.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.).
- Fluorochem. (2024). Safety Data Sheet for 3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Guidechem. (n.d.). 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4,4-Difluoropiperidine hydrochloride.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- The Environmental Law Firm. (2024).
- Occupational Safety and Health Administration. (n.d.).
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Occupational Safety and Health Administration. (n.d.). 1910.1052 - Methylene chloride.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Difluoromethyl)piperidine Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount and non-negotiable. This guide provides an in-depth, procedural framework for the safe handling of 4-(Difluoromethyl)piperidine hydrochloride (CAS No: 760958-13-2), a compound that, while promising in research, presents specific hazards that demand rigorous safety protocols. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why these specific personal protective equipment (PPE) and handling strategies are essential.
Hazard Assessment: Understanding the Intrinsic Risks
Before handling any chemical, a thorough understanding of its hazard profile is critical. This compound is classified under Regulation (EC) No 1272/2008 with several key hazards that dictate our safety protocols.[1] The primary risks associated with this solid, white compound are:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[1] This classification indicates that ingestion of relatively small quantities can cause significant toxic effects.
-
Skin Irritation (Category 2, H315): Causes skin irritation.[1] Direct contact can lead to inflammation, redness, and discomfort. The parent compound, piperidine, is known to be absorbed through the skin, which may increase exposure.[2][3]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1] This implies that contact with the eyes can result in significant, though reversible, damage if not addressed immediately.
-
Respiratory Tract Irritation (Category 3, H335): May cause respiratory irritation.[1] Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and wheezing.[2]
While no specific occupational exposure limits have been established for this compound, the known hazards necessitate a conservative and comprehensive approach to PPE.[1][4]
Core Directive: Essential Personal Protective Equipment
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our foundational directive.[1] The following table breaks down the specific requirements and the scientific rationale behind each choice.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is mandatory when there is a risk of splashing or aerosol generation.[1][5] | The compound is a serious eye irritant (H319).[1] Goggles provide a seal around the eyes to protect from dust particles and accidental splashes. A face shield offers a secondary barrier, protecting the entire face. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber) tested according to EN 374. Gloves must be inspected for integrity before each use and disposed of properly after handling.[6][7][8] | To prevent skin irritation (H315) from direct contact.[1] Given that related piperidines can be absorbed dermally, gloves are the primary barrier against both local irritation and potential systemic exposure.[2][3] |
| Skin & Body Protection | A full-length laboratory coat, buttoned completely. For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron or a complete protective suit is recommended.[2][6][9] | Protects against accidental skin contact and contamination of personal clothing. This is crucial to prevent the "take-home" of hazardous substances. Contaminated clothing must be removed immediately and laundered by informed personnel.[2] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to control dust and aerosol formation.[2][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][8][9] | The compound may cause respiratory irritation (H335).[1] Engineering controls like a fume hood are the most effective way to minimize inhalation exposure. Respirators serve as a necessary secondary line of defense. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is crucial for minimizing exposure risk. This protocol covers the entire lifecycle of the compound within a single experimental session.
Workflow for Safe Handling of this compound
Caption: A four-phase workflow for minimizing exposure when handling this compound.
Emergency Response and First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][10][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[10][12][13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][14]
Always have the Safety Data Sheet (SDS) available to provide to emergency medical personnel.[1][4][8]
Logistical Plan: Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other non-hazardous laboratory trash. Use a designated, clearly labeled, and sealable container for all contaminated solids (e.g., gloves, weigh paper, paper towels) and another for liquid waste.[4][6]
-
Containment: Keep waste containers closed at all times, except when adding waste.[1][10]
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by institutional environmental health and safety personnel.[5][7]
-
Disposal: Final disposal must be conducted through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[4][10]
By integrating these safety and logistical protocols into your standard operating procedures, you build a self-validating system of safety that protects not only you but also your colleagues and the integrity of your research.
References
- CymitQuimica. SAFETY DATA SHEET: 4-(difluoromethylene)piperidine hydrochloride.
- New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
- Sigma-Aldrich. SAFETY DATA SHEET: 4,4-Difluoropiperidine hydrochloride.
- Australian Government Department of Health. Piperidine: Human health tier II assessment.
- Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)piperidine hydrochloride.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride.
- WorkSafe New Zealand. Workplace exposure standards: Piperidine.
- BenchChem. Personal protective equipment for handling 1-Acetylpiperidine.
- Capot Chemical. MSDS of 4-(difluoromethyl)piperidine.
- Chemos GmbH&Co.KG.
- Jubilant Life Sciences Limited.
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-(Trifluoromethyl)piperidine hydrochloride.
- AstaTech, Inc. 4-(4-Fluorobenzyl)
- Guidechem. 4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download.
- Capot Chemical. MSDS of 4-(Trifluoromethyl)piperidine hydrochloride.
- CDH Fine Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
